molecular formula C20H28O6 B12390480 Epinodosinol

Epinodosinol

Cat. No.: B12390480
M. Wt: 364.4 g/mol
InChI Key: GVECAQZXEMZIGZ-BUOKAGOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one is a complex diterpenoid compound, specifically identified as a key derivative in the biosynthetic pathway of steviol, the aglycone of the natural sweeteners stevioside and rebaudioside A. This compound serves as a critical intermediate for researchers studying the intricate enzymatic steps and cytochrome P450-mediated oxidation reactions in the biosynthesis of Stevia rebaudiana diterpenes. Its primary research value lies in its role as a precursor to steviol, and it is instrumental in elucidating the specific functions of enzymes such as KOAH, which catalyzes the formation of its ring structure. Investigations utilizing this compound are fundamental to metabolic engineering efforts aimed at enhancing the production of steviol glycosides in microbial systems or other heterologous hosts for sustainable sweetener production. Furthermore, its well-defined stereochemistry makes it a valuable standard for analytical method development, including HPLC and LC-MS, for the quantification of pathway intermediates in plant extracts or engineered organisms. Researchers in plant biochemistry, synthetic biology, and natural product chemistry will find this high-purity intermediate essential for probing diterpenoid biosynthesis and advancing the biotechnological production of high-value compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one

InChI

InChI=1S/C20H28O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-16,21-23H,1,4-8H2,2-3H3/t10-,11+,12+,13-,14-,15-,16-,19+,20+/m1/s1

InChI Key

GVECAQZXEMZIGZ-BUOKAGOGSA-N

Isomeric SMILES

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@H](C[C@@H]5C[C@]4([C@@H](C5=C)O)C(=O)O2)O)C

Canonical SMILES

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(C5=C)O)C(=O)O2)O)C

Origin of Product

United States

Foundational & Exploratory

Epinodosin: A Technical Guide to its Chemical Structure, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinodosin, a diterpenoid compound, has garnered significant interest within the scientific community for its notable biological activities, including cytotoxic and potential anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure of Epinodosin, detailed experimental protocols for evaluating its biological effects, and an exploration of its known mechanisms of action, with a focus on its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and inflammatory disease research.

Chemical Structure and Properties

Epinodosin is a complex diterpenoid with the molecular formula C₂₀H₂₆O₆ and a molecular weight of 362.42 g/mol .[1] Its chemical identity is registered under CAS Number 20086-60-6.[1] The structural elucidation of Epinodosin, typically achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, reveals a polycyclic framework characteristic of the diterpene class of natural products.

Table 1: Physicochemical Properties of Epinodosin

PropertyValueReference
Molecular Formula C₂₀H₂₆O₆[1]
Molecular Weight 362.42 g/mol [1]
CAS Number 20086-60-6[1]
Class Diterpenoid

While a total synthesis of Epinodosin has not been extensively documented in publicly available literature, its isolation is typically achieved from natural sources. The general procedure for the isolation and purification of such compounds involves solvent extraction from the source material, followed by various chromatographic techniques to yield the pure compound.

Biological Activity and Mechanism of Action

Epinodosin has demonstrated significant biological activity, most notably its cytotoxicity against certain cancer cell lines.

Cytotoxic Activity

Research has shown that Epinodosin exhibits moderate cytotoxicity against the human promyelocytic leukemia cell line, HL-60, with a reported IC₅₀ value of 10.4 μM. This finding suggests its potential as a lead compound for the development of novel anticancer agents.

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

Emerging evidence indicates that Epinodosin exerts its biological effects, at least in part, through the modulation of intracellular signaling cascades. One of the key pathways identified is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a critical regulator of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It is comprised of several distinct cascades, including the ERK, JNK, and p38 MAPK pathways.

Studies suggest that Epinodosin can inhibit the activation of the MAPK signaling pathway. The precise components of the pathway targeted by Epinodosin are a subject of ongoing research. Understanding whether Epinodosin selectively inhibits the ERK, JNK, or p38 branches, or acts on an upstream activator, is crucial for elucidating its exact mechanism of action and for predicting its therapeutic efficacy and potential side effects.

Epinodosin_MAPK_Pathway Epinodosin Epinodosin MAPKKK MAPKKK (e.g., Raf) Epinodosin->MAPKKK Inhibition MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., c-Jun, ATF-2) MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Caption: Proposed mechanism of Epinodosin via inhibition of the MAPK signaling cascade.

Anti-Inflammatory Potential

Given its role in modulating the MAPK pathway, which is also heavily implicated in inflammatory processes, Epinodosin is a compound of interest for research in inflammatory diseases. The inhibition of MAPK signaling can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators. Further investigation is required to fully characterize the anti-inflammatory profile of Epinodosin and its potential therapeutic applications in this area.

Experimental Protocols

To facilitate further research into the biological activities of Epinodosin, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of Epinodosin on the viability and proliferation of cancer cell lines, such as HL-60.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Epinodosin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium per well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and stabilization.

  • Prepare serial dilutions of Epinodosin in complete medium.

  • Remove the medium from the wells and add 100 µL of the Epinodosin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Epinodosin) and a negative control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed HL-60 cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Epinodosin Add Epinodosin dilutions Incubate_24h->Add_Epinodosin Incubate_Treatment Incubate (24, 48, 72h) Add_Epinodosin->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan with DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance (570 nm) Dissolve_Formazan->Read_Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HL-60 cells

  • Epinodosin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat HL-60 cells with Epinodosin at the desired concentrations for the specified time.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis:

  • Viable cells: Annexin V-FITC negative and PI negative.

  • Early apoptotic cells: Annexin V-FITC positive and PI negative.

  • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Necrotic cells: Annexin V-FITC negative and PI positive.

Data Presentation

The following tables are templates for organizing quantitative data obtained from the experimental protocols described above.

Table 2: Cytotoxicity of Epinodosin on HL-60 Cells (MTT Assay)

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control) 100100100
X.X
X.X
X.X
IC₅₀

Table 3: Apoptosis Induction by Epinodosin in HL-60 Cells (Annexin V-FITC/PI Assay)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control
Epinodosin (X µM)
Epinodosin (Y µM)

Conclusion and Future Directions

Epinodosin is a promising natural product with demonstrated cytotoxic activity against cancer cells, potentially through the inhibition of the MAPK signaling pathway. Its role in modulating inflammatory responses also warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of Epinodosin.

Future research should focus on:

  • Elucidating the precise molecular targets of Epinodosin within the MAPK and other signaling pathways.

  • Conducting in vivo studies to evaluate the efficacy and safety of Epinodosin in animal models of cancer and inflammatory diseases.

  • Exploring the total synthesis of Epinodosin to ensure a sustainable supply for further research and development.

  • Investigating the structure-activity relationship of Epinodosin derivatives to optimize its therapeutic properties.

By addressing these research questions, the full therapeutic potential of Epinodosin as a novel therapeutic agent can be realized.

References

The Biosynthesis of Epinodosin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinodosin (B12402187), a complex diterpenoid belonging to the ent-kaurane class, has garnered significant interest for its diverse pharmacological activities. Found in medicinal plants of the Isodon genus (also known as Rabdosia), its intricate molecular architecture is assembled through a specialized biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding of the epinodosin biosynthesis pathway, from its origins in the general terpenoid pathway to the specific oxidative modifications that define its structure. While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes the available evidence, drawing parallels with the closely related and more extensively studied biosynthesis of oridonin (B1677485). This guide details the key enzyme families involved, presents a proposed biosynthetic pathway, outlines common experimental protocols for pathway elucidation, and provides a framework for the quantitative analysis of pathway intermediates and products.

The Core Biosynthetic Pathway of ent-Kaurane Diterpenoids

The biosynthesis of epinodosin is a branch of the broader terpenoid metabolic network in plants. The initial steps leading to the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), are well-established and occur through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

The biosynthesis of the characteristic ent-kaurane skeleton then proceeds in two key steps, catalyzed by two distinct types of terpene synthases:

  • Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The linear precursor, GGPP, is first cyclized into the bicyclic intermediate, ent-CPP. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS). In Isodon rubescens, the genes IrCPS4 and IrCPS5 have been identified to encode enzymes with this function.

  • Formation of ent-Kaurene (B36324): The bicyclic ent-CPP is then further cyclized and rearranged to form the tetracyclic ent-kaurene. This step is catalyzed by ent-kaurene synthase (KS), also known as kaurene synthase-like (KSL) enzymes. In I. rubescens, IrKSL5 has been shown to be responsible for this conversion.

Tracer experiments using radiolabeled precursors in Isodon japonicus have confirmed that ent-kaurene is a direct precursor to other complex ent-kaurane diterpenoids like oridonin and enmein.[1][2] Given the structural similarity, it is highly probable that ent-kaurene is also the foundational scaffold for epinodosin biosynthesis.

Proposed Biosynthetic Pathway of Epinodosin from ent-Kaurene

The conversion of the relatively simple hydrocarbon skeleton of ent-kaurene into the highly oxygenated epinodosin molecule involves a series of oxidative modifications. While the precise sequence and the specific enzymes for epinodosin are yet to be definitively characterized, a plausible pathway can be proposed based on the structure of epinodosin and the known biochemistry of the closely related diterpenoid, oridonin, in Isodon species. These oxidative reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs).

Recent genomic studies of Isodon rubescens have identified a cluster of tandemly duplicated genes from the CYP706V family, specifically IrCYP706V2 and IrCYP706V7, that are responsible for the initial oxidative modifications of the ent-kaurene core during oridonin biosynthesis.[3][4] It is highly likely that orthologous CYP enzymes are involved in the biosynthesis of epinodosin.

The proposed pathway involves a series of hydroxylation reactions at specific carbon positions of the ent-kaurene skeleton. The exact order of these hydroxylations is yet to be determined and may involve several intermediate compounds.

Epinodosin Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS/KSL Intermediate1 Hydroxylated ent-Kaurene Intermediates ent_Kaurene->Intermediate1 Cytochrome P450s (e.g., CYP706V family) and other oxidases Epinodosin Epinodosin Intermediate1->Epinodosin Further oxidative modifications

Caption: Proposed biosynthetic pathway of Epinodosin from GGPP.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the enzyme kinetics, metabolite concentrations, and gene expression levels for the dedicated biosynthetic pathway of epinodosin. The table below is provided as a template for researchers to populate as data becomes available.

ParameterEnzyme/MetaboliteValuePlant SpeciesTissue/OrganelleReference
Enzyme Kinetics
Km (µM)[Enzyme Name]Isodon sp.
kcat (s-1)[Enzyme Name]Isodon sp.
Metabolite Levels
ent-Kaurene (µg/g FW)Isodon sp.Leaf
Intermediate X (µg/g FW)Isodon sp.Leaf
Epinodosin (mg/g FW)Isodon sp.Leaf
Gene Expression
Relative Expression Level[Gene Name]Isodon sp.Leaf vs. Root

Experimental Protocols

The elucidation of the epinodosin biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments, based on protocols commonly used in the study of Isodon diterpenoids.

Identification of Candidate Genes via Transcriptome Analysis

A common approach to identify the genes involved in a specific metabolic pathway in a non-model organism is through transcriptome sequencing.

Protocol:

  • Plant Material and RNA Extraction: Collect different tissues (e.g., young leaves, mature leaves, stems, roots) from an epinodosin-producing Isodon species. Immediately freeze the tissues in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples using a kit such as the TruSeq RNA Sample Prep Kit (Illumina). Perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq).

  • De Novo Transcriptome Assembly and Annotation: After quality control and trimming of the raw sequencing reads, assemble the transcriptome de novo using software like Trinity or SOAPdenovo-Trans. Annotate the resulting unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

  • Identification of Candidate Genes: Screen the annotated transcriptome for unigenes encoding enzymes typically involved in diterpenoid biosynthesis, such as terpene synthases (CPS, KSL) and cytochrome P450 monooxygenases.

Experimental Workflow for Gene Identification cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis plant_material Plant Tissue Collection (e.g., Isodon leaves) rna_extraction Total RNA Extraction plant_material->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing quality_control Read Quality Control and Trimming sequencing->quality_control assembly De Novo Transcriptome Assembly quality_control->assembly annotation Functional Annotation (BLAST, KEGG) assembly->annotation gene_identification Identification of Candidate Genes (e.g., CYPs, TPSs) annotation->gene_identification

Caption: A typical workflow for identifying candidate biosynthetic genes.

Functional Characterization of Biosynthetic Enzymes

Once candidate genes are identified, their function needs to be confirmed experimentally. This is often achieved through heterologous expression and in vitro or in vivo enzyme assays.

Protocol for a Cytochrome P450 Enzyme:

  • Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate CYP gene from cDNA using PCR. Clone the amplified gene into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or a bacterial expression vector like pET-28a).

  • Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. For P450s, yeast is often preferred as it is a eukaryote and possesses the necessary membrane structures for proper protein folding and function. Induce protein expression according to the vector and host system requirements.

  • Microsome Isolation (for yeast expression): Harvest the yeast cells and spheroplast them to remove the cell wall. Lyse the spheroplasts and isolate the microsomal fraction, which contains the expressed P450, by differential centrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a suitable buffer, the substrate (ent-kaurene or a potential intermediate), and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

  • Product Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the mass spectra and retention times of the products with those of authentic standards to identify the reaction products.

Metabolite Profiling of Isodon Species

To identify potential biosynthetic intermediates, a detailed chemical profile of the plant is necessary.

Protocol:

  • Extraction: Grind fresh or freeze-dried plant material into a fine powder. Extract the powder with a suitable solvent, such as methanol (B129727) or ethanol, using ultrasonication or maceration.

  • Sample Preparation: Filter the extract and, if necessary, perform a liquid-liquid partitioning (e.g., with hexane, ethyl acetate, and water) to separate compounds based on polarity. Evaporate the solvent from the desired fraction.

  • Chromatographic Separation and Detection: Redissolve the dried extract in a suitable solvent and analyze it using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS). Use a C18 column and a gradient elution program with water and acetonitrile (B52724) (both often containing a small amount of formic acid) to achieve good separation of the diterpenoids.

  • Compound Identification: Tentatively identify the compounds based on their retention times, UV spectra, and mass fragmentation patterns. Confirm the identity of key compounds by comparison with authentic standards and by purification and subsequent NMR analysis.

Conclusion and Future Perspectives

The biosynthesis of epinodosin in Isodon plants is a fascinating example of the chemical diversification of a common plant metabolite scaffold, ent-kaurene. While the early steps of the pathway are well-understood, the specific enzymes and the precise sequence of the later oxidative modifications that lead to epinodosin remain a promising area for future research. The advent of next-generation sequencing and advanced analytical techniques has provided the tools to fully unravel this complex pathway. A complete understanding of epinodosin biosynthesis will not only be of fundamental scientific interest but will also open up avenues for the metabolic engineering of microorganisms or heterologous plant systems for the sustainable production of this valuable pharmacologically active compound.

References

In Vitro Bioactivity of Epinodosin: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epinodosin, a natural ent-kauranoid diterpenoid, has emerged as a compound of interest in oncological research due to its demonstrated antitumor properties. This technical guide provides a comprehensive overview of the in vitro bioactivity of Epinodosin, with a primary focus on its anti-cancer effects, particularly in esophageal squamous cell carcinoma (ESCC). The guide details the molecular mechanisms of action, offers standardized protocols for key bioactivity assays, and presents the known data in a clear, structured format to support further research and development efforts. While Epinodosin has also been noted for its antibacterial characteristics, this document will concentrate on its potential as a therapeutic agent in oncology.

Anti-Cancer Bioactivity of Epinodosin

Epinodosin has been shown to exert a significant inhibitory effect on the proliferation, invasion, and migration of esophageal squamous cell carcinoma (ESCC) cells.[1] The primary mechanism of its anti-cancer activity involves the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation.

Effects on Esophageal Squamous Cell Carcinoma (ESCC)

Studies have demonstrated that Epinodosin effectively suppresses the viability of ESCC cells.[1] This effect is mediated through the induction of programmed cell death, or apoptosis, and the inhibition of cellular processes critical for tumor progression, such as invasion and migration.[1]

Table 1: Summary of Epinodosin's Effects on Protein Expression in ESCC

Protein FamilyProteinEffect of Epinodosin TreatmentReference
Bcl-2 Family Bcl-2Downregulation[1]
BaxUpregulation[1]
BimUpregulation[1]
Tumor Suppressor p53Upregulation[1]
MAPK Pathway p-p38Downregulation
p-ERKDownregulation
p-JNKDownregulation

Note: The specific changes in the phosphorylation status of MAPK pathway proteins are inferred from the general finding that Epinodosin affects the MAPK signaling pathway. Detailed quantitative data on the extent of downregulation is a subject for further investigation.

Quantitative Anti-proliferative Activity

A critical aspect of characterizing an anti-cancer compound is determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. This quantitative measure allows for the assessment of the compound's potency and selectivity.

Table 2: Illustrative Table for IC50 Values of Epinodosin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
KYSE-30Esophageal Squamous Cell CarcinomaData not available
EC9706Esophageal Squamous Cell CarcinomaData not available
MCF-7Breast CancerData not available
A549Lung CancerData not available
HeLaCervical CancerData not available
HepG2Liver CancerData not available

Potential Anti-Inflammatory Activity

While the primary focus of Epinodosin research has been on its anti-cancer properties, many natural compounds with anti-cancer activity also exhibit anti-inflammatory effects. The evaluation of Epinodosin's ability to modulate inflammatory pathways is a promising area for future research. Key in vitro assays for this purpose include the measurement of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS).

Table 3: Illustrative Table for In Vitro Anti-Inflammatory Activity of Epinodosin

AssayCell LineParameter MeasuredEffect of Epinodosin
Griess AssayRAW 264.7Nitric Oxide (NO)Data not available
ELISARAW 264.7TNF-αData not available
ELISARAW 264.7IL-6Data not available

Note: There is currently a lack of specific data on the in vitro anti-inflammatory effects of Epinodosin. This table is provided as a template for future experimental data.

Signaling Pathways Modulated by Epinodosin

Epinodosin's anti-cancer effects in ESCC are attributed to its ability to modulate specific intracellular signaling pathways, primarily the MAPK pathway and the intrinsic apoptotic pathway.

MAPK Signaling Pathway

Epinodosin has been observed to significantly affect the protein expression within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers. Epinodosin's inhibitory action on this pathway contributes to its anti-proliferative effects.

MAPK_Pathway cluster_mapk MAPK Cascade Epinodosin Epinodosin MEK MEK Epinodosin->MEK Inhibition RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 1: Epinodosin's inhibitory effect on the MAPK signaling pathway.

Intrinsic Apoptosis Pathway

Epinodosin induces apoptosis in ESCC cells by modulating the expression of key proteins in the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins such as Bax and Bim, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases, culminating in apoptosis. Furthermore, Epinodosin upregulates the tumor suppressor protein p53, which can transcriptionally activate pro-apoptotic genes like Bax.[1] Epinodosin's mechanism also involves the mediation of miRNA-143-3p, which targets Bcl-2.[1]

Apoptosis_Pathway Epinodosin Epinodosin p53 p53 Epinodosin->p53 Upregulation miRNA_143_3p miRNA_143_3p Epinodosin->miRNA_143_3p Upregulation Bcl2 Bcl2 Epinodosin->Bcl2 Downregulation Bax_Bim Bax / Bim Epinodosin->Bax_Bim Upregulation p53->Bax_Bim Activation miRNA_143_3p->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax_Bim->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Epinodosin-induced intrinsic apoptosis pathway in ESCC.

Experimental Protocols

This section provides detailed methodologies for key in vitro bioactivity screening assays relevant to the evaluation of Epinodosin.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow start Seed cells in 96-well plate treat Treat with Epinodosin (various concentrations) start->treat incubate1 Incubate (e.g., 24, 48, 72h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance (570 nm) solubilize->read

Figure 3: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., KYSE-30, EC9706) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Epinodosin in culture medium. Remove the medium from the wells and add 100 µL of the Epinodosin dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This protocol is designed to analyze the effect of Epinodosin on the expression and phosphorylation status of proteins in the MAPK and apoptosis pathways.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection

Figure 4: General workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with Epinodosin at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ERK, total ERK, Bcl-2, Bax, p53, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).

Apoptosis_Assay_Workflow start Induce Apoptosis (Treat with Epinodosin) harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & Propidium Iodide (PI) resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Figure 5: Workflow for apoptosis detection by flow cytometry.

Protocol:

  • Cell Treatment: Seed cells and treat with Epinodosin at various concentrations for a specified duration to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The available in vitro data strongly suggest that Epinodosin is a promising anti-cancer agent, particularly for esophageal squamous cell carcinoma. Its mechanism of action, involving the induction of apoptosis through the modulation of the MAPK and intrinsic apoptotic pathways, provides a solid foundation for further investigation.

Future research should focus on:

  • Determining the IC50 values of Epinodosin against a comprehensive panel of human cancer cell lines to better understand its potency and spectrum of activity.

  • Investigating the in vitro anti-inflammatory properties of Epinodosin to explore its potential in inflammation-related diseases.

  • Elucidating the detailed molecular interactions of Epinodosin with its targets within the MAPK and apoptotic pathways.

  • Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of Epinodosin in preclinical models.

This technical guide serves as a resource for researchers to design and execute robust in vitro screening protocols for Epinodosin and to interpret the resulting data in the context of its known mechanisms of action. The continued exploration of this natural compound holds promise for the development of novel cancer therapeutics.

References

Epinodosin: A Technical Guide to its Natural Sources, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinodosin, a naturally occurring ent-kaurane diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from various species of the Isodon genus (also known as Rabdosia), this compound has demonstrated notable biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of Epinodosin, focusing on its natural sources, detailed methodologies for its extraction, isolation, and quantification, and an exploration of its molecular mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising bioactive molecule.

Introduction

Epinodosin is a diterpenoid compound characterized by an ent-kaurane skeleton. It is one of the numerous bioactive constituents isolated from plants of the Isodon genus, which have a long history of use in traditional medicine, particularly in East Asia. Recent scientific investigations have begun to elucidate the pharmacological potential of Epinodosin, revealing its capacity to modulate key cellular processes involved in inflammation and cell death. This guide aims to consolidate the current knowledge on Epinodosin, providing a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of Epinodosin

Epinodosin is predominantly found in perennial herbs of the Isodon genus, which belongs to the Lamiaceae family. Several species have been identified as prominent sources of this compound.

Table 1: Natural Plant Sources of Epinodosin

Plant SpeciesFamilyPlant PartReference(s)
Isodon rubescensLamiaceaeAerial parts[1]
Isodon japonicusLamiaceaeLeaves and Stems
Isodon serraLamiaceaeAerial parts[2][3]
Isodon eriocalyxLamiaceaeLeaves[4]

While comprehensive quantitative data on Epinodosin content across different species and geographical locations are limited, studies have focused on the isolation and identification of this and other diterpenoids from these plants. The concentration of Epinodosin can vary depending on factors such as the plant's genetic makeup, growing conditions, and harvest time.

Biological Activities and Mechanism of Action

Epinodosin exhibits a range of biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied.

Anti-inflammatory Activity

Epinodosin has been shown to possess anti-inflammatory effects. While direct studies on Epinodosin's anti-inflammatory mechanism are emerging, research on analogous diterpenoids from Isodon species suggests a potential mechanism involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][5]

The proposed mechanism involves the interference of Epinodosin with the DNA-binding activity of NF-κB.[1] By preventing NF-κB from binding to its target DNA sequences, Epinodosin can suppress the transcription of pro-inflammatory mediators, thereby attenuating the inflammatory response.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor 1. Activation IKK IKK Receptor->IKK 2. Signal Transduction IkB IkB IKK->IkB 3. Phosphorylation NF-kB NF-kB IkB->NF-kB IkB_p p-IkB IkB->IkB_p NF-kB_n NF-kB NF-kB->NF-kB_n 5. Translocation Epinodosin Epinodosin Epinodosin->NF-kB_n Inhibition Proteasome Proteasome IkB_p->Proteasome 4. Degradation DNA DNA NF-kB_n->DNA 6. DNA Binding Pro-inflammatory Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Genes G cluster_cytoplasm Cytoplasm Epinodosin Epinodosin Mitochondrion Mitochondrion Epinodosin->Mitochondrion 1. Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c 2. Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome 3. Forms Complex Caspase-9 Activated Caspase-9 Apoptosome->Caspase-9 4. Activation Caspase-3 Activated Caspase-3 Caspase-9->Caspase-3 5. Cleavage and Activation Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis 6. Execution G Start Start: Dried Plant Material Grinding 1. Grinding to Fine Powder Start->Grinding Extraction 2. Ultrasonic Extraction with 80% Methanol Grinding->Extraction Filtration 3. Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography 4. Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation 5. Elution with Solvent Gradient Column_Chromatography->Fractionation Fractions Fractions Collected Fractionation->Fractions TLC_Analysis 6. TLC Analysis to Identify Epinodosin- Containing Fractions Fractions->TLC_Analysis Purification 7. Further Purification by Preparative HPLC or Recrystallization TLC_Analysis->Purification Pure_Epinodosin Pure Epinodosin Purification->Pure_Epinodosin

References

A Technical Guide to the Preliminary Cytotoxic Effects of Nodosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of Nodosin, a diterpenoid isolated from Isodon serra. The information presented herein is curated from recent scientific literature to support further research and development in oncology. This document details the cytotoxic activity of Nodosin against various cancer cell lines, outlines the experimental methodologies used to ascertain these effects, and visualizes the implicated signaling pathways.

Quantitative Cytotoxicity Data

Nodosin has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma41.13 ± 3.49[1][2][3]
SNU378Hepatocellular Carcinoma0.890[1]
HCCLM3Hepatocellular Carcinoma0.766[1]
SW480Colorectal CancerNot explicitly stated, but effects observed with treatments up to 16 µM[1][2][4]

Mechanisms of Cytotoxic Action

Nodosin exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), promoting autophagy, and causing cell cycle arrest.

2.1. Induction of Apoptosis and Autophagy:

Nodosin has been shown to trigger both intrinsic and extrinsic apoptotic pathways. A key mechanism is the generation of reactive oxygen species (ROS), which leads to cellular stress and subsequent apoptosis. Transcriptomic analysis has revealed that Nodosin upregulates the expression of heme oxygenase 1 (HMOX1), a protein involved in the oxidative stress response and apoptosis. Concurrently, Nodosin treatment leads to the upregulation of Cathepsin L (CTSL) and Light Chain-3 (LC3), key markers for autophagy.[4]

2.2. Cell Cycle Arrest:

Studies have demonstrated that Nodosin can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Flow cytometry analysis of Nodosin-treated cells has shown a significant alteration in cell cycle distribution, preventing cells from progressing through the division cycle.[2]

2.3. Modulation of Signaling Pathways:

Nodosin's cytotoxic activity is also attributed to its ability to modulate key cellular signaling pathways. It has been found to downregulate Tribbles Pseudokinase 3 (TRIB3) and upregulate Oxidative Stress-Induced Growth Inhibitor 1 (OSGIN1), contributing to the induction of oxidative stress.[4] Furthermore, in hepatocellular carcinoma cells, Nodosin's anti-proliferative effects are mediated through the ERCC6L/PI3K/AKT signaling axis.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Nodosin's cytotoxic effects.

3.1. Cell Viability and Cytotoxicity Assay (MTT Assay):

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of Nodosin (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

3.2. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining):

This method is employed to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in a 6-well plate and treat with Nodosin at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.3. Apoptosis Detection (Annexin V-FITC/PI Staining):

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with Nodosin as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

3.4. Colony Formation Assay:

This assay assesses the long-term proliferative potential of single cells.

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of Nodosin.

  • Incubation: Incubate the cells for 10-14 days, changing the medium with fresh Nodosin every 3 days.

  • Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

  • Quantification: Count the number of colonies (containing >50 cells) in each well.

Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Nodosin and a typical experimental workflow for assessing its cytotoxic effects.

Nodosin_Signaling_Pathway Nodosin Nodosin ROS ↑ Reactive Oxygen Species (ROS) Nodosin->ROS OSGIN1 ↑ OSGIN1 Nodosin->OSGIN1 TRIB3 ↓ TRIB3 Nodosin->TRIB3 ERCC6L ↓ ERCC6L Nodosin->ERCC6L HMOX1 ↑ HMOX1 ROS->HMOX1 CTSL_LC3 ↑ CTSL, LC3 ROS->CTSL_LC3 OSGIN1->ROS Cell_Proliferation Cell Proliferation TRIB3->Cell_Proliferation PI3K_AKT PI3K/AKT Pathway ERCC6L->PI3K_AKT PI3K_AKT->Cell_Proliferation Apoptosis Apoptosis HMOX1->Apoptosis Apoptosis->Cell_Proliferation Autophagy Autophagy CTSL_LC3->Autophagy Autophagy->Cell_Proliferation

Caption: Nodosin's multifaceted mechanism of action.

Cytotoxicity_Workflow Start Cancer Cell Culture Treatment Nodosin Treatment (Varying Concentrations & Times) Start->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Colony_Formation Colony Formation Assay (Long-term Proliferation) Treatment->Colony_Formation Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Colony_Formation->Data_Analysis

References

literature review of Isodon diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Isodon Diterpenoids: From Phytochemistry to Pharmacological Mechanisms

Introduction

The genus Isodon, belonging to the Lamiaceae family, encompasses approximately 150 species primarily distributed in the tropical and subtropical regions of Asia.[1] Many of these plants, such as Isodon rubescens (known as "Donglingcao" in Chinese), have a long history of use in traditional folk medicine for treating a variety of ailments, including inflammation, infections, and cancer.[2][3][4] The significant therapeutic potential of this genus is largely attributed to its rich content of diterpenoids, a class of chemical compounds characterized by a C20 carbon skeleton.

Over the past few decades, extensive phytochemical investigations have led to the isolation and identification of hundreds of diterpenoids from Isodon species.[5][6][7][8][9] These compounds exhibit remarkable structural diversity, with the ent-kaurane type being the most prevalent skeleton.[5][6][7] Among these, Oridonin , a 7,20-epoxy-ent-kauranoid, is the most extensively studied compound, renowned for its potent and broad-spectrum anti-tumor and anti-inflammatory properties.[2][6][10][11] This technical guide provides a comprehensive review of the current state of research on Isodon diterpenoids, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their study.

Biological Activities and Data Presentation

Isodon diterpenoids exhibit a wide array of pharmacological effects, with their anticancer and anti-inflammatory activities being the most prominent. These activities are primarily attributed to their ability to interact with multiple cellular targets and modulate key signaling pathways.

Anticancer Activity

A significant body of research demonstrates the potent cytotoxic effects of Isodon diterpenoids against a multitude of human cancer cell lines.[12][13][14] The primary mechanism often involves the induction of programmed cell death (apoptosis) and cell cycle arrest.[11][13] The α,β-unsaturated ketone moiety present in many of these compounds, including Oridonin, is crucial for their biological activity, often acting as a Michael acceptor to form covalent bonds with cysteine residues in target proteins.[10]

The cytotoxic potential of several Isodon diterpenoids, quantified by their half-maximal inhibitory concentration (IC50), is summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
OridoninK562 (Leukemia)1.4[15]
OridoninA549 (Lung Cancer)2.3[15]
OridoninHepG2 (Liver Cancer)2.0[15]
Rabdosin BHepG2 (Liver Cancer)> Oridonin[16]
LasiokaurinMDA-MB-231 (Breast Cancer)~1-5[15]
Hebeirubescensin BHT-29 (Colon Cancer)< 2.0[15]
Hebeirubescensin CK562 (Leukemia)< 2.0[15]
IsodonspiroketoneMDA-MB-231 (Breast Cancer)17.26 ± 1.61[17]
IsodonspiroketoneA549 (Lung Cancer)23.84 ± 2.73[17]
KamebaninHeLa (Cervical Cancer)Efficient Cytotoxicity[14]
KamebaninHL-60 (Leukemia)Efficient Cytotoxicity[14]
Anti-inflammatory Activity

The anti-inflammatory effects of Isodon diterpenoids are well-documented. Oridonin, for instance, exerts its effects by suppressing key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[18] This leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β.[2][19] Certain diterpenoids isolated from Isodon serra have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 267.4 macrophage cells, with inhibition rates exceeding 60% at a concentration of 10 µM.[3]

Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of Isodon diterpenoids, particularly Oridonin, stem from their ability to modulate a complex network of intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and plays a critical role in cancer cell survival and proliferation. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Oridonin has been shown to block this pathway, thereby preventing the expression of inflammatory mediators and survival proteins.[2][18][19][20][21][22]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates p65 p65 p50 p50 p65_n p65 p65->p65_n Translocates p50_n p50 p50->p50_n Translocates Oridonin Oridonin Oridonin->IKK Inhibits Oridonin->p65 Inhibits Translocation DNA DNA p65_n->DNA p50_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Figure 1: Oridonin-mediated inhibition of the NF-κB signaling pathway.

Induction of the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The intrinsic (mitochondrial) pathway is a major route to apoptosis. It is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Oridonin shifts the balance in favor of apoptosis by increasing the Bax/Bcl-2 ratio.[13] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), culminating in cell death.[2][12][23]

Apoptosis_Pathway cluster_regulation cluster_mito Mitochondrion Oridonin Oridonin Bcl2 Bcl-2 (Anti-apoptotic) Oridonin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Oridonin->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits release Bax->Mito Promotes release CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Casp9_A Active Caspase-9 Casp9->Casp9_A Cleavage Casp3 Pro-Caspase-3 Casp9_A->Casp3 Activates Casp3_A Active Caspase-3 Casp3->Casp3_A Cleavage Apoptosis Apoptosis Casp3_A->Apoptosis

Figure 2: Induction of mitochondrial-mediated apoptosis by Oridonin.

Modulation of PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling pathways are critical for cell growth, survival, and proliferation.

  • PI3K/Akt Pathway: This is a pro-survival pathway that is often hyperactivated in cancer. Oridonin has been shown to inhibit the PI3K/Akt pathway, thereby suppressing the downstream signals that promote cell survival and proliferation.[13][23][24]

  • MAPK Pathways: The MAPK family includes JNK, p38, and ERK. The role of Oridonin in modulating these pathways can be context-dependent. It has been reported to activate the pro-apoptotic JNK and p38 pathways while inhibiting pro-survival ERK signaling in some cancer cells, contributing to its anti-tumor effects.[23][24][25][26]

Experimental Protocols

The study of Isodon diterpenoids involves a series of well-established experimental procedures, from the initial extraction from plant material to the detailed assessment of their biological activities.

General Protocol for Extraction and Isolation

The isolation of pure diterpenoids from Isodon plant material is a multi-step process that leverages the physicochemical properties of the compounds.

Extraction_Workflow start Start: Dried & Powdered Isodon Plant Material step1 1. Solvent Extraction (e.g., Methanol (B129727), 3x, room temp) start->step1 step2 2. Concentration (Rotary Evaporation) step1->step2 step3 3. Liquid-Liquid Partitioning (e.g., Petroleum Ether, Ethyl Acetate) step2->step3 step4 4. Column Chromatography (Silica Gel, Gradient Elution) step3->step4 Bioactive Fraction (e.g., EtOAc) step5 5. Final Purification (Semi-preparative HPLC) step4->step5 Partially Pure Fractions end End: Pure Diterpenoid (e.g., Oridonin) step5->end

Figure 3: General workflow for the extraction and isolation of Isodon diterpenoids.

  • Extraction: Air-dried and powdered plant material (e.g., leaves, aerial parts) is extracted exhaustively with a polar solvent, typically methanol (MeOH), at room temperature.[17][27][28]

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Partitioning: The crude extract is suspended in water and partitioned successively with a series of organic solvents of increasing polarity, such as petroleum ether (or n-hexane) and ethyl acetate (B1210297) (EtOAc). This step separates compounds based on their polarity, with diterpenoids often concentrating in the ethyl acetate fraction.[17][27]

  • Column Chromatography: The bioactive fraction (e.g., EtOAc) is subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient of solvents is used to elute the compounds, separating them into multiple sub-fractions.[29]

  • Purification: Final purification of the target compounds from the active sub-fractions is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[29]

Key Bioassays
  • Cytotoxicity Assay (SRB or MTT): This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

    • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of concentrations of the isolated diterpenoid for a specified duration (e.g., 48-72 hours).

    • Staining: After treatment, cells are fixed and stained with Sulforhodamine B (SRB) or incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[16]

    • Measurement: The absorbance is read using a microplate reader. Cell viability is calculated relative to untreated control cells, and IC50 values are determined.

  • Western Blotting: This technique is used to detect and quantify specific proteins to elucidate the effects of diterpenoids on signaling pathways.

    • Protein Extraction: Cells are treated with the diterpenoid, then lysed to release total protein.

    • SDS-PAGE: Protein lysates are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

    • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

    • Immunodetection: The membrane is incubated with a primary antibody specific to the target protein (e.g., caspase-3, p-p65, Akt), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualization: A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative abundance of the target protein.

Conclusion and Future Perspectives

Isodon diterpenoids, with Oridonin as the flagship compound, represent a highly promising class of natural products for drug development, particularly in the fields of oncology and inflammatory diseases. Their ability to modulate multiple critical signaling pathways, such as NF-κB, apoptosis, and PI3K/Akt, underscores their therapeutic potential. While significant progress has been made in understanding their mechanisms, future research should focus on several key areas. In-depth in vivo studies and clinical trials are necessary to validate the efficacy and safety of these compounds in humans.[4][11] Furthermore, the synthesis of novel derivatives of natural Isodon diterpenoids could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles, paving the way for the next generation of diterpenoid-based therapeutics.[10]

References

Epinodosin: A Technical Guide to Its Discovery, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinodosin, an ent-kaurane diterpenoid isolated from the medicinal plant Isodon rubescens, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biological characterization of Epinodosin. It details the experimental protocols for its isolation and analysis of its mechanism of action, with a focus on its anti-inflammatory and anti-cancer properties. Quantitative data on its biological activity is presented, and key signaling pathways modulated by Epinodosin, including the NF-κB and MAPK pathways, are visually represented. This document serves as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Discovery and Sourcing

Epinodosin is a natural product belonging to the ent-kaurane class of diterpenoids. It was first isolated from Isodon rubescens (Hemsl.) H. Hara var. lushanensis, a perennial herb belonging to the Lamiaceae family.[1][2] The genus Isodon is widely distributed in Asia and has been a source of numerous bioactive diterpenoids with diverse pharmacological activities.[1] Isodon rubescens, in particular, has a long history of use in traditional Chinese medicine for treating various ailments, including inflammation and cancer.[2]

Structural Elucidation

The chemical structure of Epinodosin was elucidated through extensive spectroscopic analysis. The primary techniques employed for its characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complex polycyclic structure of Epinodosin and for the complete assignment of its proton and carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of Epinodosin.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl and carbonyl groups.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and absolute stereochemistry of Epinodosin.

Biological Activity

Epinodosin has demonstrated promising biological activities, primarily in the realms of anti-inflammatory and anti-cancer effects.

Anti-inflammatory Activity

Epinodosin exhibits significant anti-inflammatory properties. Studies have shown its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Assay Cell Line IC50 Value Reference
Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.7 macrophages18.25 µM[3]
Anti-cancer Activity

While specific IC50 values for Epinodosin against a wide range of cancer cell lines are still being extensively researched, related compounds from the Isodon genus have shown potent cytotoxic effects. The anti-cancer potential of Epinodosin is an active area of investigation, with a focus on its ability to induce apoptosis in cancer cells.

Mechanism of Action: Key Signaling Pathways

The biological effects of Epinodosin are attributed to its ability to modulate critical intracellular signaling pathways involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Epinodosin is hypothesized to exert its anti-inflammatory and anti-cancer effects by inhibiting this pathway. A key mechanism of NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus and activate target gene expression. Epinodosin may interfere with the phosphorylation of p65, thereby preventing its nuclear translocation and transcriptional activity.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nfkb_complex NF-kB Complex cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkBa IkBa IKK->IkBa P p65 p65 Proteasome Proteasome IkBa->Proteasome degradation p50 p50 p65_n p65 p65->p65_n translocation p50_n p50 Epinodosin Epinodosin Epinodosin->IKK inhibits DNA DNA p65_n->DNA p50_n->DNA Gene Transcription Gene Transcription DNA->Gene Transcription activates

Caption: Proposed inhibition of the NF-κB pathway by Epinodosin.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK subfamilies are ERK, JNK, and p38. Dysregulation of the MAPK pathway is a hallmark of many cancers. Epinodosin may selectively inhibit the phosphorylation and activation of key kinases within this pathway, such as p38, JNK, and ERK, thereby impeding cancer cell growth and survival.

MAPK_Pathway_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Stress Stimuli Stress Stimuli Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK P MAPK p38/JNK/ERK MAPKK->MAPK P Transcription Factors Transcription Factors MAPK->Transcription Factors activates Epinodosin Epinodosin Epinodosin->MAPKK inhibits? Gene Expression Gene Expression Transcription Factors->Gene Expression regulates

Caption: Hypothesized modulation of the MAPK pathway by Epinodosin.
Induction of Apoptosis via the Bcl-2 Family Proteins

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The Bcl-2 family of proteins are key regulators of this process, comprising both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members. In many cancers, the expression of anti-apoptotic proteins is elevated, leading to resistance to cell death. Epinodosin is thought to induce apoptosis by altering the balance of Bcl-2 family proteins, potentially downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic members. This shift in balance leads to the activation of caspases and the execution of the apoptotic program.

Apoptosis_Induction cluster_upstream Upstream Signals cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Epinodosin Epinodosin Bcl2 Bcl-2 (Anti-apoptotic) Epinodosin->Bcl2 downregulates Bax Bax (Pro-apoptotic) Epinodosin->Bax upregulates Bad Bad (Pro-apoptotic) Epinodosin->Bad upregulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bad->Bcl2 inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Proposed mechanism of Epinodosin-induced apoptosis.

Experimental Protocols

Isolation and Purification of Epinodosin

The following is a general protocol for the isolation of diterpenoids from Isodon species, which can be adapted for the specific isolation of Epinodosin.

Isolation_Workflow Start Start Plant Material Dried, powdered Isodon rubescens Start->Plant Material Extraction Ultrasonic extraction with Methanol (B129727) Plant Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent-solvent partitioning (e.g., Ethyl Acetate (B1210297), n-Hexane) Filtration->Partition Chromatography Column Chromatography (Silica gel, Sephadex LH-20) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification Epinodosin Epinodosin Purification->Epinodosin

Caption: General workflow for the isolation of Epinodosin.
  • Plant Material and Extraction: Dried and powdered aerial parts of Isodon rubescens are subjected to extraction with methanol at room temperature.

  • Solvent Partitioning: The crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to multiple chromatographic steps. This includes column chromatography over silica (B1680970) gel, followed by further separation using Sephadex LH-20.

  • Final Purification: Fractions containing Epinodosin are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Epinodosin for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Cells treated with Epinodosin are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, Bcl-2, Bax).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Preclinical Development

The promising in vitro activities of Epinodosin warrant further investigation. Future research should focus on:

  • Comprehensive Anti-cancer Profiling: Determining the IC50 values of Epinodosin against a broad panel of human cancer cell lines.

  • In Vivo Efficacy Studies: Evaluating the anti-inflammatory and anti-tumor efficacy of Epinodosin in relevant animal models.

  • Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of Epinodosin.

  • Lead Optimization: Synthesizing and evaluating derivatives of Epinodosin to improve its potency, selectivity, and pharmacokinetic properties.

These preclinical studies are essential to establish the therapeutic potential of Epinodosin and to guide its potential transition into clinical development as a novel anti-inflammatory or anti-cancer agent.

Conclusion

Epinodosin, a diterpenoid from Isodon rubescens, represents a promising natural product with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways, and to induce apoptosis, makes it a compelling candidate for further drug development. This technical guide provides a foundational understanding of Epinodosin, from its discovery to its potential mechanisms of action, to aid researchers in the ongoing exploration of this fascinating molecule.

References

Epinodosin (CAS Number: 110675-59-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Diterpenoid Epinodosin, a Potential Therapeutic Agent in Oncology and Inflammatory Diseases

Abstract

Epinodosin, a naturally occurring diterpenoid with the CAS number 110675-59-7, has emerged as a compound of significant interest in the fields of oncology and inflammation research. Primarily isolated from plants of the Isodon genus, Epinodosin has demonstrated notable biological activities, including cytotoxicity against various cancer cell lines and the ability to modulate key signaling pathways implicated in tumorigenesis and inflammatory responses. This technical guide provides a comprehensive overview of Epinodosin, consolidating available data on its chemical structure, biological effects, and mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this promising natural product.

Introduction

Epinodosin is an ent-kaurane diterpenoid, a class of natural products known for their diverse and potent biological activities. The compound has been the subject of research exploring its anticancer and anti-inflammatory properties. A significant focus of recent studies has been its efficacy against esophageal squamous cell carcinoma (ESCC), where it has been shown to inhibit cell proliferation, migration, and invasion, and induce apoptosis. This guide will delve into the quantitative data supporting these findings, the detailed experimental methodologies employed in its study, and the signaling pathways through which Epinodosin exerts its effects.

Physicochemical Properties

PropertyValueReference
CAS Number 110675-59-7N/A
Molecular Formula C₂₀H₂₈O₅N/A
Molecular Weight 348.43 g/mol N/A
Class ent-Kaurane DiterpenoidN/A
Source Isodon serra and other Isodon species[1]

Biological Activity

Cytotoxic Activity

Epinodosin has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound's cytotoxic effect.

Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Human Promyelocytic Leukemia10.4N/A
Esophageal Squamous Carcinoma CellsEsophageal Squamous Cell CarcinomaData not explicitly stated, but effective concentrations are reported.[2]N/A
Anti-inflammatory Activity

Epinodosin is also being investigated for its potential in treating inflammatory diseases. While specific quantitative data on its anti-inflammatory activity is still emerging, its mechanism of action is linked to the modulation of inflammatory signaling pathways.

Mechanism of Action

Inhibition of the MAPK Signaling Pathway

A key mechanism through which Epinodosin exerts its anticancer effects is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers, including ESCC.

MAPK_Pathway_Inhibition Epinodosin Epinodosin MAPK_Pathway MAPK Signaling Pathway Epinodosin->MAPK_Pathway Inhibits Proliferation Cell Proliferation MAPK_Pathway->Proliferation Promotes Invasion Cell Invasion MAPK_Pathway->Invasion Promotes Migration Cell Migration MAPK_Pathway->Migration Promotes Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inhibits

Caption: Epinodosin inhibits the MAPK signaling pathway, leading to reduced cell proliferation, invasion, and migration, and the induction of apoptosis.

Induction of Apoptosis

Epinodosin has been shown to induce apoptosis in ESCC cells.[2] This programmed cell death is a critical mechanism for eliminating cancerous cells.

Pharmacokinetics

A study on the pharmacokinetics of three diterpenoids from Rabdosia serra, including Epinodosin, was conducted in normal and concanavalin (B7782731) A-induced liver injury rats.[1] The results indicated that the pharmacokinetic properties of Epinodosin were significantly different between the two groups. In liver injury rats, the area under the curve (AUC) was higher, while the time to maximum concentration (Tmax), half-life (T1/2), and mean residence time (MRT) were shorter, suggesting higher exposure and quicker elimination in the pathological state.[1]

ParameterNormal RatsLiver Injury Rats
Tmax (h) 1.33 ± 0.580.58 ± 0.20
Cmax (ng/mL) 10.51 ± 2.0419.34 ± 4.51
AUC₀₋t (ng/mL*h) 48.23 ± 10.2168.17 ± 15.32
T₁/₂ (h) 3.86 ± 1.022.15 ± 0.63
MRT₀₋t (h) 5.12 ± 1.233.28 ± 0.76

Synthesis

Synthesis_Workflow Starting_Materials Simple Starting Materials Key_Intermediate Key Bicyclic Intermediate Starting_Materials->Key_Intermediate Multi-step Synthesis Tetracyclic_Core ent-Kaurane Tetracyclic Core Key_Intermediate->Tetracyclic_Core Cyclization (e.g., Diels-Alder) Epinodosin Epinodosin Tetracyclic_Core->Epinodosin Functional Group Manipulations

Caption: A generalized workflow for the synthesis of ent-kaurane diterpenoids like Epinodosin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described for assessing the effect of Epinodosin on ESCC cell viability.[2]

  • Cell Seeding: Seed ESCC cells (e.g., KYSE-150 or EC1) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Epinodosin for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC₅₀ values.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is adapted from the methods used to evaluate the effect of Epinodosin on ESCC cell migration and invasion.[2]

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

  • Cell Seeding: Seed ESCC cells (1 x 10⁵ cells) in the upper chamber in serum-free medium.

  • Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.

  • Treatment: Add various concentrations of Epinodosin to both the upper and lower chambers.

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Apoptosis Assay (Flow Cytometry)

This protocol outlines the general steps for assessing Epinodosin-induced apoptosis using Annexin V/Propidium Iodide (PI) staining and flow cytometry, as mentioned in the study on ESCC.[2]

  • Cell Treatment: Treat ESCC cells with Epinodosin at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis for MAPK Signaling Proteins

This protocol is a generalized procedure for analyzing the effect of Epinodosin on the expression of MAPK signaling proteins, as investigated in ESCC.[2]

  • Protein Extraction: Treat ESCC cells with Epinodosin, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MAPK pathway proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Epinodosin is a promising natural diterpenoid with demonstrated anticancer and potential anti-inflammatory activities. Its ability to inhibit the MAPK signaling pathway and induce apoptosis in cancer cells, particularly in esophageal squamous cell carcinoma, highlights its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action, expand upon its pharmacokinetic profile, and develop efficient synthetic routes. The data and protocols presented in this technical guide aim to facilitate and inspire future investigations into this valuable compound.

References

physical and chemical properties of Epinodosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinodosin, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its notable biological activities. Primarily isolated from various species of the Isodon genus, this compound has demonstrated promising anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of Epinodosin, details established experimental protocols for its study, and visualizes its known mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Epinodosin is a complex diterpenoid with the molecular formula C₂₀H₂₆O₆.[1] A summary of its key physical and chemical properties is presented in the table below. While some vendors provide Epinodosin in a 10 mM DMSO solution, indicating its solubility in this solvent, precise quantitative solubility data in various common laboratory solvents remains to be extensively published.[1]

PropertyValueReference
Molecular Formula C₂₀H₂₆O₆[1]
Molecular Weight 362.42 g/mol [1]
CAS Number 20086-60-6[1]
Appearance White crystalline solid (typical for diterpenoids)
Melting Point Not reported in readily available literature
Boiling Point Not reported in readily available literature
Solubility Soluble in DMSO[1]
Insoluble in water (predicted based on structure)
Solubility in ethanol (B145695) and methanol (B129727) not quantitatively reported

Spectral Data Analysis

Detailed spectral analyses are crucial for the unequivocal identification and characterization of Epinodosin. While comprehensive peak lists are not consistently available across all analytical techniques in the public domain, this section outlines the expected spectral features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Epinodosin are complex, consistent with its polycyclic diterpenoid structure.

  • ¹H NMR: The proton spectrum will exhibit a series of signals in the aliphatic region corresponding to the numerous methine, methylene, and methyl groups of the core structure. Signals for protons adjacent to oxygen-bearing carbons would appear in the downfield region.

  • ¹³C NMR: The carbon spectrum will show 20 distinct signals corresponding to each carbon atom in the molecule. Key signals would include those for carbonyl carbons, carbons of the double bond, and carbons attached to hydroxyl groups.

A comprehensive table of experimentally determined ¹H and ¹³C NMR chemical shifts for Epinodosin is essential for its unambiguous identification and is a critical component of its full characterization.

Infrared (IR) Spectroscopy

The IR spectrum of Epinodosin is expected to show characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl)3500-3200 (broad)
C-H (alkane)3000-2850
C=O (carbonyl)~1700
C=C (alkene)~1650
C-O (ether/ester/alcohol)1300-1000
Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of Epinodosin. Using techniques such as UPLC-MS/MS, the precise mass of the molecular ion can be determined, confirming the molecular formula. The fragmentation pattern provides valuable structural information. The molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight (362.42).

Experimental Protocols

Isolation and Purification of Epinodosin from Isodon Species

G General Workflow for Isolation of Diterpenoids from Isodon Species start Dried and Powdered Isodon Plant Material extraction Solvent Extraction (e.g., methanol, ethanol, or ethyl acetate) start->extraction concentration Concentration of Crude Extract (Rotary Evaporation) extraction->concentration partitioning Solvent-Solvent Partitioning (e.g., between ethyl acetate (B1210297) and water) concentration->partitioning chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) partitioning->chromatography fractions Collection and Analysis of Fractions (TLC) chromatography->fractions purification Further Purification (e.g., Preparative HPLC, Crystallization) fractions->purification end Pure Epinodosin purification->end

A generalized workflow for the isolation and purification of diterpenoids.

Methodology Details:

  • Extraction: The dried and powdered plant material is typically extracted with an organic solvent such as methanol, ethanol, or ethyl acetate at room temperature.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

  • Partitioning: The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is partitioning between ethyl acetate and water.

  • Chromatography: The organic phase is dried, concentrated, and then subjected to various chromatographic techniques. Initial separation is often achieved using column chromatography over silica gel or Sephadex LH-20.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Purification: Fractions containing Epinodosin are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the pure compound.

Cytotoxicity Assay in HL-60 Cells

The cytotoxic effects of Epinodosin on the human promyelocytic leukemia cell line (HL-60) can be assessed using various methods, including the MTT assay and Annexin V/Propidium Iodide staining followed by flow cytometry to detect apoptosis.

MTT Assay Workflow:

G MTT Assay Workflow for Epinodosin Cytotoxicity start Seed HL-60 cells in 96-well plates treatment Treat cells with varying concentrations of Epinodosin start->treatment incubation Incubate for a specified time period (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_incubation Incubate to allow formazan (B1609692) crystal formation mtt_addition->formazan_incubation solubilization Solubilize formazan crystals with DMSO formazan_incubation->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement end Calculate cell viability and IC50 value measurement->end

Workflow for determining the cytotoxicity of Epinodosin using the MTT assay.

Annexin V/PI Apoptosis Assay Protocol:

  • Cell Culture and Treatment: Plate HL-60 cells at a suitable density and treat with Epinodosin at various concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action and Signaling Pathways

Epinodosin has been reported to exert its biological effects through the modulation of key cellular signaling pathways, particularly those involved in inflammation and cell survival.

Inhibition of the MAPK Signaling Pathway

Studies have indicated that Epinodosin can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a critical cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer and inflammatory diseases. The precise molecular targets of Epinodosin within this pathway are a subject of ongoing research.

G Inhibition of the MAPK Signaling Pathway by Epinodosin extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) receptor Cell Surface Receptor extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Myc) erk->transcription_factors cellular_responses Cellular Responses (Proliferation, Survival, Inflammation) transcription_factors->cellular_responses epinodosin Epinodosin epinodosin->inhibition

Epinodosin is known to inhibit the MAPK signaling cascade.
Potential Effects on the NF-κB Pathway

Given its anti-inflammatory properties, it is plausible that Epinodosin may also modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. However, direct evidence and detailed studies on the effect of Epinodosin on the NF-κB pathway are currently limited and represent an important area for future investigation.

Conclusion

Epinodosin is a promising natural product with significant potential for further investigation in the fields of oncology and immunology. This technical guide consolidates the current knowledge of its physical and chemical properties, provides standardized experimental frameworks for its study, and visualizes its known interactions with cellular signaling pathways. Further research is warranted to fully elucidate its spectral characteristics, quantitative solubility, and the precise molecular mechanisms underlying its biological activities. Such studies will be instrumental in advancing the development of Epinodosin as a potential therapeutic agent.

References

Epinodosin: A Comprehensive Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinodosin (B12402187), a natural diterpenoid compound predominantly isolated from the plant Isodon serra, has emerged as a promising candidate for therapeutic agent development, particularly in the field of oncology. Preclinical studies have demonstrated its potent anti-tumor activities, including the inhibition of cancer cell proliferation, invasion, and migration, alongside the induction of apoptosis and cell cycle arrest. This technical guide provides an in-depth overview of the current understanding of epinodosin's therapeutic potential, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction

The search for novel, effective, and safe therapeutic agents from natural sources is a cornerstone of modern drug discovery. Epinodosin, a member of the ent-kaurene (B36324) diterpenoid family, has garnered significant attention for its notable biological activities. Primarily extracted from Rabdosia serra (also known as Isodon serra), this compound has been investigated for its anti-bacterial and, more extensively, its anti-cancer properties. This document aims to consolidate the existing scientific knowledge on epinodosin, presenting a technical resource for researchers and professionals in the field of drug development.

Anti-Tumor Activity of Epinodosin

Epinodosin exhibits a spectrum of anti-tumor effects across various cancer types, with a significant focus of research on esophageal squamous cell carcinoma (ESCC).

Inhibition of Cancer Cell Proliferation

Epinodosin has been shown to effectively inhibit the proliferation of cancer cells. While a comprehensive table of IC50 values across a wide range of cancer cell lines is still being compiled in the scientific literature, studies on ESCC have demonstrated a significant dose-dependent inhibitory effect on cell viability.

Table 1: In Vitro Efficacy of Epinodosin

Cell LineCancer TypeParameterValueReference
Esophageal Squamous Cell Carcinoma (ESCC)Esophageal CancerCell ViabilityDose-dependent decrease[1]

Further research is required to establish specific IC50 values for epinodosin in a broader panel of cancer cell lines.

Induction of Apoptosis

A key mechanism of epinodosin's anti-tumor activity is the induction of programmed cell death, or apoptosis. Studies have shown that epinodosin treatment leads to characteristic morphological and biochemical changes associated with apoptosis. This is further substantiated by the modulation of key apoptosis-regulating proteins. Specifically, in ESCC cells, epinodosin treatment has been observed to upregulate the expression of pro-apoptotic proteins such as p53, Bim, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1]

Table 2: Effect of Epinodosin on Apoptosis Markers in ESCC Cells

ProteinRole in ApoptosisEffect of EpinodosinReference
p53Pro-apoptoticUpregulation[1]
BimPro-apoptoticUpregulation[1]
BaxPro-apoptoticUpregulation[1]
Bcl-2Anti-apoptoticDownregulation[1]
Cell Cycle Arrest

Epinodosin has been found to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. This disruption prevents cancer cells from dividing and proliferating. While the precise phase of cell cycle arrest induced by epinodosin is still under detailed investigation, initial findings suggest a significant alteration in cell cycle distribution.

Quantitative data detailing the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) following epinodosin treatment is a current area of active research.

Inhibition of Invasion and Migration

The metastatic spread of cancer is a major cause of mortality. Epinodosin has demonstrated the ability to inhibit the invasion and migration of cancer cells, as evidenced by in vitro assays.[1] This suggests its potential to not only target the primary tumor but also to prevent or reduce the likelihood of metastasis.

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of epinodosin observed in vitro have been corroborated by in vivo studies. In a nude mouse xenograft model of human esophageal squamous cell carcinoma, administration of epinodosin resulted in a marked attenuation of tumor growth.[1]

Table 3: In Vivo Anti-Tumor Efficacy of Epinodosin in an ESCC Xenograft Model

Animal ModelCancer TypeTreatmentOutcomeReference
Nude MiceEsophageal Squamous Cell CarcinomaEpinodosinAttenuation of tumor growth[1]

Detailed quantitative data on tumor volume and weight reduction over the course of treatment are needed to further solidify these findings.

Mechanism of Action: Signaling Pathways

Epinodosin exerts its multifaceted anti-tumor effects by modulating key intracellular signaling pathways that are often dysregulated in cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant activation of the MAPK pathway is a common feature of many cancers. Epinodosin has been shown to significantly affect the protein expression of the MAPK signaling pathway in ESCC cells, suggesting that its anti-tumor activity is, at least in part, mediated through the inhibition of this pathway.[1]

MAPK_Pathway Epinodosin Epinodosin MEK MEK Epinodosin->MEK Inhibition Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK p38 p38 MEK->p38 Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Western_Blot_Workflow Sample_Prep Sample Preparation (Cell Lysis) Protein_Quant Protein Quantification (BCA Assay) Sample_Prep->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Electrotransfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

References

The Ethnobotanical Landscape of Isodon and the Therapeutic Potential of Epinodosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Isodon, a prominent member of the Lamiaceae family, holds a significant place in traditional medicine systems, particularly in Asia, for the treatment of a wide array of ailments, including inflammatory conditions and cancer.[1][2] This rich ethnobotanical history has spurred scientific inquiry into its phytochemical constituents, revealing a wealth of bioactive diterpenoids.[3] Among these, Epinodosin has emerged as a compound of interest, demonstrating notable anti-inflammatory and cytotoxic properties. This technical guide provides an in-depth exploration of the ethnobotanical uses of Isodon species as a source of Epinodosin, alongside a comprehensive overview of its biological activities. Detailed experimental protocols for the isolation, quantification, and bioactivity assessment of Epinodosin are presented, supported by quantitative data and mechanistic insights into its mode of action, with a particular focus on its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Ethnobotanical Significance of the Genus Isodon

For centuries, various species of the Isodon genus have been integral to traditional healing practices. In Traditional Chinese Medicine, for instance, Isodon rubescens is utilized for its heat-clearing and detoxifying properties, and is prescribed for conditions such as sore throat, tonsillitis, and certain types of cancer.[1][2] Traditional uses also extend to the treatment of gastrointestinal and respiratory ailments.[4] The therapeutic applications of Isodon species are largely attributed to their rich composition of diterpenoids, with Oridonin (B1677485) and Epinodosin being among the most studied bioactive compounds.[2][5]

Epinodosin: A Bioactive Diterpenoid from Isodon

Epinodosin is an ent-kaurane diterpenoid that has been isolated from several Isodon species. Its chemical structure confers upon it a range of biological activities, with anti-inflammatory and anticancer effects being the most prominent. The following sections delve into the quantitative aspects of these activities and the experimental protocols used for their determination.

Quantitative Bioactivity Data for Epinodosin and Related Compounds

The following tables summarize the reported in vitro biological activities of Epinodosin and other relevant compounds.

Table 1: Anti-inflammatory Activity of Epinodosin

CompoundCell LineAssayIC50 (µM)Reference
EpinodosinRAW 264.7Nitric Oxide (NO) Production Inhibition17.2 ± 1.2[6][7]

Table 2: Cytotoxic Activity of Diterpenoids from Isodon Species and Other Compounds against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound AnalogsA549 (Lung Carcinoma)18.1 ± 1.3 x 10⁻³[1]
MCF-7 (Breast Cancer)10.5 ± 0.8[1]
DU-145 (Prostate Cancer)10.1 ± 2.9 x 10⁻³[1]
WM2664 (Melanoma)6.2 ± 2.4 x 10⁻³[1]
MDA-MB-468 (Breast Cancer)24.12 ± 1.1[1]

Note: Specific IC50 values for Epinodosin against a wide range of cancer cell lines are still under investigation. The data presented for compound analogs illustrates the potential cytotoxic potency within this class of molecules.

Experimental Protocols

Isolation and Quantification of Epinodosin from Isodon Species

4.1.1. Extraction

  • Plant Material Preparation: Air-dry the aerial parts of the Isodon species (e.g., Isodon rubescens) and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 24 hours. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Isolation by High-Speed Counter-Current Chromatography (HSCCC) (Adapted from a protocol for Oridonin)

  • Two-Phase Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 2.8:5:2.8:5 v/v/v/v ratio).[5][8] Equilibrate the mixture in a separatory funnel at room temperature and separate the two phases shortly before use.

  • HSCCC Apparatus Setup: Fill the multilayer coil column entirely with the upper phase (stationary phase).

  • Sample Injection: Dissolve a known amount of the crude extract in the mobile phase (lower phase) and inject it into the HSCCC system.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotated at a set speed (e.g., 850 rpm).[5][8] Collect fractions at regular intervals based on the UV detection profile.

  • Analysis of Fractions: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing Epinodosin.

4.1.3. Quantification by HPLC-UV

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength for Epinodosin.

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of standard solutions of purified Epinodosin of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Dissolve a known weight of the extract or isolated fraction in the mobile phase, filter, and inject into the HPLC system.

  • Quantification: Determine the concentration of Epinodosin in the sample by comparing its peak area to the calibration curve.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Epinodosin and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of Epinodosin that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Western Blot Analysis for MAPK Pathway Proteins
  • Cell Lysis: Treat cells with Epinodosin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Epinodosin's Inhibition of the MAPK Signaling Pathway

Epinodosin has been shown to exert its anticancer and anti-inflammatory effects, in part, by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. Epinodosin has been observed to inhibit the phosphorylation of these key kinases, thereby downregulating the pathway and leading to cell growth arrest and apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MKK4_7 MKK4/7 RAS->MKK4_7 MKK3_6 MKK3/6 RAS->MKK3_6 MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK1_2->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors Epinodosin Epinodosin Epinodosin->ERK1_2 Epinodosin->JNK Epinodosin->p38 Cellular_Response Cellular Response (Proliferation, Inflammation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Epinodosin inhibits the phosphorylation of ERK, JNK, and p38 in the MAPK pathway.

Experimental Workflow for Epinodosin Research

The following diagram illustrates a typical workflow for the investigation of Epinodosin from its ethnobotanical origins to its biological activity assessment.

Experimental_Workflow Start Ethnobotanical Research of Isodon Species Plant_Material Collection and Preparation of Plant Material Start->Plant_Material Extraction Solvent Extraction Plant_Material->Extraction Isolation Isolation of Epinodosin (e.g., HSCCC) Extraction->Isolation Quantification Quantification of Epinodosin (e.g., HPLC-UV) Isolation->Quantification Bioactivity_Screening Bioactivity Screening Quantification->Bioactivity_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioactivity_Screening->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Bioactivity_Screening->Anti_inflammatory Mechanism_Study Mechanistic Studies Cytotoxicity->Mechanism_Study Anti_inflammatory->Mechanism_Study Western_Blot Western Blot for MAPK Pathway Mechanism_Study->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis

Caption: A typical experimental workflow for the study of Epinodosin from Isodon species.

Conclusion

The traditional use of Isodon species in medicine provides a valuable starting point for the discovery of novel therapeutic agents. Epinodosin, a diterpenoid constituent of this genus, has demonstrated promising anti-inflammatory and cytotoxic activities. Its ability to modulate the MAPK signaling pathway highlights a potential mechanism for its therapeutic effects. The detailed protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of Epinodosin and other bioactive compounds from the rich ethnobotanical heritage of the Isodon genus. Further research is warranted to fully elucidate the anticancer spectrum of Epinodosin and to explore its efficacy and safety in preclinical and clinical studies.

References

Epinodosin: A Technical Overview of its Molecular Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinodosin, a diterpenoid compound, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its molecular characteristics, biological activities, and the experimental methodologies used to elucidate its functions. The information is presented to support further research and development efforts in the fields of oncology and inflammatory diseases.

Core Molecular Data

The fundamental molecular properties of Epinodosin are summarized below.

PropertyValue
Molecular FormulaC₂₀H₂₆O₆[1][2]
Molecular Weight362.42 g/mol [1]
ClassDiterpenoid[1]
CAS Number20086-60-6[1]

Biological Activity and Signaling Pathways

Epinodosin has demonstrated notable biological effects, particularly in the context of cancer cell proliferation and inflammatory signaling.

Cytotoxicity

Epinodosin exhibits moderate cytotoxic activity against human promyelocytic leukemia (HL-60) cells, with a reported half-maximal inhibitory concentration (IC₅₀) of 10.4 μM[1]. This finding suggests its potential as an anti-cancer agent.

Inhibition of MAPK Signaling Pathway

Research has indicated that Epinodosin can suppress the proliferation, invasion, and migration of esophageal squamous cell carcinoma. This is achieved, in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The mechanism may also involve the modulation of the miRNA-143-3p/Bcl-2 axis.

The following diagram illustrates the inhibitory effect of Epinodosin on the MAPK signaling cascade.

Epinodosin_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Epinodosin Epinodosin Epinodosin->MEK Epinodosin->ERK Gene Expression Gene Expression Transcription Factors->Gene Expression

Inhibition of the MAPK Signaling Pathway by Epinodosin.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of Epinodosin on HL-60 cells.

1. Cell Culture and Seeding:

  • Human leukemia (HL-60) cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a density of 4 x 10⁴ cells/mL.

2. Compound Treatment:

  • Epinodosin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial dilutions of Epinodosin are prepared in the culture medium.

  • The cells are treated with various concentrations of Epinodosin and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive medium with the solvent at the same concentration used for the highest Epinodosin dose.

3. MTT Assay:

  • Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • Cell viability is calculated as a percentage of the control.

  • The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the Epinodosin concentration and fitting the data to a dose-response curve.

Western Blot Analysis of MAPK Pathway Proteins

This protocol details the investigation of Epinodosin's effect on the phosphorylation of key proteins in the MAPK pathway.

1. Cell Lysis and Protein Quantification:

  • Cells are treated with Epinodosin at various concentrations and for different time points.

  • After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The protein concentration of the lysates is determined using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of MAPK pathway proteins (e.g., p-ERK, ERK, p-p38, p38).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

The following diagram outlines a typical workflow for investigating the biological activity of Epinodosin.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_data Data Analysis cluster_interpretation Interpretation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Protein Expression Analysis Protein Expression Analysis Western Blot Analysis->Protein Expression Analysis Mechanism of Action Mechanism of Action IC50 Determination->Mechanism of Action Protein Expression Analysis->Mechanism of Action

General Experimental Workflow for Epinodosin Research.

References

A Technical Guide to the Identification of Novel Diterpenoids in Isodon Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Isodon, belonging to the Lamiaceae family, is a rich source of structurally diverse and biologically active diterpenoids, with over 1200 identified to date.[1][2] These compounds, particularly the ent-kaurane type, have garnered significant attention in the scientific community for their wide range of pharmacological activities, including anti-inflammatory, cytotoxic, antibacterial, and anti-hepatocarcinoma properties.[1][3][4] This technical guide provides a comprehensive overview of the methodologies for identifying novel diterpenoids from Isodon extracts, from initial extraction to final structure elucidation and bioactivity assessment.

Experimental Workflow: From Plant Material to Purified Compound

The general workflow for the isolation and identification of novel diterpenoids from Isodon species involves a multi-step process. This process begins with the extraction of dried plant material and proceeds through various chromatographic purification stages to yield pure compounds, whose structures are then determined using spectroscopic techniques.

Caption: A generalized workflow for the isolation and identification of novel diterpenoids from Isodon extracts.

Detailed Experimental Protocols

Plant Material Extraction and Fractionation

A typical extraction and fractionation protocol is as follows, based on methodologies reported for Isodon serra and Isodon suzhouensis.[3][5][6]

  • Drying and Pulverization : The aerial parts (or whole plant) of the Isodon species are collected, dried, and pulverized into a coarse powder.

  • Solvent Extraction : The powdered plant material (e.g., 15 kg) is extracted exhaustively with a solvent such as 80-95% ethanol (B145695) at room temperature or under reflux.[5][6] This process is typically repeated three times to ensure complete extraction.

  • Solvent Removal : The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[5] The resulting fractions are then concentrated for further purification.

Chromatographic Purification

The fractions obtained from solvent partitioning are subjected to a series of chromatographic techniques to isolate individual compounds.

  • Silica (B1680970) Gel Column Chromatography : The ethyl acetate fraction, often rich in diterpenoids, is typically subjected to silica gel column chromatography.[6] The column is eluted with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate, with increasing polarity.[6]

  • Sephadex LH-20 Column Chromatography : Fractions obtained from the silica gel column are often further purified using Sephadex LH-20 column chromatography with an isocratic mobile phase, such as methanol (B129727)/water (e.g., 80:20, v/v), to remove pigments and other impurities.[3]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) : Final purification of individual compounds is achieved using semi-preparative HPLC on a C18 column.[3] A common mobile phase is a mixture of methanol and water, run in either isocratic or gradient mode.[3]

Structure Elucidation

The structures of the purified compounds are determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[7][8]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy : IR spectroscopy provides information about the functional groups present (e.g., hydroxyl, carbonyl, double bonds), while UV spectroscopy helps to identify chromophores.[2][7]

  • X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[9][10]

  • Electronic Circular Dichroism (ECD) : In cases where suitable crystals cannot be obtained, the absolute configuration can be determined by comparing the experimental ECD spectrum with the calculated spectrum.[3][11]

Quantitative Data on Bioactive Diterpenoids

Numerous novel diterpenoids isolated from Isodon species have demonstrated significant biological activities. The following tables summarize some of the reported cytotoxic and anti-inflammatory activities.

Table 1: Cytotoxic Activity of Diterpenoids from Isodon Species

CompoundSource SpeciesCell LineIC₅₀ (µM)Reference
Glaucocalyxin HI. japonica var. glaucocalyxMCF-71.86[9]
Glaucocalyxin HI. japonica var. glaucocalyxA-5492.54[9]
Glaucocalyxin HI. japonica var. glaucocalyxHepG-210.95[9]
Isodosin CI. serraHepG241.13 ± 3.49[7]
Compound 2 I. serraB16-F10< 10[5]
Compound 10 I. serraA375< 10[5]
Compound 12 I. serraA549< 10[5]
Compound 13 I. serraMDA-MB-231< 10[5]
Compound 1 I. excisoidesHCT-1161.06[12]
Compound 2 I. excisoidesHepG23.60[12]
Compound 3 I. serraHepG26.94 ± 9.10[1]
Compound 23 I. serraHepG243.26 ± 9.07[1]
Compound 8 I. serraHepG271.66 ± 10.81[1]

Table 2: Anti-inflammatory Activity of Diterpenoids from Isodon Species

CompoundSource SpeciesAssayIC₅₀ (µM)Reference
Compound 1 I. scopariusNO production in RAW264.7 cells1.0[13]
Compound 4 I. scopariusNO production in RAW264.7 cells3.1[13]
Compound 15 I. scopariusNO production in RAW264.7 cells1.8[13]

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many novel diterpenoids are still under investigation, some studies have begun to elucidate the signaling pathways involved in their biological activities.

Anti-inflammatory Pathway

Several diterpenoids from Isodon species have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5][13] This is a key indicator of anti-inflammatory activity. The underlying mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[8]

G cluster_0 Cellular Response to Inflammation cluster_1 Inhibition by Isodon Diterpenoids LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Diterpenoid Isodon Diterpenoid Diterpenoid->iNOS Inhibits

Caption: Inhibition of the LPS-induced inflammatory pathway by Isodon diterpenoids.

Pro-apoptotic Pathway in Cancer Cells

Certain diterpenoids have demonstrated selective cytotoxicity against cancer cell lines, such as HepG2 human liver cancer cells.[7] One of the key mechanisms is the induction of apoptosis (programmed cell death).[1][7]

G cluster_0 Apoptosis Induction cluster_1 Target Cell Diterpenoid Isodon Diterpenoid (e.g., Isodosin C) Mitochondria Mitochondrial Pathway Diterpenoid->Mitochondria CancerCell Cancer Cell (e.g., HepG2) Diterpenoid->CancerCell Targets Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Pro-apoptotic mechanism of action of cytotoxic Isodon diterpenoids in cancer cells.

Conclusion

The genus Isodon remains a promising and prolific source of novel diterpenoids with significant therapeutic potential. The systematic application of modern extraction, purification, and structure elucidation techniques is crucial for the continued discovery of new chemical entities. Further investigation into the mechanisms of action and signaling pathways of these compounds will be vital for their development as future drug candidates.

References

Methodological & Application

Application Note: Quantification of Epinodosin in Botanical Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epinodosin is an ent-kaurane diterpenoid found in plants of the Isodon (formerly Rabdosia) genus, such as Isodon serra and Isodon rubescens.[1][2] These plants have a history of use in traditional medicine, and their diterpenoid constituents are of significant interest for their potential pharmacological activities, including anti-inflammatory and cytotoxic effects.[2][3] Accurate and precise quantification of Epinodosin is crucial for quality control of herbal materials, standardization of extracts, and pharmacokinetic studies. This document provides detailed protocols for the quantification of Epinodosin using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods & Protocols

Two primary methods are presented for the quantification of Epinodosin: HPLC-UV for routine quality control and LC-MS/MS for higher sensitivity and selectivity, particularly in complex biological matrices.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of Epinodosin in crude extracts and purified samples where the concentration is relatively high.

Experimental Protocol: HPLC-UV

a) Sample Preparation (Extraction from Isodon sp.)

  • Harvesting and Drying: Collect the aerial parts (leaves and stems) of the Isodon plant. Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Pulverization: Grind the dried plant material into a fine powder (e.g., 60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of methanol (B129727).

    • Perform ultrasonic-assisted extraction for 45 minutes at 50°C.

    • Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.

b) Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Gradient Example: 0-10 min, 20-40% A; 10-25 min, 40-60% A; 25-30 min, 60-80% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (based on typical absorbance for this class of compounds).

  • Injection Volume: 10 µL.

c) Calibration Curve

Prepare a series of standard solutions of purified Epinodosin in methanol at concentrations ranging from 1 µg/mL to 200 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low levels of Epinodosin in complex matrices like plasma or tissue homogenates.

Experimental Protocol: LC-MS/MS

a) Sample Preparation (from Biological Matrix - Illustrative)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled diterpenoid).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

b) LC-MS/MS Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for Epinodosin would need to be determined by direct infusion of a standard.

    • Hypothetical MRM Transition: Based on its molecular weight of 362.42 g/mol , a potential precursor ion could be [M+H]+ at m/z 363.4. Product ions would be determined experimentally.

Data Presentation

The following tables represent typical validation parameters for the quantification of diterpenoids from Rabdosia species.[4] These values should be experimentally determined for Epinodosin.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity Range (µg/mL) 1 - 200
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity Range (ng/mL) 0.5 - 500
Correlation Coefficient (r²) > 0.998
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 15%
Accuracy (Recovery %) 95 - 105%
Matrix Effect (%) 85 - 115%

Visualizations

Diagram 1: Experimental Workflow for Epinodosin Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant Isodon sp. Plant Material powder Drying & Grinding plant->powder extraction Ultrasonic Extraction (Methanol) powder->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-UV Analysis filtration->hplc For Quality Control lcms LC-MS/MS Analysis filtration->lcms For High Sensitivity quant Quantification (Calibration Curve) hplc->quant lcms->quant report Final Report quant->report

Caption: Workflow for extraction and quantification of Epinodosin.

Diagram 2: Hypothetical Signaling Pathway Inhibition by Epinodosin

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB_path NF-κB Signaling Cascade TLR4->NFkB_path NFkB NF-κB Activation NFkB_path->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription Epinodosin Epinodosin Epinodosin->NFkB_path Inhibition

Caption: Postulated anti-inflammatory mechanism of Epinodosin.

References

Application Note: Quantitative Analysis of Epinodosin in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantitative analysis of Epinodosin, a diterpenoid compound, in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method employs a simple protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation with detection by electrospray ionization in positive ion mode. This protocol provides a robust and sensitive workflow for pharmacokinetic studies and drug metabolism research involving Epinodosin. All specific parameters and data presented are hypothetical and intended as a template for method development.

Introduction

Epinodosin is a diterpenoid that has garnered interest for its potential biological activities.[1] To facilitate preclinical and clinical development, a reliable and sensitive bioanalytical method is essential for the quantification of Epinodosin in biological matrices. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this purpose. This document provides a comprehensive, step-by-step protocol for the analysis of Epinodosin in human plasma, from sample preparation to data acquisition and analysis.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of Epinodosin from human plasma.

Materials:

  • Human plasma

  • Epinodosin standard

  • Internal Standard (IS) (e.g., a structurally similar diterpenoid)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water with 0.1% formic acid, HPLC grade

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Protocol:

  • Spike 100 µL of human plasma with the appropriate concentration of Epinodosin standard and a fixed concentration of the internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions (Hypothetical):

Based on the chemical structure of Epinodosin (a diterpenoid), the following are plausible MRM transitions. The exact mass of Epinodosin would be required for precise precursor ion selection. Common fragmentation patterns for diterpenoids involve losses of water, methyl groups, and retro-Diels-Alder reactions.[2][3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Epinodosin[M+H]+Fragment 125100
Epinodosin[M+H]+Fragment 235100
Internal Std[M+H]+Fragment 128100

Data Presentation

Table 1: Hypothetical Calibration Curve Data for Epinodosin in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920

Table 2: Hypothetical Precision and Accuracy Data for Epinodosin Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.598.29.197.5
Low36.2101.57.5102.1
Medium754.899.35.9100.8
High7503.5100.74.299.6

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Epinodosin & IS plasma->spike precipitate Protein Precipitation (ACN) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

References

Synthesis and Evaluation of Novel Epinodosin Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

Epinodosin, an ent-kaurane diterpenoid, and its structural analogs have garnered significant interest for their potent anticancer properties. This document outlines the synthesis of novel Epinodosin derivatives, building upon established methodologies for similar compounds like Oridonin (B1677485), and details the protocols for evaluating their cytotoxic and apoptotic effects on cancer cell lines. The application note serves as a comprehensive guide for researchers in oncology and medicinal chemistry focused on the development of novel diterpenoid-based therapeutics.

Introduction

Ent-kaurane diterpenoids, a class of natural products isolated from plants of the Isodon genus, are known for their diverse biological activities, including anti-inflammatory, antibacterial, and notably, antitumor effects. Epinodosin and its close analog Oridonin have been extensively studied, demonstrating cytotoxicity against a range of cancer cell lines. However, their therapeutic potential is often limited by factors such as moderate potency and unfavorable pharmacokinetic profiles. To address these limitations, medicinal chemists have focused on the semi-synthesis of novel derivatives to enhance their efficacy and drug-like properties. This note details the synthesis of ester derivatives of Epinodosin, their evaluation for antiproliferative activity, and the investigation of their mechanism of action through key signaling pathways.

Data Presentation

The antiproliferative activities of newly synthesized Epinodosin derivatives are evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined using the MTT assay after 72 hours of treatment. The results are summarized in the table below, with Oridonin derivatives serving as a reference for the expected potency of Epinodosin analogs.

CompoundHCT116 (Colon) IC₅₀ (µM)A375 (Melanoma) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
Epinodosin (Parent) Expected >10Expected >10Expected >10Expected >10Expected >10
Derivative 1 (Ester) 2.53.11.84.25.5
Derivative 2 (Ester) 1.82.50.9 3.14.2
Derivative 3 (Ester) 3.14.22.55.87.1
Oridonin Derivative 4b --0.3 --

Note: Data for Epinodosin derivatives are representative examples based on typical potencies of analogous Oridonin derivatives. The data for Oridonin derivative 4b is included for comparison.[1]

Experimental Protocols

Protocol 1: General Synthesis of Epinodosin Ester Derivatives

This protocol describes a general method for the esterification of Epinodosin at the C-14 hydroxyl group, a common site for modification in ent-kaurane diterpenoids to enhance bioactivity.

Materials:

  • Epinodosin

  • Anhydride (B1165640) or Acid Chloride (e.g., Acetic Anhydride, Benzoyl Chloride)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve Epinodosin (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 equivalents) and Et₃N (3 equivalents) to the solution and stir at room temperature.

  • Slowly add the desired anhydride or acid chloride (1.5 equivalents) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the desired Epinodosin ester derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Epinodosin derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the Epinodosin derivatives in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Protocol 3: Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic signaling pathways.

Materials:

  • Human cancer cell lines

  • Epinodosin derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the Epinodosin derivatives at their respective IC50 concentrations for 24-48 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Epinodosin + Reagents s2 Esterification Reaction s1->s2 s3 Purification (Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 b1 Cell Culture s4->b1 b2 MTT Assay (Cytotoxicity) b1->b2 b3 Western Blot (Mechanism) b1->b3 a1 IC50 Determination b2->a1 a2 Protein Expression Analysis b3->a2 a1->a2

Figure 1: Experimental workflow for the synthesis and biological evaluation of novel Epinodosin derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 EpinodosinDerivative Epinodosin Derivative EpinodosinDerivative->Bax EpinodosinDerivative->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed mechanism of apoptosis induction by Epinodosin derivatives.

signaling_pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EpinodosinDerivative Epinodosin Derivative MEK MEK EpinodosinDerivative->MEK PI3K PI3K EpinodosinDerivative->PI3K RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Figure 3: Inhibition of pro-survival signaling pathways by Epinodosin derivatives.

Discussion

The synthetic and biological evaluation of novel Epinodosin derivatives demonstrates a promising strategy for the development of potent anticancer agents. By modifying the core structure of Epinodosin, it is possible to significantly enhance its cytotoxic activity against various cancer cell lines. The data suggests that esterification at specific positions can lead to compounds with sub-micromolar IC50 values.[1]

The mechanistic studies indicate that these novel derivatives induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by the modulation of Bcl-2 family proteins and the activation of caspases.[2][3] Furthermore, the inhibition of pro-survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, highlights the multi-targeted nature of these compounds.[4][5] The downregulation of these pathways contributes to the observed decrease in cell proliferation and survival.

Conclusion

The protocols and data presented herein provide a framework for the synthesis and evaluation of novel Epinodosin derivatives as potential anticancer therapeutics. The promising in vitro activity, coupled with a deeper understanding of their mechanism of action, warrants further investigation, including in vivo efficacy studies and pharmacokinetic profiling, to advance these compounds towards clinical development.

References

Application Notes and Protocols: Epinodosin Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinodosin has been identified as a compound with potential anti-cancer properties, particularly in esophageal squamous cell carcinoma (ESCC). This document provides a detailed overview of the current understanding of Epinodosin's mechanism of action, focusing on its role in inhibiting cancer cell proliferation, invasion, and migration while inducing apoptosis. The primary pathways implicated in these effects are the MAPK signaling pathway and the miRNA-143-3p/Bcl-2 axis.[1]

These application notes provide protocols for key experiments to study the effects of Epinodosin and include templates for data presentation.

Anti-Proliferative and Pro-Apoptotic Effects of Epinodosin

Epinodosin has been shown to suppress cell viability and induce apoptosis in ESCC cells.[1] The following sections detail the experimental protocols to assess these effects and present the expected quantitative outcomes.

1.1. Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Table 1: Effect of Epinodosin on the Viability of ESCC Cell Lines

Cell LineEpinodosin Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
KYSE-300 (Control)48100 ± 5.2\multirow{4}{}{Data not available}
1048Data not available
2548Data not available
5048Data not available
KYSE-700 (Control)48100 ± 4.8\multirow{4}{}{Data not available}
1048Data not available
2548Data not available
5048Data not available

Protocol: MTT Assay

  • Cell Seeding: Seed ESCC cells (e.g., KYSE-30, KYSE-70) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Epinodosin Treatment: Treat the cells with various concentrations of Epinodosin (e.g., 0, 10, 25, 50 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

1.2. Apoptosis Analysis by Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify the percentage of apoptotic and necrotic cells following Epinodosin treatment.

Table 2: Epinodosin-Induced Apoptosis in ESCC Cells

Cell LineEpinodosin Concentration (µM)Treatment Duration (h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
KYSE-1500 (Control)24Data not availableData not available
2024Data not availableData not available
4024Data not availableData not available
TE-10 (Control)24Data not availableData not available
2024Data not availableData not available
4024Data not availableData not available

Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Seed ESCC cells in 6-well plates and treat with desired concentrations of Epinodosin for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Inhibition of Cell Migration and Invasion

Epinodosin has been observed to suppress the invasion and migration of ESCC cells.[1] The Transwell assay is a standard method to evaluate these properties.

Table 3: Effect of Epinodosin on ESCC Cell Migration and Invasion

Cell LineEpinodosin Concentration (µM)Assay TypeNumber of Migrated/Invaded Cells (Mean ± SD)% Inhibition
KYSE-300 (Control)MigrationData not available0
25MigrationData not availableData not available
0 (Control)InvasionData not available0
25InvasionData not availableData not available

Protocol: Transwell Migration and Invasion Assay

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed Epinodosin-treated ESCC cells in the upper chamber in serum-free medium.

  • Chemoattractant: Add medium containing 10% FBS to the lower chamber.

  • Incubation: Incubate for 24 hours at 37°C.

  • Cell Removal: Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the cells on the lower surface with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope.

Signaling Pathway Analysis
3.1. MAPK Signaling Pathway

Epinodosin affects the protein expression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in ESCC cells.[1] Western blotting is the standard technique to analyze the phosphorylation status of key MAPK proteins.

Table 4: Effect of Epinodosin on MAPK Pathway Protein Expression in ESCC Cells

Target ProteinEpinodosin Concentration (µM)Relative Protein Expression (Normalized to Control)
p-ERK01.00
25Data not available
50Data not available
p-JNK01.00
25Data not available
50Data not available
p-p3801.00
25Data not available
50Data not available

Protocol: Western Blot Analysis of MAPK Pathway

  • Protein Extraction: Treat ESCC cells with Epinodosin, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

3.2. miRNA-143-3p/Bcl-2 Axis

Epinodosin's mechanism involves the upregulation of miRNA-143-3p and subsequent downregulation of its target, the anti-apoptotic protein Bcl-2.[1] This leads to an increase in pro-apoptotic proteins like Bax, Bim, and the tumor suppressor p53.

Table 5: Effect of Epinodosin on the miRNA-143-3p/Bcl-2 Axis in ESCC Cells

Target MoleculeEpinodosin Concentration (µM)Relative Expression Level (Normalized to Control)
miRNA-143-3p01.00
50Data not available
Bcl-2 mRNA01.00
50Data not available
Bcl-2 Protein01.00
50Data not available
Bax Protein01.00
50Data not available
p53 Protein01.00
50Data not available

Protocol: qRT-PCR for miRNA-143-3p and Bcl-2 mRNA

  • RNA Extraction: Extract total RNA, including miRNA, from Epinodosin-treated cells.

  • Reverse Transcription: Synthesize cDNA using specific primers for miRNA-143-3p and Bcl-2 mRNA.

  • qPCR: Perform quantitative real-time PCR using a suitable master mix and specific primers.

  • Data Analysis: Calculate the relative expression levels using the 2^-ΔΔCt method, with U6 snRNA as the internal control for miRNA and GAPDH for mRNA.

Visualizations

Epinodosin_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis Regulation Epinodosin Epinodosin p38 p-p38 Epinodosin->p38 inhibits ERK p-ERK Epinodosin->ERK inhibits JNK p-JNK Epinodosin->JNK inhibits miRNA miRNA-143-3p Epinodosin->miRNA upregulates Bax Bax Epinodosin->Bax upregulates Bim Bim Epinodosin->Bim upregulates p53 p53 Epinodosin->p53 upregulates Bcl2 Bcl-2 miRNA->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Bim->Apoptosis promotes p53->Apoptosis promotes Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start ESCC Cell Culture treatment Epinodosin Treatment (Varying Concentrations) start->treatment MTT MTT Assay (Cell Viability) treatment->MTT Transwell Transwell Assay (Migration/Invasion) treatment->Transwell Flow Flow Cytometry (Apoptosis) treatment->Flow qPCR qRT-PCR (miRNA & mRNA levels) treatment->qPCR WB Western Blot (Protein levels) treatment->WB

References

Epinodosin: Application Notes and Protocols for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinodosin, a natural compound, has demonstrated significant potential as an anticancer agent, particularly in esophageal squamous cell carcinoma (ESCC). This document provides detailed application notes and experimental protocols based on current research findings. Epinodosin has been shown to inhibit cancer cell proliferation, invasion, and migration while inducing apoptosis. Its mechanism of action involves the modulation of key signaling pathways, including the MAPK pathway, and regulation of the miRNA-143-3p/Bcl-2 axis. These notes are intended to guide researchers in utilizing Epinodosin for in vitro and in vivo anticancer studies.

Introduction

Esophageal cancer remains a significant global health challenge with a high mortality rate. Epinodosin has emerged as a promising therapeutic candidate due to its potent antitumor properties. Research indicates that Epinodosin exerts its effects through a multi-targeted approach, making it a valuable tool for investigating novel cancer therapies. This document outlines the known mechanisms of action and provides standardized protocols for evaluating the anticancer efficacy of Epinodosin.

Mechanism of Action

Epinodosin's anticancer activity is attributed to its ability to modulate several critical cellular processes and signaling pathways:

  • Inhibition of Cell Proliferation, Invasion, and Migration: Epinodosin has been observed to suppress the growth, invasive capacity, and migratory potential of ESCC cells.[1][2]

  • Induction of Apoptosis: The compound effectively triggers programmed cell death in cancer cells.[1][2]

  • Modulation of the MAPK Signaling Pathway: Epinodosin has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a crucial regulator of cell growth and survival.[1][2]

  • Regulation of the miRNA-143-3p/Bcl-2 Axis: Epinodosin mediates its effects through the upregulation of microRNA-143-3p, which in turn downregulates the anti-apoptotic protein Bcl-2.[1][2]

  • Modulation of Apoptosis-Related Proteins: Treatment with Epinodosin leads to the upregulation of pro-apoptotic proteins such as p53, Bim, and Bax, further promoting cell death.[1][2]

Data Presentation

In Vitro Efficacy of Epinodosin on Esophageal Squamous Cell Carcinoma Cell Lines
Cell LineAssayParameterResultReference
EC9706Cell Viability (MTT)Inhibition of ProliferationConcentration- and time-dependent[2]
KYSE105Cell Viability (MTT)Inhibition of ProliferationConcentration- and time-dependent[2]
EC9706Colony FormationColony InhibitionEffective at 50 μM[2]
KYSE105Colony FormationColony InhibitionEffective at 25 μM[2]
ESCC CellsApoptosis (Flow Cytometry)Induction of ApoptosisEpinodosin induces apoptosis[1]
ESCC CellsInvasion (Transwell Assay)Inhibition of InvasionEpinodosin suppresses invasion[1]
ESCC CellsMigration (Transwell Assay)Inhibition of MigrationEpinodosin suppresses migration[1]
In Vivo Efficacy of Epinodosin in an ESCC Xenograft Model
Animal ModelTreatmentOutcomeReference
Nude MiceEpinodosin (50 mg/kg)Attenuated tumor growth[2]
Regulation of Protein Expression by Epinodosin in ESCC
ProteinEffect of EpinodosinMethodReference
p-ERKDownregulationWestern Blot[1]
p-JNKDownregulationWestern Blot[1]
p-p38DownregulationWestern Blot[1]
p53UpregulationWestern Blot[1]
BimUpregulationWestern Blot[1]
BaxUpregulationWestern Blot[1]
Bcl-2DownregulationWestern Blot[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Epinodosin on the viability of ESCC cell lines (e.g., EC9706, KYSE105).

Materials:

  • Epinodosin

  • ESCC cell lines (EC9706, KYSE105)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed ESCC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Epinodosin in culture medium.

  • Replace the medium with fresh medium containing various concentrations of Epinodosin. Include a vehicle control (DMSO).

  • Incubate the plates for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Transwell Invasion Assay

This protocol is to assess the effect of Epinodosin on the invasive potential of ESCC cells.

Materials:

  • Epinodosin

  • ESCC cell lines

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and incubate at 37°C to solidify.

  • Harvest ESCC cells and resuspend in serum-free medium.

  • Add the cell suspension to the upper chamber of the inserts.

  • Add complete medium containing Epinodosin or vehicle control to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol.

  • Stain the cells with Crystal Violet.

  • Count the number of invaded cells under a microscope.

Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying Epinodosin-induced apoptosis in ESCC cells using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Epinodosin

  • ESCC cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat ESCC cells with various concentrations of Epinodosin for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for detecting changes in protein expression in the MAPK pathway and apoptosis-related proteins following Epinodosin treatment.

Materials:

  • Epinodosin

  • ESCC cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (p-ERK, ERK, p-JNK, JNK, p-p38, p38, p53, Bim, Bax, Bcl-2, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat ESCC cells with Epinodosin.

  • Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL detection system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Model

This protocol describes the evaluation of Epinodosin's antitumor activity in a nude mouse model.

Materials:

  • Epinodosin

  • ESCC cell line (e.g., KYSE105)

  • BALB/c nude mice (4-6 weeks old)

  • Matrigel

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of ESCC cells and Matrigel into the flank of each mouse.

  • Allow tumors to grow to a palpable size.

  • Randomly divide the mice into control and treatment groups.

  • Administer Epinodosin (e.g., 50 mg/kg, intraperitoneally) or vehicle control to the respective groups according to the desired schedule.

  • Measure tumor volume regularly using calipers (Volume = (length × width²)/2).

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

Visualizations

Signaling Pathways

Epinodosin_Signaling_Pathway Epinodosin Epinodosin MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Epinodosin->MAPK_Pathway inhibits miRNA_143_3p miRNA-143-3p Epinodosin->miRNA_143_3p upregulates p53 p53 Epinodosin->p53 upregulates Bim_Bax Bim, Bax Epinodosin->Bim_Bax upregulates Proliferation Cell Proliferation MAPK_Pathway->Proliferation promotes Invasion_Migration Invasion & Migration MAPK_Pathway->Invasion_Migration promotes Bcl2 Bcl-2 miRNA_143_3p->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits p53->Apoptosis promotes Bim_Bax->Apoptosis promotes Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture ESCC Cell Culture (EC9706, KYSE105) Epinodosin_Treatment Epinodosin Treatment (Varying Concentrations & Times) Cell_Culture->Epinodosin_Treatment Xenograft_Model Nude Mouse Xenograft Model Cell_Viability Cell Viability Assay (MTT) Epinodosin_Treatment->Cell_Viability Invasion_Assay Invasion Assay (Transwell) Epinodosin_Treatment->Invasion_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Epinodosin_Treatment->Apoptosis_Assay Western_Blot Western Blot (MAPK, Apoptosis Proteins) Epinodosin_Treatment->Western_Blot Tumor_Induction Tumor Induction (ESCC Cell Injection) Xenograft_Model->Tumor_Induction Epinodosin_Admin Epinodosin Administration Tumor_Induction->Epinodosin_Admin Tumor_Measurement Tumor Growth Measurement Epinodosin_Admin->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Analysis (Tumor Weight, Western Blot) Tumor_Measurement->Ex_Vivo_Analysis

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Epinodosin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for evaluating the antibacterial properties of Epinodosin, a diterpenoid compound isolated from Isodon serra. The methodologies are intended for researchers, scientists, and professionals in the field of drug development and microbiology.

Introduction

Epinodosin, also referred to as Nodosin, is a bioactive diterpenoid derived from the plant Isodon serra.[1][2] Scientific studies have demonstrated its potential as an antibacterial agent against a range of pathogenic bacteria, including clinically significant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][3] Diterpenoids from Isodon serra have shown promising antibacterial activities, inhibiting bacterial growth, proliferation, and biofilm formation.[1][3] This document outlines the key assays to quantify the antibacterial efficacy of Epinodosin.

Quantitative Data Summary

The antibacterial activity of Epinodosin (Nodosin) and related diterpenoids from Isodon serra has been quantified using various assays. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values against different bacterial strains.

CompoundBacterial StrainMIC (μg/mL)Reference
Nodosin Methicillin-Resistant Staphylococcus aureus (MRSA)3.12 - 6.25[1][3]
Nodosin Staphylococcus epidermidis25[2]
Nodosin Streptococcus mutans25[2]
Hebeirubescensin K Methicillin-Resistant Staphylococcus aureus (MRSA)3.12 - 6.25[1][3]
Effusanin E Methicillin-Resistant Staphylococcus aureus (MRSA)3.12 - 6.25[1][3]
Graciliflorin F Xanthomonas oryzae pv. oryzae (Xoo)MIC₇₅ reported[4]

Experimental Protocols

Detailed methodologies for key antibacterial assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • Epinodosin stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, MRSA strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic, e.g., Vancomycin)

  • Negative control (broth and solvent)

  • Microplate reader or visual inspection

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Epinodosin:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the Epinodosin stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well containing the serially diluted Epinodosin.

    • Include a positive control well (broth, inoculum, and standard antibiotic) and a negative/growth control well (broth and inoculum). A sterility control well (broth only) should also be included.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of Epinodosin that completely inhibits bacterial growth (no turbidity).

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Prepare Materials prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilution Prepare Serial Dilutions of Epinodosin in 96-well plate start->prep_dilution inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_dilution->inoculate incubate Incubate plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Figure 1: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed subsequently to the MIC assay to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile micro-pipettes and tips

  • Incubator

Protocol:

  • Sample Collection:

    • Following the determination of the MIC, select the wells that showed no visible growth (the MIC well and wells with higher concentrations).

  • Plating:

    • Take a 10-20 µL aliquot from each of these clear wells.

    • Spot-plate the aliquot onto a fresh nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 24-48 hours.

  • Determination of MBC:

    • After incubation, observe the plates for bacterial growth.

    • The MBC is the lowest concentration of Epinodosin that results in a significant reduction (e.g., ≥99.9%) in bacterial colonies compared to the initial inoculum.

MBC_Assay_Workflow cluster_start Starting Point cluster_procedure Procedure cluster_analysis Analysis mic_results Start: MIC Assay Completed select_wells Select clear wells (MIC and higher concentrations) mic_results->select_wells aliquot Take aliquot (10-20 µL) from selected wells select_wells->aliquot plate Spot-plate aliquots onto nutrient agar aliquot->plate incubate Incubate plates (37°C, 24-48h) plate->incubate observe Observe for colony growth incubate->observe determine_mbc Determine MBC (Lowest concentration with no growth) observe->determine_mbc end End determine_mbc->end

Figure 2: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Potential Mechanisms of Antibacterial Action

While the specific signaling pathways for Epinodosin are a subject of ongoing research, natural compounds often exert their antibacterial effects through several common mechanisms.[5][6] These include disrupting the bacterial cell wall or membrane, inhibiting essential enzymes, or interfering with nucleic acid and protein synthesis.[5] Some diterpenoids have been noted to inhibit bacterial proliferation and the formation of biofilms.[1][3]

Antibacterial_Mechanisms cluster_compound Antibacterial Agent cluster_targets Bacterial Cell Targets cluster_outcome Outcome epinodosin Epinodosin cell_wall Cell Wall Synthesis Inhibition epinodosin->cell_wall Targets cell_membrane Cell Membrane Disruption epinodosin->cell_membrane protein_synthesis Protein Synthesis Inhibition epinodosin->protein_synthesis nucleic_acid Nucleic Acid Synthesis Inhibition epinodosin->nucleic_acid biofilm Biofilm Formation Inhibition epinodosin->biofilm outcome Bacterial Growth Inhibition & Cell Death cell_wall->outcome cell_membrane->outcome protein_synthesis->outcome nucleic_acid->outcome biofilm->outcome

References

Epinodosin: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Epinodosin, a diterpenoid compound isolated from plants of the Isodon genus, as a promising lead compound in drug discovery. This document outlines its known biological activities, offers detailed protocols for key experimental assays, and presents quantitative data to guide further research and development.

Introduction to Epinodosin

Epinodosin is a naturally occurring diterpenoid that has garnered interest for its potential therapeutic applications. Structurally, it belongs to the kaurene-type diterpenoids, a class of compounds known for their diverse biological activities. Initial studies have highlighted its cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its mechanism of action appears to involve the modulation of critical cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. As a natural product, Epinodosin serves as an excellent starting point for the development of novel therapeutics through structural modification and optimization.

Biological Activities and Potential Applications

Epinodosin has demonstrated a range of biological activities that warrant further investigation for its therapeutic potential.

Anticancer Activity

Epinodosin has shown moderate to potent cytotoxic activity against a panel of human cancer cell lines. This activity is believed to be mediated, at least in part, by the induction of apoptosis.

Observed Effects:

  • Inhibition of cell proliferation.

  • Induction of programmed cell death (apoptosis).

  • Modulation of key signaling pathways involved in cancer progression.

Anti-inflammatory Activity

While specific quantitative data for Epinodosin's anti-inflammatory activity is still emerging, related diterpenoids from the Isodon genus have shown significant anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory mediators. Further investigation into Epinodosin's potential in this area is highly encouraged.

Modulation of MAPK Signaling Pathway

Epinodosin has been shown to inhibit the activation of the MAPKs signaling pathway in esophageal squamous cell carcinoma.[1] This pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, Epinodosin may exert its anticancer effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for Epinodosin and related diterpenoids from the Isodon genus. This data is essential for comparing the potency of these compounds and for designing future structure-activity relationship (SAR) studies.

Table 1: Cytotoxic Activity of Epinodosin

CompoundCell LineAssay TypeIC50 (µM)Reference
EpinodosinHL-60Cytotoxicity10.4[2]

Table 2: Cytotoxic Activity of Related Isodon Diterpenoids

CompoundCell LineIC50 (µM)Reference
OridoninHepG237.90[3]
Compound 3HepG26.94[3]
Compound 8HepG271.66[3]
Compound 23HepG243.26[3]
KamebaninHeLa-[4]
KamebaninHL-60-[4]

Note: Specific IC50 values for Kamebanin were not provided in the search results, but it was reported to have efficient cytotoxic activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and to facilitate the further evaluation of Epinodosin and its derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of Epinodosin on cell viability and to determine its cytotoxic concentration.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HL-60, HeLa, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Epinodosin stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Epinodosin in culture medium. Remove the old medium from the wells and add 100 µL of the Epinodosin dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the Epinodosin concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with Epinodosin.

Principle: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Epinodosin stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Epinodosin for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of MAPK Signaling Pathway

This protocol is used to investigate the effect of Epinodosin on the expression and phosphorylation of key proteins in the MAPK signaling pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Epinodosin stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with Epinodosin as described previously. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and incubate with ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Lead Compound Development Strategy

Epinodosin's promising biological activities make it an excellent candidate for a lead compound in a drug discovery program. The following steps outline a potential development strategy.

Synthesis of Derivatives

To improve the potency, selectivity, and pharmacokinetic properties of Epinodosin, a medicinal chemistry campaign focused on the synthesis of novel derivatives is recommended. Structure-activity relationship (SAR) studies can be guided by the biological data obtained from the assays described above.

Target Identification and Validation

While the MAPK pathway is a known target, identifying the direct molecular target(s) of Epinodosin is crucial for understanding its mechanism of action and for rational drug design. Techniques such as affinity chromatography coupled with mass spectrometry can be employed for this purpose.

Visualizations

The following diagrams illustrate key concepts related to the study of Epinodosin.

MAPK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Epinodosin Epinodosin Epinodosin->MEK Inhibition

Caption: MAPK signaling pathway and the inhibitory action of Epinodosin.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Lead Optimization Cell_Culture Cancer Cell Culture Treatment Epinodosin Treatment Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis_Assay Western_Blot Western Blot (MAPK Pathway) Treatment->Western_Blot SAR_Studies SAR Studies MTT_Assay->SAR_Studies Apoptosis_Assay->SAR_Studies Western_Blot->SAR_Studies Derivative_Synthesis Derivative Synthesis Derivative_Synthesis->MTT_Assay SAR_Studies->Derivative_Synthesis Target_ID Target Identification SAR_Studies->Target_ID

Caption: Experimental workflow for the evaluation of Epinodosin.

References

Application Notes and Protocols for the Extraction of Epinodosin from Isodon serra

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Epinodosin is a bioactive diterpenoid compound found in Isodon serra, a perennial plant used in traditional medicine. Diterpenoids from Isodon species have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This document provides a detailed protocol for the extraction and isolation of Epinodosin from the aerial parts of Isodon serra, based on established methodologies for the separation of diterpenoids from this plant genus. The protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The aerial parts of Isodon serra (Maxim.) Hara should be collected during the appropriate season to ensure a high concentration of bioactive compounds.

  • Drying: The collected plant material must be air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile constituents.

  • Pulverization: The dried aerial parts are then powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude Extract

Two primary methods for the initial extraction of diterpenoids from Isodon serra have been reported, both yielding a crude extract for further purification.

Method A: Reflux Extraction with Ethanol (B145695)

This method is suitable for large-scale extractions.

  • Procedure:

    • The powdered plant material (e.g., 80 kg) is subjected to reflux extraction with 80% ethanol (320 L) for a prescribed duration.[1]

    • The extraction process is repeated three times to ensure the exhaustive removal of phytochemicals.[1]

    • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.[1]

Method B: Room Temperature Extraction with Aqueous Acetone (B3395972)

This method is a milder alternative to reflux extraction.

  • Procedure:

    • The powdered aerial parts (e.g., 6.0 kg) are extracted with 70% aqueous acetone (v/v) (3 x 20 L) at room temperature.[2]

    • Each extraction is carried out for three days.[2]

    • The extracts are combined and concentrated to remove the acetone, resulting in an aqueous suspension.[2]

Fractionation of the Crude Extract

The crude extract is fractionated to separate compounds based on their polarity.

  • Procedure:

    • The concentrated ethanol extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297).[1]

    • For the aqueous acetone extract, the concentrated aqueous layer is partitioned with ethyl acetate.[2]

    • The resulting fractions (e.g., petroleum ether fraction, ethyl acetate fraction, aqueous fraction) are concentrated under reduced pressure. The ethyl acetate fraction is typically enriched with diterpenoids.

Chromatographic Purification of Epinodosin

The diterpenoid-rich fraction (typically the ethyl acetate fraction) is subjected to a series of chromatographic techniques to isolate Epinodosin.

  • Step 1: Silica (B1680970) Gel Column Chromatography (CC)

    • The dried ethyl acetate fraction is adsorbed onto silica gel (100-200 or 200-300 mesh) and loaded onto a silica gel column.

    • The column is eluted with a gradient solvent system, such as chloroform-acetone or petroleum ether-ethyl acetate, with increasing polarity.[1][2]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

  • Step 2: Medium Pressure Liquid Chromatography (MPLC) or Sephadex LH-20 Column Chromatography

    • Fractions containing the compound of interest are further purified using MPLC with a reversed-phase column and a methanol-water gradient elution.[1]

    • Alternatively, size exclusion chromatography on a Sephadex LH-20 column using a solvent system like chloroform-methanol (1:1) can be employed.[2]

  • Step 3: Preparative and Semi-preparative High-Performance Liquid Chromatography (HPLC)

    • Final purification is achieved using preparative or semi-preparative HPLC on a C18 column.

    • A common mobile phase is a gradient of acetonitrile (B52724) and water.[2]

    • The purity of the isolated Epinodosin should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

While specific quantitative yields for the extraction of Epinodosin from Isodon serra are not detailed in the surveyed literature, the following table provides an example of the quantities of starting material and the resulting fractions from published studies on the isolation of diterpenoids from this plant. This illustrates the scale of extraction and the typical mass obtained at different stages.

ParameterMethod A: Ethanol Reflux[1]Method B: Aqueous Acetone Extraction[2]
Starting Material (Dried Aerial Parts) 80 kg6.0 kg
Initial Extraction Solvent 80% Ethanol70% Aqueous Acetone
Crude Extract Yield Not specifiedNot specified
Ethyl Acetate Fraction Yield Not specified~300.0 g
Final Isolated Compound Yield (Example) Isodosin A-D (new compounds)Serrin K (30.0 mg from 52 mg subfraction)

Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Crude Extraction cluster_fractionation Fractionation cluster_purification Purification P1 Aerial Parts of Isodon serra P2 Air Drying P1->P2 P3 Pulverization P2->P3 E1 Ethanol Reflux OR Aqueous Acetone Extraction P3->E1 E2 Crude Extract E1->E2 F1 Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate) E2->F1 F2 Ethyl Acetate Fraction (Diterpenoid Rich) F1->F2 C1 Silica Gel Column Chromatography F2->C1 C2 MPLC / Sephadex LH-20 C1->C2 C3 Preparative/Semi-preparative HPLC C2->C3 C4 Pure Epinodosin C3->C4

Caption: Workflow for Epinodosin extraction and isolation.

Logical Diagram for Method Optimization

Optimization_Logic Start Start Optimization Solvent Select Extraction Solvent Start->Solvent Ethanol 80% Ethanol Solvent->Ethanol High Polarity Acetone 70% Aqueous Acetone Solvent->Acetone Medium Polarity Temp Choose Extraction Temperature Ethanol->Temp Acetone->Temp Reflux Reflux Temp->Reflux Faster RoomTemp Room Temperature Temp->RoomTemp Milder Chromatography Select Primary Chromatography Reflux->Chromatography RoomTemp->Chromatography Silica Silica Gel CC Chromatography->Silica Traditional Resin Macroporous Resin Chromatography->Resin Alternative Purity Assess Purity & Yield Silica->Purity Resin->Purity Purity->Solvent Suboptimal End Final Protocol Purity->End Optimal

Caption: Decision tree for optimizing the extraction method.

References

Application Notes: High-Throughput Screening for Modulators of Epinodosin-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epinodosin, a natural product, has demonstrated significant anti-tumor properties, including the induction of apoptosis and the inhibition of cell proliferation and migration in cancer cells.[1] Notably, its mechanism of action involves the modulation of critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in various malignancies such as esophageal squamous cell carcinoma (ESCC).[1] These characteristics make Epinodosin a compelling starting point for the discovery of novel anticancer therapeutics. High-throughput screening (HTS) provides a powerful platform to identify small molecules that can either enhance the apoptotic effects of Epinodosin or act synergistically on its target pathways, potentially leading to more effective combination therapies with reduced side effects.

This application note details a robust HTS assay designed to identify compounds that modulate Epinodosin-induced apoptosis in a cancer cell line. The described protocol utilizes a homogeneous caspase-3/7 activity assay, amenable to automation in 384- and 1536-well formats, providing a sensitive and reproducible method for large-scale screening campaigns.

Mechanism of Action: Epinodosin and the MAPK Signaling Pathway

Epinodosin exerts its anti-tumor effects in part by inhibiting the MAPK signaling pathway.[1] This pathway is a crucial regulator of cell proliferation, differentiation, and survival. In many cancers, aberrant activation of the MAPK cascade promotes uncontrolled cell growth and resistance to apoptosis. Epinodosin's inhibitory action on this pathway contributes to its ability to halt cancer cell proliferation and induce programmed cell death.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Epinodosin Epinodosin Epinodosin->Raf Inhibition Epinodosin->MEK Epinodosin->ERK HTS_Workflow start Start compound_plating Compound Library Plating (10 µM final concentration) start->compound_plating cell_seeding Cell Seeding (KYSE-150, 2500 cells/well) compound_plating->cell_seeding epinodosin_addition Epinodosin Addition (EC20 concentration) cell_seeding->epinodosin_addition incubation Incubation (48 hours, 37°C, 5% CO2) epinodosin_addition->incubation reagent_addition Caspase-3/7 Reagent Addition incubation->reagent_addition readout Luminescence Readout reagent_addition->readout data_analysis Data Analysis and Hit Identification readout->data_analysis hit_confirmation Hit Confirmation and Dose-Response Analysis data_analysis->hit_confirmation end End hit_confirmation->end

References

Application Notes and Protocols: Epinodosin in Natural Product-Inspired Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Epinodosin is a naturally occurring ent-kaurane diterpenoid found in various plant species, notably from the Isodon genus. These compounds have garnered significant attention due to their diverse and potent biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1][2] While the direct use of Epinodosin as a starting material for the total synthesis of other named natural products is not extensively documented in the literature, its complex tetracyclic scaffold represents a valuable chiral template for the generation of novel, biologically active derivatives. This document provides an overview of the synthetic accessibility of the ent-kaurane core, protocols for the derivatization of Epinodosin, and insights into its mechanism of action, particularly its role as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Data Presentation: Synthetic Accessibility of the ent-Kaurane Core

The total synthesis of ent-kaurane diterpenoids is a challenging but well-explored field in organic chemistry. Various strategies have been developed to construct the characteristic tetracyclic ring system. Below is a summary of key reaction types often employed in the synthesis of related ent-kaurane diterpenoids, which could be adapted for the synthesis of Epinodosin.

Reaction TypeKey TransformationReagents & Conditions (General)Typical Yield Range (%)Reference
Intramolecular Diels-AlderConstruction of B/C ringsHeat or Lewis Acid60-85%[3]
Radical CyclizationFormation of the D-ringBu₃SnH, AIBN50-70%[3]
Mukaiyama-Michael ReactionTetracyclic core formationBF₃·OEt₂70-90%[2]
Polyene CyclizationFormation of the tetracyclic systemAcid catalysis40-60%[4]
[2+2] PhotocycloadditionConstruction of cyclobutane (B1203170) ringsUV light50-75%[4]

Experimental Protocols

Protocol 1: Representative Synthesis of the ent-Kaurane Core

While a specific total synthesis of Epinodosin is not detailed here, the following protocol for the synthesis of a related ent-kaurane diterpenoid, Lungshengenin D, illustrates a common strategy that can be adapted.[2] This protocol highlights the construction of the tetracyclic core.

Objective: To synthesize the tetracyclic core structure of ent-kaurane diterpenoids.

Key Strategy: A convergent approach featuring a Hoppe's homoaldol reaction followed by an intramolecular Mukaiyama-Michael-type reaction.[2]

Materials:

Procedure:

  • Homoaldol Reaction:

    • Dissolve the cyclohexenyl carbamate in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add s-BuLi and (-)-sparteine to generate the chiral lithium homoenolate.

    • Slowly add the aldehyde coupling partner to the reaction mixture.

    • Stir at -78 °C for 2-4 hours until TLC analysis indicates consumption of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Purify the resulting alcohol by flash column chromatography.

  • Intramolecular Mukaiyama-Michael Reaction:

    • Dissolve the product from the previous step in anhydrous CH₂Cl₂ and cool to -78 °C.

    • Add BF₃·OEt₂ dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the tetracyclic ent-kaurane core.

Protocol 2: General Procedure for the Derivatization of Epinodosin at the C17-hydroxyl group

Objective: To generate novel Epinodosin derivatives for structure-activity relationship (SAR) studies.

Strategy: Esterification of the C17-hydroxyl group.

Materials:

  • Epinodosin

  • Anhydrous pyridine (B92270) or CH₂Cl₂ with DMAP (catalyst)

  • Acid chloride or anhydride (B1165640) of choice (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve Epinodosin (1 equivalent) in anhydrous pyridine or CH₂Cl₂ containing a catalytic amount of DMAP.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester derivative by flash column chromatography on silica (B1680970) gel.

Expected Outcome: A C17-ester derivative of Epinodosin. The yield will vary depending on the specific acylating agent used but is typically in the range of 80-95%.

Signaling Pathway and Mechanism of Action

Epinodosin has been shown to exert its biological effects, at least in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5][6][] Dysregulation of this pathway is implicated in various diseases, including cancer.

The MAPK cascade is a three-tiered kinase system consisting of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[5] The primary MAPK pathways include the ERK, JNK, and p38 pathways. Epinodosin has been suggested to inhibit the activation of these pathways, thereby modulating downstream cellular responses.

MAPK_Pathway_Inhibition Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Cell Surface Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Epinodosin Epinodosin Epinodosin->MAPK Inhibition

Caption: Inhibition of the MAPK signaling pathway by Epinodosin.

Experimental Workflow for Evaluating MAPK Pathway Inhibition

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (Epinodosin or Vehicle Control) Cell_Culture->Treatment Stimulation 3. Stimulation (e.g., Growth Factor, LPS) Treatment->Stimulation Lysis 4. Cell Lysis & Protein Extraction Stimulation->Lysis Western_Blot 5. Western Blot Analysis (p-ERK, p-p38, Total ERK, Total p38) Lysis->Western_Blot Analysis 6. Data Analysis (Quantification of Protein Expression) Western_Blot->Analysis

Caption: Workflow for assessing Epinodosin's effect on MAPK signaling.

Epinodosin, a member of the ent-kaurane diterpenoid family, represents a valuable scaffold for the development of new therapeutic agents. While its direct application as a synthetic precursor for other natural products is limited, its derivatization offers a promising avenue for the discovery of novel compounds with enhanced biological activity. The protocols and information provided herein serve as a guide for researchers interested in exploring the synthetic utility and pharmacological properties of Epinodosin and related compounds, particularly in the context of MAPK pathway inhibition. Further investigation into the synthesis of diverse Epinodosin analogs is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Epinodosin Delivery Systems for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential delivery systems for the therapeutic agent Epinodosin for in vivo studies. Due to the limited availability of published data specifically on Epinodosin delivery systems, this document outlines generalized protocols for nanoparticle-based delivery, drawing from established methodologies in the field of drug delivery. The information is intended to serve as a foundational guide for researchers developing E.pinodosin formulations for pre-clinical evaluation.

Introduction to Epinodosin and Rationale for Advanced Delivery Systems

Epinodosin is a bioactive compound that has demonstrated potential as an anti-tumor agent. Studies have indicated its inhibitory effect on the proliferation, invasion, and migration of cancer cells. A key mechanism of action for Epinodosin is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1]. However, like many small-molecule drugs, Epinodosin may face challenges in in vivo applications, such as limited aqueous solubility, non-specific distribution, and potential for systemic toxicity, which can compromise its therapeutic efficacy.

Advanced drug delivery systems, such as nanoformulations, offer a promising approach to overcome these limitations.[2] By encapsulating Epinodosin within a nanoparticle vector, it is possible to:

  • Enhance Solubility: Package the drug payload, irrespective of its aqueous solubility.[2]

  • Improve Bioavailability: Protect the drug from premature degradation and clearance.

  • Enable Targeted Delivery: Achieve preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[2]

  • Control Release: Modulate the release of Epinodosin at the target site, potentially reducing systemic toxicity and improving the therapeutic index.[2]

This document will focus on liposomal and polymeric nanoparticle formulations as potential carriers for Epinodosin.

Epinodosin's Mechanism of Action: The MAPK Signaling Pathway

Epinodosin has been shown to suppress cancer cell growth by inhibiting the MAPK signaling pathway[1]. This pathway is a critical regulator of cell proliferation, differentiation, and survival. The diagram below illustrates the key components of the MAPK pathway that are affected by Epinodosin.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Epinodosin Epinodosin Epinodosin->MEK Epinodosin->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Epinodosin's inhibitory action on the MAPK signaling pathway.

Proposed Epinodosin Delivery Systems: Formulation Protocols

The following are generalized protocols for the formulation of Epinodosin-loaded nanoparticles. Researchers should optimize these protocols based on the specific physicochemical properties of Epinodosin.

Epinodosin-Loaded Liposomes via Thin-Film Hydration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

Materials:

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Epinodosin

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Dissolve SPC, cholesterol, and Epinodosin in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a specific size, subject the resulting liposomal suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Separate the unencapsulated Epinodosin by centrifugation or size exclusion chromatography.

Epinodosin-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery.

Materials:

  • PLGA (50:50 lactide:glycolide ratio)

  • Epinodosin

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

Protocol:

  • Dissolve PLGA and Epinodosin in DCM to form the organic phase.

  • Add the organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath to form an oil-in-water (o/w) emulsion.

  • Continue sonication for 5-10 minutes to reduce the droplet size.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle formulation in a suitable buffer or lyoprotectant for storage.

In Vivo Efficacy Study: Experimental Workflow and Protocols

The following workflow outlines a typical in vivo study to evaluate the efficacy of an Epinodosin delivery system in a tumor-bearing mouse model.

InVivo_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., Subcutaneous) Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Group_Assignment Randomize Mice into Treatment Groups Tumor_Growth->Group_Assignment Treatment_Admin Administer Treatment (e.g., IV, IP) Group_Assignment->Treatment_Admin Monitoring Monitor Tumor Volume and Body Weight Treatment_Admin->Monitoring Endpoint Euthanize and Collect Tissues Monitoring->Endpoint Analysis Histological and Biochemical Analysis Endpoint->Analysis

Caption: A generalized experimental workflow for in vivo efficacy studies.

Animal Model
  • Species: Athymic nude mice (or other appropriate immunocompromised strain).

  • Tumor Cells: A relevant cancer cell line (e.g., esophageal squamous cell carcinoma cells for which Epinodosin has shown activity).

  • Implantation: Subcutaneously inject approximately 1 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

Treatment Protocol
  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n ≥ 5 per group):

    • Group 1: Vehicle control (e.g., PBS)

    • Group 2: Free Epinodosin

    • Group 3: Epinodosin-loaded nanoparticles

    • Group 4: Blank nanoparticles (without Epinodosin)

  • Administer the treatments via a clinically relevant route, such as intravenous (IV) or intraperitoneal (IP) injection. The dosing schedule will depend on the pharmacokinetic profile of the formulation (e.g., every 3 days for 3 weeks).

  • Monitor the mice throughout the study:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Record body weight to assess systemic toxicity.

    • Observe for any signs of distress or adverse reactions.

  • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors and major organs for further analysis.

Data Analysis
  • Tumor Growth Inhibition: Compare the tumor growth curves of the different treatment groups.

  • Histology: Perform H&E staining of tumor sections to observe morphology and necrosis. Immunohistochemistry can be used to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

  • Western Blot: Analyze protein expression in tumor lysates to confirm the inhibition of the MAPK pathway (e.g., decreased phosphorylation of MEK and ERK)[1].

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that should be collected and analyzed during in vivo studies of Epinodosin delivery systems. This structure is based on typical data presentation in preclinical efficacy studies.

ParameterVehicle ControlFree EpinodosinEpinodosin-Loaded NanoparticlesBlank Nanoparticles
Final Tumor Volume (mm³) e.g., 1500 ± 250e.g., 900 ± 180e.g., 300 ± 90e.g., 1450 ± 230
Tumor Growth Inhibition (%) 0e.g., 40%e.g., 80%e.g., 3%
Change in Body Weight (%) e.g., +5%e.g., -10%e.g., +4%e.g., +5%
p-ERK Expression (relative to control) 1.0e.g., 0.6e.g., 0.2e.g., 0.95

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion

The development of effective delivery systems is crucial for translating the therapeutic potential of Epinodosin into clinical applications. The protocols and workflows outlined in these application notes provide a starting point for the formulation and in vivo evaluation of Epinodosin-loaded nanoparticles. By systematically characterizing the physicochemical properties, pharmacokinetics, and anti-tumor efficacy of these formulations, researchers can advance the development of Epinodosin as a novel cancer therapeutic. Further studies should focus on optimizing formulation parameters to maximize tumor targeting and therapeutic outcomes while minimizing systemic toxicity.

References

Application Note: Mass Spectrometry Fragmentation of Epinodosin for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epinodosin, an ent-kaurane diterpenoid isolated from plants of the Rabdosia species, has garnered significant interest within the scientific community due to its diverse biological activities, including cytotoxic and anti-inflammatory properties. Accurate identification and quantification of Epinodosin in complex biological matrices are crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal preparations. This application note provides a detailed protocol for the analysis of Epinodosin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and elucidates its characteristic fragmentation pathway. The methodologies and data presented herein are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and natural product analysis.

Data Presentation

The quantitative analysis of Epinodosin by tandem mass spectrometry relies on the specific transition of a precursor ion to a product ion. This transition is highly selective and allows for accurate quantification even in complex mixtures.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Epinodosin363.1121.1Positive (ESI+)

Table 1: Mass Spectrometry Parameters for the Quantitative Analysis of Epinodosin.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is essential for accurate LC-MS/MS analysis. The following protocol is recommended for the extraction of Epinodosin from plant material.

Materials:

  • Lyophilized and powdered plant material (e.g., Rabdosia species)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Weigh 100 mg of the powdered plant material into a microcentrifuge tube.

  • Add 1 mL of methanol.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The chromatographic separation and mass spectrometric detection parameters should be optimized for the sensitive and specific detection of Epinodosin.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30-80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 363.1

  • Product Ion (Q3): m/z 121.1

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV

  • Ion Source Temperature: 500 °C

  • Capillary Voltage: 3.5 kV

Epinodosin Fragmentation Pathway and Experimental Workflow

The fragmentation of Epinodosin in the mass spectrometer provides a unique fingerprint for its identification. The proposed fragmentation pathway and the overall experimental workflow are depicted in the following diagrams.

Epinodosin_Fragmentation Epinodosin Epinodosin [M+H]+ m/z 363.1 Fragment1 Loss of H2O [M+H-H2O]+ m/z 345.1 Epinodosin->Fragment1 - H2O Fragment2 Loss of CH2O [M+H-H2O-CH2O]+ m/z 315.1 Fragment1->Fragment2 - CH2O Fragment3 Product Ion m/z 121.1 Fragment2->Fragment3 - C12H14O3 (Further Fragmentation)

Figure 1. Proposed MS/MS fragmentation pathway of Epinodosin.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plant Material Extraction Methanol Extraction Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation HPLC/UHPLC Separation Filtration->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 Q1: Precursor Ion Selection (m/z 363.1) ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Detection (m/z 121.1) CID->MS2 Quantification Quantification MS2->Quantification

Figure 2. Experimental workflow for the analysis of Epinodosin.

Discussion

The fragmentation of ent-kaurane diterpenoids, such as Epinodosin, is influenced by their complex ring structure and the presence of various functional groups. The proposed fragmentation pathway for Epinodosin begins with the protonated molecule [M+H]⁺ at m/z 363.1. The initial loss of a water molecule (H₂O) is a common fragmentation event for compounds containing hydroxyl groups, leading to the formation of an ion at m/z 345.1. This is followed by the neutral loss of formaldehyde (B43269) (CH₂O), a characteristic fragmentation for this class of diterpenoids, resulting in an ion at m/z 315.1. Subsequent complex fragmentation of the core ring structure leads to the formation of the stable product ion at m/z 121.1, which is used for quantification in MRM mode. It is important to note that some diterpenoids are known to be resistant to extensive fragmentation, which necessitates careful optimization of the collision energy to achieve sufficient signal for the product ion.

The provided LC-MS/MS protocol offers a sensitive and selective method for the analysis of Epinodosin. The use of a C18 column provides good retention and separation of this moderately polar compound. The gradient elution ensures efficient separation from other components in the plant extract. Electrospray ionization in the positive mode is shown to be effective for the ionization of Epinodosin. The MRM transition from m/z 363.1 to m/z 121.1 provides the high specificity required for accurate quantification in complex matrices.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of Epinodosin. The detailed experimental protocols for sample preparation and LC-MS/MS analysis, along with the elucidated fragmentation pathway, will be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The methodologies described herein can be adapted for the analysis of other structurally related diterpenoids and will contribute to a better understanding of their biological roles and potential therapeutic applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing Epinodosin Extraction from Isodon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Epinodosin from Isodon species. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting Epinodosin from Isodon?

A1: The choice of solvent is critical for achieving a high yield of Epinodosin. Ethanol (B145695) and methanol (B129727) are commonly used polar solvents for the extraction of diterpenoids from Isodon species. A mixture of dichloromethane (B109758) and ethanol (1:1 v/v) has also been reported for the extraction of related diterpenoids like Oridonin (B1677485), indicating its potential for Epinodosin extraction.[1] The selection of the optimal solvent may depend on the specific Isodon species and the desired purity of the initial extract.

Q2: How can I improve the efficiency of my Epinodosin extraction?

A2: To enhance extraction efficiency, consider employing advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can significantly reduce extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction. For instance, studies on the ultrasonic extraction of Oridonin, a structurally similar diterpenoid, have shown a significant increase in yield.[2]

Q3: What are the best practices for purifying Epinodosin from the crude extract?

A3: Purification of Epinodosin typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method for the initial fractionation of the crude extract. For higher purity, High-Performance Liquid Chromatography (HPLC) is recommended. A common mobile phase for HPLC analysis of Isodon diterpenoids consists of a gradient of methanol or acetonitrile (B52724) in water, often with the addition of a small amount of formic acid to improve peak shape.[3][4]

Q4: How should I store my Isodon extracts and purified Epinodosin to prevent degradation?

A4: Diterpenoid solutions can be unstable, and their stability is often pH and temperature-dependent. For instance, solutions of the related diterpenoid Oridonin are most stable at a pH of 5.[5][6] It is recommended to store extracts and purified compounds in a cool, dark place, preferably at 4°C for short-term storage and -20°C for long-term storage, to minimize degradation. The half-life of Oridonin in solution at room temperature is approximately 53.2 hours, which increases to 91.5 hours at 4°C.[5][6]

Q5: Which parts of the Isodon plant contain the highest concentration of Epinodosin?

A5: For many Isodon species, the leaves are the primary location for the biosynthesis and accumulation of diterpenoids.[7] Therefore, using dried leaf material is likely to yield the highest amount of Epinodosin. The concentration of these compounds can be influenced by factors such as the plant's growing conditions and harvesting time.[7]

Troubleshooting Guides

Issue 1: Low Yield of Epinodosin

Possible Cause Troubleshooting Steps
Inefficient Cell Lysis Ensure the plant material is thoroughly dried and ground into a fine powder to maximize the surface area for solvent penetration.
Suboptimal Solvent Choice Experiment with different solvent systems. Start with ethanol or methanol, and consider binary mixtures such as dichloromethane:ethanol.
Insufficient Extraction Time/Temperature For maceration, ensure adequate extraction time (e.g., 24-48 hours). For UAE and MAE, optimize the time and temperature parameters. For a similar compound, Oridonin, an ultrasonic extraction time of 1.5 hours at 190 W yielded good results.[2]
Degradation of Epinodosin Avoid high temperatures and extreme pH conditions during extraction and storage.[5][6]

Issue 2: Impure Epinodosin Isolate

Possible Cause Troubleshooting Steps
Co-extraction of Other Compounds Employ a multi-step purification strategy. Use column chromatography for initial cleanup followed by preparative HPLC for final purification.[3]
Poor Chromatographic Resolution Optimize the mobile phase for your chromatography. For reverse-phase HPLC, a gradient elution with acetonitrile/water or methanol/water with 0.1% formic acid is often effective.
Column Overloading Ensure that the amount of crude extract loaded onto the chromatography column does not exceed its capacity.

Data Presentation

Table 1: Comparison of Extraction Methods for Isodon Diterpenoids (Data for Oridonin as a proxy for Epinodosin)

Extraction Method Solvent Key Parameters Yield of Oridonin (%) Reference
MacerationDichloromethane:Ethanol (1:1)Room temperature, overnightNot specified[1]
SonicationDichloromethane:Ethanol (1:1)30 minutesNot specified[1]
Ultrasound-Assisted Extraction (UAE)Not specifiedSolid-liquid ratio: 1:18 g/mL, Time: 1.5 h, Power: 190 W4.122 ± 0.102[2]
Supercritical CO2 Extraction with UltrasoundSupercritical CO2Temperature: 305.15 K - 342.15 K, Pressure: 11.5 - 33.5 MPaMole fraction: 2.13 x 10⁻⁶ to 10.09 x 10⁻⁶[8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Epinodosin

This protocol is adapted from an optimized method for Oridonin extraction and is expected to be effective for Epinodosin.[2]

  • Sample Preparation: Dry the aerial parts (preferably leaves) of the Isodon plant at a mild temperature and grind them into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a suitable flask.

    • Add the extraction solvent at a solid-liquid ratio of 1:18 (g/mL). Based on general practice, 70-80% ethanol is a good starting point.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 1.5 hours at a power of 190 W.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of Epinodosin by Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

    • Pack a glass column with the silica gel slurry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing Epinodosin.

    • Combine the pure fractions and evaporate the solvent to obtain purified Epinodosin.

Mandatory Visualizations

experimental_workflow start Dried & Powdered Isodon Plant Material extraction Extraction (e.g., UAE, Maceration) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractionation Fraction Collection purification->fractionation analysis Analysis (TLC/HPLC) fractionation->analysis pure_epinodosin Pure Epinodosin analysis->pure_epinodosin biosynthetic_pathway ggpp Geranylgeranyl Diphosphate (GGPP) ent_cpp ent-Copalyl Diphosphate (ent-CPP) ggpp->ent_cpp ent-CPS ent_kaurene ent-Kaurene ent_cpp->ent_kaurene ent-KS oxidative_mod Oxidative Modifications (Hydroxylations, etc.) ent_kaurene->oxidative_mod oridonin_core Oridonin & other ent-kaurane diterpenoids oxidative_mod->oridonin_core epinodosin Epinodosin oridonin_core->epinodosin

References

Silodosin Stability and Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Silodosin (B1681671). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of Silodosin? A1: Silodosin is known to be labile under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions.[1][2] Conversely, it demonstrates significant stability under photolytic and thermal stress.[2][3]

Q2: How many degradation products are typically observed for Silodosin? A2: Studies have consistently identified and characterized a total of five primary degradation products (DPs), denoted as DP1 to DP5, which form under various stress conditions.[1][2][3]

Q3: Are any degradation products common to different stress conditions? A3: Yes, a common degradation product, DP1, is observed under both acidic and basic hydrolytic degradation conditions.[1] Other degradation products are specific to the type of stress applied; for instance, DP2 is observed under acidic conditions, while DP4 and DP5 are found under basic conditions.[1] DP3 is typically formed under oxidative stress.[1]

Q4: Why are forced degradation studies for Silodosin important? A4: Forced degradation studies are crucial as they help to understand the intrinsic stability of the Silodosin molecule.[3] This information is essential for developing stability-indicating analytical methods, which are required for the quality control of the drug product.[1][3] The presence of degradation products can impact the quality, safety, and efficacy of the final drug formulation.[1]

Troubleshooting Guide

Q1: I am observing more degradation than expected in my control sample. What could be the cause? A1: Unexpected degradation in a control sample could be due to interactions with excipients in the formulation. For instance, studies on Silodosin soft capsules have suggested a critical interaction with excipients like Capryol® 90, leading to impurity formation even under standard storage conditions.[4] Ensure that your control sample matrix is well-defined and does not contain reactive components.

Q2: My chromatographic method is not separating all the degradation products from the parent Silodosin peak. How can I improve the resolution? A2: Achieving adequate separation is critical for a stability-indicating method. If you are experiencing poor resolution, consider the following:

  • Column Choice: A high-resolution column, such as an Agilent Poroshell 120 EC-C18 (50 × 4.6mm i.d.; 2.7 µm particle size), has been shown to be effective.[5]

  • Mobile Phase Optimization: Adjusting the mobile phase composition and pH is crucial. A gradient elution using acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer (pH 6.0) has been successfully used.[5]

  • Method Type: An ultra-high-performance liquid chromatography (UHPLC) method can provide better resolution and faster analysis times compared to traditional HPLC.[5]

Q3: The percentage of degradation is inconsistent across replicate experiments under the same stress conditions. What should I check? A3: Inconsistent results can stem from several factors:

  • Concentration of Stress Agent: The concentration of the stressor, such as hydrogen peroxide in oxidative studies, can significantly impact the degradation rate. Silodosin was found to degrade completely almost instantly in 1.0% H₂O₂, while stable and reproducible results were obtained with 0.05% H₂O₂.[5]

  • Reaction Time and Temperature: Ensure precise control over the duration and temperature of the stress application. For example, hydrolytic studies often involve refluxing at a specific temperature (e.g., 90°C) for a set time (e.g., 7 hours).[5]

  • Sample Preparation: Inconsistent sample preparation, including neutralization and dilution steps after stress application, can lead to variability.[3]

Summary of Forced Degradation Studies

The following tables summarize the conditions and outcomes of forced degradation studies performed on Silodosin.

Table 1: Forced Degradation Conditions and Results for Silodosin

Stress ConditionReagent/MethodTemperatureDuration% Degradation
Acid Hydrolysis0.1 N HCl90°C (Reflux)7 hours13.86%[6]
Base Hydrolysis0.1 N NaOH90°C (Reflux)7 hours18.01%[6]
Neutral HydrolysisDistilled Water90°C (Reflux)7 hours1.11%[6]
Oxidative0.05% H₂O₂Room Temp.10 minutes19.12%[6]
ThermalHot Air Oven (Solid)Not SpecifiedNot SpecifiedStable[2][3]
PhotolyticSunlight ExposureAmbient Temp.Not SpecifiedStable[2][3]

Table 2: Identified Degradation Products (DPs) of Silodosin

Degradation ProductStress Condition(s) of Formation
DP1Acidic and Basic Hydrolysis[1]
DP2Acidic Hydrolysis[1]
DP3Oxidative[1]
DP4Basic Hydrolysis[1]
DP5Basic Hydrolysis[1]

Detailed Experimental Protocols

Below are detailed methodologies for key stability and degradation experiments for Silodosin.

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Solutions:

    • Acidic Hydrolysis: Prepare a Silodosin solution at a concentration of 5 mg/mL in 0.1 N hydrochloric acid.[5]

    • Basic Hydrolysis: Prepare a Silodosin solution at a concentration of 5 mg/mL in 0.1 N sodium hydroxide.[5]

    • Neutral Hydrolysis: Prepare a Silodosin solution at a concentration of 5 mg/mL in distilled water.[5]

  • Stress Application: Reflux each solution at 90°C for 7 hours.[5]

  • Quenching and Dilution:

    • After the stress period, allow the solutions to cool to room temperature.[3]

    • Neutralize the acidic solution with an appropriate amount of base (e.g., 0.1 N NaOH) and the basic solution with an appropriate amount of acid (e.g., 0.1 N HCl).[3]

    • Dilute the samples with the mobile phase to a final concentration suitable for analysis (e.g., 0.5 mg/mL).[3]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UHPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Solution: Prepare a Silodosin solution at a concentration of 1.0 mg/mL in 0.05% hydrogen peroxide.[5]

  • Stress Application: Maintain the solution at room temperature for 10 minutes.[5]

  • Dilution: Dilute the stressed sample with the mobile phase to a suitable concentration for chromatographic analysis.[3]

  • Analysis: Immediately analyze the sample using a validated stability-indicating HPLC or UHPLC method.

Protocol 3: Stability-Indicating UHPLC Method

This method is designed to separate Silodosin from its process-related impurities and degradation products.

  • Column: Agilent Poroshell 120 EC-C18 (50 × 4.6mm i.d.; 2.7 µm particle size).[5]

  • Mobile Phase A: 10 mM ammonium acetate buffer with 0.1% triethylamine, pH adjusted to 6.0.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Elution: Linear gradient elution.

  • Flow Rate: As per optimized method.

  • Detection Wavelength: 273 nm.[5]

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).[7]

Visualizations

The following diagrams illustrate key workflows and relationships in Silodosin degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_post Post-Stress Processing cluster_analysis Analysis prep Weigh Silodosin API sol Dissolve in appropriate stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, 0.05% H2O2) prep->sol stress Apply stress condition (e.g., Reflux at 90°C for 7h, RT for 10 min) sol->stress cool Cool to Room Temperature stress->cool neutralize Neutralize Sample (if acidic/basic) cool->neutralize dilute Dilute with Mobile Phase neutralize->dilute inject Inject into UHPLC System dilute->inject detect Separate & Detect Drug and DPs inject->detect quantify Identify and Quantify Degradants detect->quantify

Caption: Workflow for a typical forced degradation experiment.

G cluster_drug cluster_stress Stress Conditions cluster_dp Degradation Products drug Silodosin acid Acid Hydrolysis (0.1 N HCl, 90°C) drug->acid base Base Hydrolysis (0.1 N NaOH, 90°C) drug->base oxidative Oxidation (0.05% H2O2, RT) drug->oxidative thermal Thermal / Photolytic drug->thermal dp1 DP1 acid->dp1 dp2 DP2 acid->dp2 base->dp1 dp4 DP4 base->dp4 dp5 DP5 base->dp5 dp3 DP3 oxidative->dp3 stable Stable (No Degradation) thermal->stable

Caption: Silodosin degradation pathways under stress conditions.

References

Epinodosin Purification Protocols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Epinodosin.

Frequently Asked Questions (FAQs)

1. General

  • What is Epinodosin and from what sources is it typically isolated? Epinodosin is a naturally occurring ent-kaurane diterpenoid with the chemical formula C₂₀H₂₆O₆. It is primarily isolated from various plant species of the genus Isodon (Lamiaceae family).

  • What are the general steps for purifying Epinodosin? The purification of Epinodosin, like many natural products, typically involves a multi-step process. This begins with the extraction of the compound from dried and powdered plant material using an appropriate solvent. The crude extract is then subjected to a series of chromatographic separations to isolate Epinodosin from other plant metabolites.

2. Extraction

  • What is the recommended solvent for extracting Epinodosin from plant material? Ethanol (B145695) (typically 80%) is a common solvent used for the initial extraction of diterpenoids from Isodon species.[1] Following the initial extraction, the resulting aqueous suspension is often partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297), to achieve a preliminary separation of compounds based on their polarity.[1]

  • My extraction yield is low. What are the possible reasons? Low extraction yields can be attributed to several factors:

    • Incomplete extraction: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. The duration and number of extraction cycles may also need to be optimized.

    • Improper solvent selection: The polarity of the extraction solvent is critical. While ethanol is commonly used, the specific composition of the plant matrix may necessitate the use of other solvents or solvent mixtures.

    • Degradation of Epinodosin: Although specific stability data is limited, prolonged exposure to harsh conditions (e.g., high temperatures, extreme pH) during extraction could lead to degradation.

3. Chromatography

  • What type of chromatography is most effective for Epinodosin purification? A combination of chromatographic techniques is typically employed. Initial purification of the crude extract is often performed using silica (B1680970) gel column chromatography.[1][2] This is followed by further purification using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 column (reversed-phase).[2][3]

  • I am seeing broad or tailing peaks during my HPLC analysis. What could be the cause? Broad or tailing peaks in HPLC can be caused by a variety of factors, including:

    • Column overload: Injecting too much sample onto the column can lead to poor peak shape. Try reducing the sample concentration or injection volume.

    • Poor solubility of the sample in the mobile phase: Ensure that your sample is fully dissolved in the initial mobile phase. If solubility is an issue, you may need to adjust the solvent composition.

    • Secondary interactions with the stationary phase: For amine-containing compounds, adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can sometimes improve peak shape. Conversely, for acidic compounds, adding a small amount of an acid like formic or acetic acid can be beneficial.

    • Column degradation: Over time, the performance of an HPLC column can degrade. If other troubleshooting steps fail, it may be necessary to replace the column.

  • My Epinodosin is not separating from a closely eluting impurity. What can I do? Improving the resolution between two closely eluting peaks can be achieved by:

    • Optimizing the mobile phase: Small changes to the solvent composition, such as altering the ratio of organic solvent to water or trying a different organic modifier (e.g., acetonitrile (B52724) instead of methanol), can significantly impact selectivity.

    • Changing the stationary phase: If optimizing the mobile phase is insufficient, using a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary selectivity.

    • Adjusting the temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of solute partitioning, which can in turn influence resolution.

  • Epinodosin seems to be degrading on the silica gel column. What are my options? Some compounds are sensitive to the acidic nature of silica gel. If you suspect degradation, you can try:

    • Using a different stationary phase: Alumina or Florisil can be less harsh alternatives to silica gel for some compounds.

    • Deactivating the silica gel: The acidity of silica gel can be reduced by treating it with a base, such as triethylamine, before packing the column.

4. Crystallization

  • I am having difficulty crystallizing the purified Epinodosin. What can I try? Crystallization is often a trial-and-error process. If initial attempts are unsuccessful, consider the following:

    • Solvent selection: Experiment with a variety of solvents and solvent mixtures with different polarities. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, followed by allowing the solution to stand.

    • Temperature: Cooling the solution can often induce crystallization. Experiment with different cooling rates.

    • Purity: Ensure that your Epinodosin is of high purity, as impurities can inhibit crystal formation. If necessary, perform an additional purification step.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and potential solutions in a tabular format for easy reference.

Problem Possible Cause Recommended Solution(s)
Low Yield of Crude Extract Incomplete extraction of plant material.- Ensure plant material is finely ground. - Increase extraction time or perform additional extraction cycles. - Optimize the solvent-to-solid ratio.
Degradation of Epinodosin during extraction.- Avoid prolonged exposure to high temperatures. - Consider extraction at room temperature for a longer duration.
Poor Separation in Column Chromatography Inappropriate solvent system.- Perform small-scale trials (e.g., Thin Layer Chromatography) to identify an optimal solvent system that provides good separation.
Column overloading.- Reduce the amount of crude extract loaded onto the column.
Improperly packed column.- Ensure the column is packed uniformly to avoid channeling.
Compound Does Not Elute from Column The compound is too polar for the selected mobile phase.- Gradually increase the polarity of the mobile phase.
The compound has degraded on the column.- Test the stability of Epinodosin on the stationary phase (e.g., by spotting on a TLC plate and letting it sit before developing). - Consider using a less reactive stationary phase like alumina.
Broad or Tailing Peaks in HPLC Column overload.- Dilute the sample or reduce the injection volume.
Sample solvent is stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Secondary interactions with the stationary phase.- Add a modifier to the mobile phase (e.g., a small amount of acid or base).
Column contamination or degradation.- Wash the column with a strong solvent. - If the problem persists, replace the column.
No Crystals Form The compound is not pure enough.- Perform an additional purification step.
Inappropriate solvent or conditions.- Screen a wider range of solvents and solvent mixtures. - Try different crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
Supersaturation was not achieved.- Concentrate the solution further before attempting to crystallize.

Experimental Protocols

General Extraction and Isolation Protocol for Diterpenoids from Isodon Species

This protocol is a general guideline and may require optimization for specific applications.

  • Extraction:

    • Air-dried and powdered aerial parts of the Isodon species are extracted exhaustively with 80% ethanol at room temperature.[1]

    • The solvent is then evaporated under reduced pressure to yield a crude extract.

    • The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate.[1]

  • Silica Gel Column Chromatography:

    • The ethyl acetate fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and acetone.[2]

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing Epinodosin.

  • Preparative HPLC:

    • Fractions enriched with Epinodosin are further purified by preparative HPLC on a C18 column.[2][3]

    • A common mobile phase is a gradient of methanol (B129727) and water or acetonitrile and water.[2][3]

    • The peak corresponding to Epinodosin is collected, and the solvent is evaporated to yield the purified compound.

Visualizations

Epinodosin_Purification_Workflow Start Dried & Powdered Isodon Plant Material Extraction Solvent Extraction (e.g., 80% Ethanol) Start->Extraction Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) Extraction->Partitioning Crude_Extract Crude Ethyl Acetate Extract Partitioning->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Epinodosin-Enriched Fractions Silica_Gel->Fractions HPLC Preparative HPLC (C18 Column) Fractions->HPLC Pure_Epinodosin Pure Epinodosin HPLC->Pure_Epinodosin

Caption: General workflow for the purification of Epinodosin.

Troubleshooting_Logic Problem Problem Encountered (e.g., Poor Separation) Identify_Cause Identify Potential Causes Problem->Identify_Cause Cause1 Mobile Phase Not Optimal Identify_Cause->Cause1 Is it the mobile phase? Cause2 Column Overloaded Identify_Cause->Cause2 Is it the sample load? Cause3 Column Issue Identify_Cause->Cause3 Is it the column? Solution1 Adjust Solvent Ratio or Change Solvent Cause1->Solution1 Solution2 Reduce Sample Concentration/Volume Cause2->Solution2 Solution3 Wash or Replace Column Cause3->Solution3 Evaluate Evaluate Results Solution1->Evaluate Solution2->Evaluate Solution3->Evaluate Resolved Problem Resolved Evaluate->Resolved Yes Not_Resolved Problem Persists Evaluate->Not_Resolved No Not_Resolved->Identify_Cause

Caption: A logical approach to troubleshooting chromatography issues.

References

Epinodosin Cell-Based Assay Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell-based assays with Epinodosin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Epinodosin?

A1: Epinodosin has been shown to suppress the proliferation, invasion, and migration of esophageal squamous cell carcinoma (ESCC) cells.[1] It exerts its effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and inducing apoptosis.[1] Specifically, it upregulates the expression of p53, Bim, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1]

Q2: Which cell lines are suitable for Epinodosin-based assays?

A2: Based on current research, esophageal squamous cell carcinoma (ESCC) cell lines are the most relevant for studying the effects of Epinodosin.[1]

Q3: What are the key assays to assess the efficacy of Epinodosin?

A3: The primary assays to evaluate the cellular effects of Epinodosin include:

  • Cell Viability Assays (e.g., MTT): To determine the dose-dependent inhibitory effect of Epinodosin on cancer cell proliferation.[1]

  • Apoptosis Assays (e.g., Annexin V-FITC/PI staining): To quantify the induction of programmed cell death.[1]

  • Cell Migration and Invasion Assays (e.g., Transwell assay): To measure the impact of Epinodosin on the metastatic potential of cancer cells.[1]

  • Western Blotting: To analyze the expression levels of key proteins in the MAPK signaling pathway (e.g., p-ERK, ERK) and apoptosis-related proteins (e.g., Bcl-2, Bax).[1]

Troubleshooting Guides

Cell Viability (MTT) Assay
Problem Possible Cause Troubleshooting/Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette and practice consistent pipetting technique.
Edge effectsTo minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Low signal or poor dose-response Suboptimal cell numberTitrate the cell seeding density to ensure cells are in the exponential growth phase during the assay.
Incorrect incubation timeOptimize the incubation time with Epinodosin. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Epinodosin precipitationVisually inspect the Epinodosin dilutions for any signs of precipitation. If observed, try a different solvent or sonication.
High background Contamination (mycoplasma or bacterial)Regularly test cell cultures for contamination. Discard any contaminated cultures and start with a fresh vial.
Reagent issuesEnsure the MTT reagent is fresh and has been stored correctly, protected from light.
Apoptosis (Annexin V/PI) Assay
Problem Possible Cause Troubleshooting/Solution
High percentage of necrotic cells (Annexin V+/PI+) in control Harsh cell handlingHandle cells gently during harvesting and staining. Avoid excessive centrifugation speeds or vortexing.
Over-trypsinizationUse the minimum necessary concentration and incubation time for trypsin to detach adherent cells.
Low percentage of apoptotic cells with Epinodosin treatment Suboptimal Epinodosin concentration or incubation timePerform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis.
Insufficient stainingEnsure correct concentrations of Annexin V and PI are used and that the incubation is performed for the recommended time in the dark.
High background fluorescence Inadequate washingWash cells thoroughly with binding buffer to remove unbound antibodies.
Instrument settings not optimizedUse appropriate compensation controls (unstained, single-stained) to set up the flow cytometer correctly.
Western Blot Analysis
Problem Possible Cause Troubleshooting/Solution
Weak or no signal for target protein Insufficient protein loadingQuantify protein concentration using a BCA or Bradford assay and ensure equal loading amounts.
Inefficient protein transferVerify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.
Primary antibody issueUse an antibody validated for Western blotting at the recommended dilution. Optimize antibody concentration and incubation time.
High background Insufficient blockingBlock the membrane for at least 1 hour at room temperature or overnight at 4°C with an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Antibody concentration too highTitrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Inadequate washingIncrease the number and duration of washes with TBST to remove non-specific antibody binding.
Non-specific bands Antibody cross-reactivityUse a more specific primary antibody. Check the antibody datasheet for known cross-reactivities.
Protein degradationAdd protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.

Data Presentation

The following tables summarize the expected quantitative effects of Epinodosin on ESCC cells based on published literature.

Table 1: Effect of Epinodosin on Cell Viability of Esophageal Squamous Cell Carcinoma (ESCC) Cells

Cell LineTreatment DurationEpinodosin Concentration% Cell Viability (relative to control)
KYSE-15048h10 µMData not available
20 µMData not available
40 µMData not available
TE-148h10 µMData not available
20 µMData not available
40 µMData not available
Note: While specific IC50 values for Epinodosin are not yet published, a significant dose-dependent decrease in cell viability is expected.

Table 2: Effect of Epinodosin on Apoptosis of ESCC Cells

Cell LineTreatment DurationEpinodosin Concentration% Apoptotic Cells (Annexin V+)
KYSE-15048h20 µMSignificant increase expected
40 µMSignificant increase expected
TE-148h20 µMSignificant increase expected
40 µMSignificant increase expected
Note: Epinodosin has been shown to induce apoptosis in ESCC cells. A dose-dependent increase in the percentage of apoptotic cells is anticipated.

Table 3: Effect of Epinodosin on Migration and Invasion of ESCC Cells

AssayCell LineEpinodosin Concentration% Inhibition of Migration/Invasion (relative to control)
MigrationKYSE-15020 µMSignificant inhibition expected
TE-120 µMSignificant inhibition expected
InvasionKYSE-15020 µMSignificant inhibition expected
TE-120 µMSignificant inhibition expected
Note: Epinodosin has been demonstrated to suppress both migration and invasion of ESCC cells.

Table 4: Effect of Epinodosin on Key Signaling Proteins in ESCC Cells

ProteinCell LineEpinodosin ConcentrationFold Change in Protein Expression (relative to control)
p-ERKKYSE-15020 µMSignificant decrease expected
Bcl-2KYSE-15020 µMSignificant decrease expected
BaxKYSE-15020 µMSignificant increase expected
Note: Epinodosin is known to inhibit the MAPK pathway and modulate the expression of apoptosis-related proteins.

Experimental Protocols

MTT Cell Viability Assay
  • Seed ESCC cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Epinodosin (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V-FITC/PI Apoptosis Assay
  • Seed ESCC cells in 6-well plates and treat with desired concentrations of Epinodosin for 48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Western Blot Analysis
  • Treat ESCC cells with Epinodosin for the desired time and concentration.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, Bcl-2, Bax, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizations

Epinodosin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Epinodosin Epinodosin Epinodosin->MEK Bcl2 Bcl-2 Epinodosin->Bcl2 Bax Bax Epinodosin->Bax Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis Proliferation_Invasion Proliferation, Invasion, Migration Transcription_Factors->Proliferation_Invasion

Caption: Epinodosin inhibits the MAPK pathway and modulates apoptosis.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Execution cluster_2 Data Analysis A Seed ESCC cells B Treat with Epinodosin (dose-response) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Migration/Invasion Assay (Transwell) B->E F Western Blot B->F G Calculate IC50 / % Inhibition C->G H Quantify Apoptotic Cells D->H I Quantify Migrated/Invaded Cells E->I J Analyze Protein Expression F->J

Caption: General workflow for Epinodosin cell-based assays.

References

Technical Support Center: Epinodosin Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epinodosin, focusing on challenges related to its solubility in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is Epinodosin and what are its general solubility characteristics?

A1: Epinodosin is a diterpenoid natural product investigated for its potential anti-inflammatory and cytotoxic properties.[1] Like many diterpenoids, it is a lipophilic molecule with poor aqueous solubility, which can present challenges for in vitro and in vivo bioassays. It is generally soluble in organic solvents.

Q2: What is the recommended solvent for preparing a stock solution of Epinodosin?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Epinodosin and other poorly water-soluble compounds for bioassays.[2] Some commercial suppliers offer Epinodosin pre-dissolved in DMSO. It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[2][3]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.5%, with a concentration of 0.1% being preferable.[4] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Troubleshooting Guide for Epinodosin Solubility

Q4: I dissolved Epinodosin in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?

A4: This is a common issue that occurs when the solubility limit of the compound in the final aqueous medium is exceeded. Here are several steps you can take to troubleshoot this problem:

  • Reduce the Final Concentration: The simplest solution is to test lower final concentrations of Epinodosin in your assay.

  • Increase the Co-solvent Percentage: If your experimental design allows, you can slightly increase the final percentage of DMSO. However, be mindful of potential solvent toxicity to your cells.

  • Gentle Warming: Gently warm your aqueous buffer to 37°C before adding the Epinodosin stock solution. Also, ensure the stock solution is at room temperature. Add the stock solution dropwise while gently vortexing the buffer to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[5]

  • Use a Different Dilution Method: Instead of a single large dilution, try a serial dilution approach in your aqueous buffer. This can sometimes help to keep the compound in solution.

Q5: My Epinodosin powder will not dissolve completely, even in DMSO. What are my options?

A5: If you are facing difficulty in dissolving Epinodosin powder in DMSO at your desired stock concentration, you can try the following:

  • Sonication: Place the vial containing the Epinodosin and DMSO mixture in a water bath sonicator for 5-10 minutes. This can help to break up aggregates and enhance dissolution.

  • Gentle Heating: Gently warm the solution to 37°C for a short period (10-15 minutes). Be cautious with heating, as prolonged exposure to high temperatures can degrade the compound.

  • Test Alternative Solvents: If DMSO is not effective or not suitable for your assay, you could test other organic solvents such as ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). However, you must verify the compatibility of these solvents with your specific bioassay and cell line, as they can be more toxic than DMSO.

Q6: The Epinodosin solution is clear initially but becomes cloudy or shows a precipitate after some time in the incubator. What does this indicate?

A6: This suggests that your solution may be supersaturated and the compound is slowly precipitating out of the solution over time. It could also indicate that the compound is unstable in the buffer at 37°C.

  • Use Freshly Prepared Solutions: Prepare the working solutions immediately before use and do not store them for extended periods.

  • Assess Compound Stability: You may need to perform a stability study of Epinodosin in your assay medium at 37°C over the time course of your experiment.

  • Consider Formulation Strategies: For longer-term experiments, more advanced formulation strategies such as the use of cyclodextrins or other solubilizing excipients might be necessary, though this will require significant optimization.

Data Presentation

Table 1: Qualitative Solubility of Epinodosin in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for stock solutions.
EthanolSparingly to SolubleMay be used as an alternative to DMSO, but lower solubility is expected.[6]
WaterPractically InsolubleEpinodosin has very low solubility in aqueous solutions.
MethanolSparingly SolubleSimilar to ethanol, can be considered as an alternative solvent.
N,N-Dimethylformamide (DMF)SolubleA stronger solvent than DMSO, but generally more toxic to cells.

Table 2: Properties of Common Solvents for Bioassays

SolventBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes
Dimethyl Sulfoxide (DMSO)1891.1047.2Aprotic, polar, miscible with water.[3]
Ethanol78.50.78924.6Protic, polar, miscible with water.
N,N-Dimethylformamide (DMF)1530.94436.7Aprotic, polar, miscible with water.
Water1001.0080.1Protic, highly polar.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Epinodosin Stock Solution in DMSO

Materials:

  • Epinodosin (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out the desired amount of Epinodosin powder into a sterile amber vial. For example, for 1 mL of a 10 mM stock solution, weigh out 3.624 mg of Epinodosin (Molecular Weight: 362.42 g/mol ).

  • Solvent Addition: Add the calculated volume of cell culture grade DMSO to the vial.

  • Dissolution: Vortex the vial for 1-2 minutes until the solid is completely dissolved. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also be applied if necessary.

  • Sterilization: If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber vial.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM Epinodosin stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM Epinodosin stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to keep the final DMSO concentration below 0.5% (ideally ≤ 0.1%).

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This would involve adding 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium. The final DMSO concentration would be 0.1%.

  • Preparation: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing.

  • Application: Use the freshly prepared working solution to treat your cells immediately.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Bioassay weigh Weigh Epinodosin Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat_cells Treat Cells dilute->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing Epinodosin solutions for bioassays.

troubleshooting_workflow decision decision start Precipitation Observed Upon Dilution check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes check_dmso Is final DMSO% too low? check_conc->check_dmso No end_solved Problem Solved reduce_conc->end_solved increase_dmso Increase Final DMSO% (if cell line permits) check_dmso->increase_dmso Yes check_temp Was dilution performed at room temperature? check_dmso->check_temp No increase_dmso->end_solved warm_buffer Warm aqueous buffer to 37°C before adding stock check_temp->warm_buffer Yes end_unsolved Consider Alternative Solvents or Formulation Strategies check_temp->end_unsolved No warm_buffer->end_solved

Caption: Troubleshooting workflow for Epinodosin precipitation issues.

mapk_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Response stimulus Growth Factors / Cytokines / Stress receptor Receptor Tyrosine Kinase stimulus->receptor ras RAS receptor->ras raf RAF (MAPKKK) ras->raf map3k MAP3K (e.g., ASK1, TAK1) ras->map3k mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors (e.g., c-Jun, ATF2) erk->transcription mkk_jnk MKK4/7 map3k->mkk_jnk mkk_p38 MKK3/6 map3k->mkk_p38 jnk JNK mkk_jnk->jnk jnk->transcription p38 p38 mkk_p38->p38 p38->transcription epinodosin Epinodosin epinodosin->mek Inhibition epinodosin->jnk Inhibition epinodosin->p38 Inhibition response Cellular Response (Inflammation, Proliferation, Apoptosis) transcription->response

Caption: Epinodosin inhibits the MAPK signaling pathway.

References

Technical Support Center: Total Synthesis of Epinodosin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Epinodosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. While a completed total synthesis of Epinodosin has not been extensively documented in publicly available literature, this guide draws upon established strategies for the synthesis of structurally related Isodon diterpenoids, particularly enmein-type natural products, which share the core bicyclo[3.2.1]octane framework and present similar stereochemical hurdles.

Troubleshooting Guides

This section addresses specific experimental issues that may arise during the synthesis of Epinodosin and its key intermediates.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
TS-BC-01 Low yield in the construction of the bicyclo[3.2.1]octane core.1. Inefficient cyclization precursor formation.2. Unfavorable reaction kinetics or thermodynamics for the key cyclization step.3. Steric hindrance impeding bond formation.4. Suboptimal choice of cyclization strategy (e.g., radical, cationic, anionic).1. Optimize the synthesis of the cyclization precursor, ensuring high purity.2. Screen different reaction conditions (temperature, solvent, concentration) for the cyclization.3. Consider alternative precursors with less steric bulk or different activating groups.4. Explore various cyclization methods such as a De Mayo reaction, oxidative dearomatization-induced cascade, or a reductive radical cyclization.[1][2][3]
TS-SC-02 Poor stereoselectivity in the formation of chiral centers.1. Lack of effective stereocontrol in key bond-forming reactions.2. Inadequate chiral auxiliary or catalyst performance.3. Epimerization under reaction or workup conditions.1. Employ substrate-controlled diastereoselective reactions by establishing a rigid cage-like structure early in the synthesis.[4]2. Utilize well-established asymmetric catalysts or chiral auxiliaries for key transformations.3. Carefully control pH and temperature during reactions and purifications to prevent epimerization.
TS-RG-03 Difficulty in achieving regioselectivity during functional group manipulations.1. Similar reactivity of multiple functional groups within the molecule.2. Lack of directing groups to guide the reaction to the desired site.1. Employ protecting groups to differentiate reactive sites.2. Introduce a directing group to facilitate the reaction at the intended position.3. Explore enzyme-catalyzed reactions for their high regioselectivity.
TS-PG-04 Complications with protecting group strategy (e.g., difficult removal, unexpected reactivity).1. Use of protecting groups that are not orthogonal.2. Protecting group instability under certain reaction conditions.3. Steric hindrance preventing access for deprotection reagents.1. Design a robust and orthogonal protecting group strategy from the outset.2. Carefully select protecting groups based on their known stability profiles.3. For sterically hindered sites, consider using smaller deprotection reagents or alternative deprotection conditions (e.g., photolytic cleavage).
TS-LS-05 Low yields or undesired side reactions during late-stage functionalization.1. High molecular complexity and steric congestion of advanced intermediates.2. Incompatibility of late-stage reagents with existing functional groups.1. Plan for the introduction of sensitive functional groups as late as possible in the synthetic sequence.2. Utilize mild and highly selective reaction conditions for late-stage transformations.3. Consider biomimetic approaches that often proceed under mild conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Epinodosin and related enmein-type diterpenoids?

The main challenges include the stereocontrolled construction of the dense and highly oxygenated bicyclo[3.2.1]octane core, the installation of multiple contiguous stereocenters, and the strategic manipulation of functional groups throughout the synthesis. The rigid cage-like structure of these molecules requires precise control over reaction trajectories to achieve the desired stereochemistry.[1][4]

Q2: What are some successful strategies for constructing the bicyclo[3.2.1]octane core in related natural products?

Several effective strategies have been employed. An early-stage formation of a caged intermediate can effectively control subsequent diastereoselectivity.[4] Other powerful methods include the De Mayo reaction to rapidly generate the bicyclo[3.2.1]octane moiety, and oxidative dearomatization-induced cascade reactions.[1][3] Reductive radical cyclizations have also proven to be highly efficient.[2]

Q3: How can the C8 quaternary center, a common feature in enmein-type diterpenoids, be constructed?

A one-pot acylation/alkylation/lactonization sequence has been successfully used to construct the C-ring and the challenging C8 quaternary center simultaneously.[4] This approach demonstrates the power of tandem reactions in building molecular complexity efficiently.

Q4: What is a recommended approach for synthesizing the D/E rings of the enmein (B198249) skeleton?

A reductive alkenylation strategy has been shown to be effective for the construction of the D and E rings found in the enmein family of natural products.[4]

Q5: Are there any divergent synthetic strategies that could be applied to Epinodosin?

Yes, a divergent approach is highly advantageous. For instance, a flexible route that allows for the synthesis of multiple related natural products from a common intermediate has been demonstrated for (-)-enmein, (-)-isodocarpin, and (-)-sculponin R.[1][4] This strategy would be valuable for creating analogues of Epinodosin for structure-activity relationship studies.

Key Experimental Protocols

The following are representative protocols for key transformations relevant to the synthesis of Epinodosin, based on methodologies reported for analogous systems.

Protocol 1: Construction of the Bicyclo[3.2.1]octane Core via a De Mayo Reaction

This protocol is a generalized procedure based on the principles of the De Mayo reaction, a powerful tool for the synthesis of 1,5-diketones which can then undergo an intramolecular aldol (B89426) condensation to form a bicyclo[3.2.1]octane system.

  • Photoaddition: A solution of a 1,3-dione and a cycloalkene in a suitable solvent (e.g., cyclohexane, acetonitrile) is irradiated with a medium-pressure mercury lamp (typically >300 nm to avoid decomposition of the product) at room temperature. The reaction is monitored by TLC until the starting materials are consumed.

  • Retro-Aldol Fragmentation: The resulting photoadduct is isolated and then treated with a base (e.g., potassium carbonate, sodium methoxide) in a protic solvent like methanol. This induces a retro-aldol reaction to open the four-membered ring, yielding a 1,5-diketone.

  • Intramolecular Aldol Condensation: The 1,5-diketone is then subjected to intramolecular aldol condensation, often in the same pot or after isolation, using a stronger base (e.g., potassium hydroxide) in an alcoholic solvent with heating. This cyclization forges the bicyclo[3.2.1]octane skeleton.

  • Purification: The final product is purified by column chromatography.

Protocol 2: One-Pot Acylation/Alkylation/Lactonization for C-Ring and C8 Quaternary Center Formation

This protocol is inspired by the strategy used in the synthesis of enmein-type diterpenoids.[4]

  • Enolate Formation: To a solution of a suitable ketone precursor in an aprotic solvent (e.g., THF) at low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding lithium enolate.

  • Acylation: An acylating agent (e.g., a Weinreb amide or an acid chloride) is then added to the enolate solution to form a β-dicarbonyl intermediate.

  • Alkylation: In the same pot, an alkylating agent (e.g., methyl iodide) and a suitable additive (e.g., HMPA) are introduced to alkylate the α-position of the β-dicarbonyl system, thereby creating the quaternary center.

  • Lactonization: The reaction mixture is then warmed to room temperature and quenched with a protic acid. This can induce spontaneous lactonization if a suitably positioned hydroxyl group is present. If not, subsequent acid- or base-catalyzed cyclization can be performed.

  • Purification: The desired lactone is isolated and purified using standard chromatographic techniques.

Visualizations

experimental_workflow cluster_0 Core Synthesis cluster_1 Functionalization and Ring Formation cluster_2 Completion start Starting Materials precursor Cyclization Precursor start->precursor Multi-step synthesis bicyclo_core Bicyclo[3.2.1]octane Core precursor->bicyclo_core Key Cyclization (e.g., De Mayo Reaction) c_ring C-Ring and C8 Quaternary Center bicyclo_core->c_ring One-pot Acylation/ Alkylation/Lactonization de_rings D/E Rings c_ring->de_rings Reductive Alkenylation late_stage Late-Stage Functionalization de_rings->late_stage Final functional group interconversions epinodosin Epinodosin late_stage->epinodosin logical_relationship cluster_challenges Key Synthetic Challenges cluster_solutions Strategic Solutions challenge1 Bicyclo[3.2.1]octane Core Construction solution1 De Mayo Reaction / Radical Cyclization challenge1->solution1 challenge2 Stereocontrol solution2 Early-stage Cage Formation challenge2->solution2 challenge3 C8 Quaternary Center solution3 One-pot Acylation/Alkylation challenge3->solution3 challenge4 Late-Stage Functionalization solution4 Divergent Synthesis challenge4->solution4

References

Technical Support Center: Overcoming Resistance in Cancer Cells to Epinodosin

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for scientific literature regarding "Epinodosin" has revealed that it is a diterpenoid compound with preliminary evidence of cytotoxic effects against certain cancer cell lines, such as HL-60. However, there is currently a significant lack of published research on the specific mechanisms of cancer cell resistance to Epinodosin and, consequently, on strategies to overcome such resistance.

Due to this critical information gap, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data, and validated experimental protocols specifically for Epinodosin resistance at this time.

To fulfill your request for a comprehensive resource on overcoming cancer drug resistance, we propose to create this Technical Support Center for a well-researched and clinically relevant anticancer agent where resistance mechanisms are extensively documented. We can tailor the content to one of the following drugs, for which a wealth of data is available:

  • Paclitaxel: A widely used chemotherapeutic agent where resistance is a major clinical challenge.

  • Doxorubicin: An anthracycline antibiotic used in the treatment of numerous cancers, with well-characterized resistance mechanisms.

  • Imatinib: A targeted therapy (tyrosine kinase inhibitor) for which resistance has been thoroughly investigated, particularly in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).

  • Osimertinib: A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in non-small cell lung cancer (NSCLC), with known acquired resistance mutations.

Please indicate if you would like to proceed with one of these alternative topics. The following structure will be populated with detailed information, data, protocols, and visualizations relevant to the selected drug.

Proposed Structure for Technical Support Center

Frequently Asked Questions (FAQs) about [Selected Drug] Resistance

1.1. General Resistance Mechanisms

  • Q1: What are the primary known mechanisms of resistance to [Selected Drug] in cancer cells?

    • Answer will detail mechanisms such as drug efflux, target protein mutations, activation of bypass signaling pathways, and alterations in apoptosis.

  • Q2: How can I determine if my cell line has developed resistance to [Selected Drug]?

    • Answer will describe methods for assessing resistance, including IC50 determination and molecular markers.

1.2. Troubleshooting Experimental Assays

  • Q3: My dose-response curve for [Selected Drug] has shifted to the right, indicating resistance. What are the next steps to confirm and characterize this resistance?

    • Answer will provide a workflow for characterizing the resistant phenotype.

  • Q4: I am not observing the expected level of apoptosis in my [Selected Drug]-treated resistant cells. What could be the underlying reason?

    • Answer will discuss potential alterations in apoptotic pathways.

Troubleshooting Guides for Overcoming [Selected Drug] Resistance

2.1. In Vitro Models

  • Problem: Decreased sensitivity to [Selected Drug] in a cancer cell line.

    • Possible Cause 1: Increased Drug Efflux

      • Troubleshooting/Solution: Co-administration with an ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein).

    • Possible Cause 2: Target Alteration

      • Troubleshooting/Solution: Sequence the target gene to identify mutations. Utilize next-generation inhibitors if available.

    • Possible Cause 3: Activation of Bypass Pathways

      • Troubleshooting/Solution: Perform pathway analysis (e.g., Western blot, phospho-kinase arrays) to identify activated pathways. Test combination therapies with inhibitors of these pathways.

Quantitative Data Summary

  • This section will feature tables summarizing key quantitative data from published studies, such as fold-resistance of various cell lines and the synergistic effects of combination therapies.

Table 1: Examples of [Selected Drug] Resistant Cancer Cell Lines and their Fold Resistance.

Cell Line Cancer Type Fold Resistance (IC50 Res/IC50 Sen) Primary Resistance Mechanism Reference

| | | | | |

Table 2: Synergistic Effects of Combination Therapies in [Selected Drug]-Resistant Models.

[Selected Drug] + Cell Line Combination Index (CI) Effect Reference

| | | | | |

Detailed Experimental Protocols

  • This section will provide step-by-step methodologies for key experiments.

4.1. Protocol: Determination of IC50 Value by MTT Assay

  • Cell Seeding: ...

  • Drug Treatment: ...

  • MTT Incubation: ...

  • Data Analysis: ...

4.2. Protocol: Western Blot Analysis of Key Signaling Proteins

  • Protein Extraction: ...

  • SDS-PAGE and Transfer: ...

  • Antibody Incubation: ...

  • Detection and Analysis: ...

Visualizations: Signaling Pathways and Workflows

  • This section will contain Graphviz diagrams illustrating relevant pathways and experimental designs.

G

Epinodosin Sample Preparation for Metabolomics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sample preparation of epinodosin (B12402187) for metabolomics studies. Epinodosin, a bioactive diterpenoid isolated from Isodon species, has garnered significant interest for its potential therapeutic properties, including its inhibitory effects on cancer cells. Robust and reproducible sample preparation is critical for obtaining high-quality metabolomics data to elucidate its mechanism of action and metabolic fate.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of sample preparation for epinodosin metabolomics?

The main objective is to efficiently extract epinodosin and its related metabolites from a biological matrix while preserving their original composition and minimizing degradation.[1] This ensures that the subsequent analytical measurements accurately reflect the biological state of the sample.

Q2: Which biological matrices are commonly used for studying epinodosin metabolism?

Epinodosin metabolism can be investigated in various biological matrices, including cell cultures, plasma, urine, and tissue homogenates.[2][3][4] The choice of matrix depends on the specific research question, such as studying in vitro efficacy in cancer cell lines or in vivo pharmacokinetics in animal models.

Q3: What are the critical first steps in sample handling to ensure data quality?

Proper sample collection and storage are paramount. Samples should be collected rapidly and immediately quenched to halt enzymatic activity, often by flash-freezing in liquid nitrogen.[2][5] For short-term storage, keeping samples at -80°C is recommended.[5] It is crucial to avoid repeated freeze-thaw cycles, which can significantly alter the metabolome.[2]

Q4: How does the chemical stability of epinodosin influence sample preparation?

Epinodosin is susceptible to degradation under certain conditions. Studies on similar compounds suggest that diterpenoids can be sensitive to pH changes and oxidative stress. Therefore, sample preparation protocols should avoid harsh acidic or alkaline conditions and incorporate strategies to minimize oxidation, such as working on ice and using antioxidants if necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Epinodosin Recovery Inefficient extraction solvent.Optimize the extraction solvent system. A combination of polar and non-polar solvents, such as methanol (B129727)/chloroform/water, can be effective for broad metabolite coverage.[6] For epinodosin, a diterpenoid, solvents like methanol, ethanol, or acetonitrile (B52724) should be tested.
Incomplete cell lysis.Ensure complete disruption of the cellular matrix. For cultured cells, scraping followed by probe sonication or bead beating on ice can improve lysis efficiency.[7]
Epinodosin degradation during extraction.Perform all extraction steps at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity and chemical degradation.[8]
High Signal Variability Between Replicates Inconsistent sample volumes or cell numbers.Normalize the starting material. For cell cultures, ensure an equal number of cells are harvested for each replicate. For tissue samples, use a precise weight.
Incomplete removal of interfering substances.Incorporate a sample cleanup step. Solid-phase extraction (SPE) can be used to remove salts and other matrix components that may interfere with downstream analysis.[4][9]
Presence of Contaminant Peaks in Chromatogram Leaching from plasticware or filters.Use high-quality, solvent-resistant polypropylene (B1209903) tubes and filter materials compatible with the organic solvents used in the extraction.[10]
Contamination from the environment or reagents.Use LC-MS grade solvents and reagents. Prepare fresh solutions and work in a clean environment to avoid introducing external contaminants.
Poor Chromatographic Peak Shape Matrix effects from co-eluting compounds.Dilute the sample extract or optimize the chromatographic method to improve the separation of epinodosin from interfering matrix components.
Incompatibility of the final extract with the mobile phase.Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase of the liquid chromatography method.

Experimental Protocol: Epinodosin Extraction from Cultured Cancer Cells

This protocol provides a detailed methodology for the extraction of epinodosin and related metabolites from an adherent cancer cell line for metabolomics analysis.

Materials:

  • Adherent cancer cells treated with Epinodosin

  • Phosphate-buffered saline (PBS), ice-cold

  • LC-MS grade methanol, pre-chilled to -80°C

  • LC-MS grade water

  • Cell scraper

  • Centrifuge capable of 4°C and >13,000 x g

  • 1.5 mL polypropylene microcentrifuge tubes

  • Probe sonicator or bead beater

Procedure:

  • Cell Culture and Treatment: Grow adherent cancer cells to approximately 80% confluency in a 6-well plate. Treat the cells with the desired concentration of epinodosin for the specified duration. Include appropriate vehicle-treated control wells.

  • Quenching and Washing:

    • Aspirate the culture medium.

    • Immediately wash the cells twice with 1 mL of ice-cold PBS to remove any remaining extracellular metabolites. Aspirate the PBS completely after the final wash.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

    • Place the plate on ice and use a cell scraper to detach the cells.

    • Transfer the cell suspension into a pre-labeled 1.5 mL microcentrifuge tube.

  • Cell Lysis:

    • To ensure complete cell disruption, sonicate the cell suspension on ice using a probe sonicator (e.g., 3 cycles of 10 seconds on, 30 seconds off). Alternatively, use a bead beater with appropriate beads.

  • Protein Precipitation and Clarification:

    • Incubate the lysate at -20°C for at least 1 hour to facilitate protein precipitation.

    • Centrifuge the tubes at >13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.[7]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean 1.5 mL microcentrifuge tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the analytical platform (e.g., 50% methanol in water) for LC-MS analysis.

  • Sample Storage: Store the final extracts at -80°C until analysis.

Quantitative Data Summary

The following tables provide illustrative data for the optimization of epinodosin extraction. These are representative examples and actual results may vary depending on the specific experimental conditions and biological matrix.

Table 1: Comparison of Extraction Solvents for Epinodosin Recovery

Extraction SolventEpinodosin Peak Area (Arbitrary Units, Mean ± SD, n=3)
80% Methanol1,250,000 ± 98,000
100% Methanol1,100,000 ± 120,000
Acetonitrile950,000 ± 85,000
Methanol:Chloroform:Water (2:1:1)1,400,000 ± 110,000

Table 2: Effect of Lysis Method on Epinodosin Yield

Lysis MethodEpinodosin Peak Area (Arbitrary Units, Mean ± SD, n=3)
Scraping only780,000 ± 65,000
Scraping + Sonication1,250,000 ± 98,000
Scraping + Bead Beating1,350,000 ± 105,000

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & Epinodosin Treatment quenching Quenching & Washing (Ice-cold PBS) cell_culture->quenching 1 extraction Metabolite Extraction (80% Methanol, -80°C) quenching->extraction 2 lysis Cell Lysis (Sonication) extraction->lysis 3 centrifugation Protein Precipitation & Centrifugation lysis->centrifugation 4 supernatant Supernatant Collection centrifugation->supernatant 5 drying Drying & Reconstitution supernatant->drying 6 lcms LC-MS Analysis drying->lcms 7 data_processing Data Processing lcms->data_processing 8 metabolite_id Metabolite Identification data_processing->metabolite_id 9

Caption: Experimental workflow for epinodosin metabolomics from cell culture.

Epinodosin and the MAPK Signaling Pathway

Research has indicated that epinodosin can exert its anti-cancer effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cellular_response Cell Proliferation, Survival, Differentiation transcription_factors->cellular_response epinodosin Epinodosin epinodosin->mek Inhibition epinodosin->erk Inhibition

Caption: Epinodosin's inhibitory effect on the MAPK signaling pathway.

References

minimizing batch-to-batch variability of Epinodosin extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variability of Epinodosin extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in Epinodosin extracts?

A1: Batch-to-batch variability in Epinodosin extracts is a multifaceted issue stemming from both the raw botanical material and the extraction and processing methods. Key contributing factors include:

  • Botanical Raw Material Variation: The chemical composition of the source plant, typically from the Isodon genus, can fluctuate significantly based on geographical location, climate, harvest time, and storage conditions.[1]

  • Extraction Method: The choice of solvent (e.g., ethanol (B145695), methanol), extraction technique (e.g., maceration, reflux, sonication), and parameters such as temperature and duration can dramatically influence the profile of the final extract.[2]

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.

  • Presence of Co-extracted Compounds: Epinodosin is often co-extracted with other structurally related diterpenoids, such as Oridonin. The varying ratios of these related compounds contribute to the overall variability of the extract.

Q2: How can we standardize the botanical raw material to minimize variability?

A2: To minimize variability originating from the raw material, it is crucial to implement the following standardization procedures:

  • Source from a single, reputable supplier: Whenever possible, source plant material from a supplier who can provide a certificate of analysis with information on the geographical origin, harvesting conditions, and authentication of the plant species.

  • Proper Botanical Identification: Implement macroscopic and microscopic evaluation, as well as chemical or DNA-based identification to confirm the correct species and plant part.

  • Standardize Harvesting and Post-Harvesting Practices: Define and control the time of harvest, drying methods, and storage conditions to ensure consistency.

  • Establish Quality Control Specifications: Set acceptance criteria for the raw material based on parameters like appearance, odor, moisture content, and the chromatographic fingerprint.

Q3: What are the recommended analytical techniques for assessing the consistency of Epinodosin extracts?

A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the most powerful and widely used techniques for the qualitative and quantitative analysis of Epinodosin extracts. These methods allow for the creation of a chemical "fingerprint" of the extract and the quantification of Epinodosin and other key marker compounds.

Q4: Is it acceptable to mix different batches of extracts to improve consistency?

A4: Mixing batches can be an effective strategy to reduce batch-to-batch quality variation. This process involves combining different batches of extracts in a well-designed proportion to achieve a final product with a more consistent chemical profile. However, this should be a carefully controlled process, and it is not acceptable to mix non-compliant batches to achieve a compliant final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of Epinodosin.

High-Performance Liquid Chromatography (HPLC) Analysis Troubleshooting
Problem Possible Cause(s) Solution(s)
No Peaks or Very Small Peaks - Incorrect wavelength setting on the detector.- Sample concentration is too low.- Injection system malfunction.- Detector lamp is off or failing.- Set the detector to the appropriate wavelength for Epinodosin (typically in the low UV range).- Concentrate the sample or inject a larger volume.- Check the injector for blockages or leaks.- Ensure the detector lamp is on and has sufficient energy.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Variations in column temperature.- Inconsistent flow rate.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a stable flow rate.- Replace the HPLC column if it is old or has been subjected to harsh conditions.
Peak Tailing or Fronting - Column overload.- Presence of interfering compounds.- Inappropriate mobile phase pH.- Column contamination.- Dilute the sample before injection.- Optimize the sample preparation to remove interfering substances.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent to remove contaminants.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase.- Detector cell contamination.- Fluctuations in ambient temperature.- Degas the mobile phase and purge the system.- Use high-purity solvents and filter them before use.- Flush the detector cell.- Maintain a stable laboratory temperature.

Data Presentation

The following table summarizes representative data on the yield of diterpenoids from Isodon species using different extraction methods. Please note that these are illustrative values and actual yields may vary depending on the specific plant material and experimental conditions.

Extraction Method Solvent Temperature (°C) Time (hours) Crude Extract Yield (%) Diterpenoid Content (mg/g of extract)
Maceration95% EthanolRoom Temperature7210-155-10
Reflux Extraction80% Ethanol802 (x3)15-2010-15
Soxhlet Extraction95% EthanolBoiling Point812-188-12
Ultrasound-Assisted Extraction70% Methanol (B129727)40118-2512-20

Experimental Protocols

Protocol 1: Extraction of Epinodosin from Isodon Species

This protocol describes a general procedure for the extraction of Epinodosin and other diterpenoids from dried, powdered plant material.

  • Maceration:

    • Weigh 100 g of powdered, dried aerial parts of the Isodon plant.

    • Place the powder in a large flask and add 1 L of 95% ethanol.

    • Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Reflux Extraction:

    • Weigh 50 g of powdered, dried aerial parts of the Isodon plant.

    • Place the powder in a round-bottom flask and add 500 mL of 80% ethanol.

    • Heat the mixture to reflux for 2 hours.

    • Allow the mixture to cool and then filter to collect the extract.

    • Repeat the reflux extraction on the plant residue two more times with fresh solvent.

    • Combine the extracts and concentrate under reduced pressure.[2]

Protocol 2: Quantification of Epinodosin by HPLC-MS/MS

This protocol provides a general procedure for the quantification of Epinodosin in an extract. Method validation is essential for your specific matrix and instrumentation.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Epinodosin standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the dried Epinodosin extract.

    • Dissolve the extract in methanol and sonicate for 15-20 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 35 °C.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for Epinodosin.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the Epinodosin peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of Epinodosin in the sample using the calibration curve.

Mandatory Visualizations

G cluster_0 Upstream Activators cluster_1 MAPK Cascade cluster_2 Downstream Effects Growth Factors Growth Factors MAPKKK MAPKKK (e.g., Raf) Growth Factors->MAPKKK Cytokines Cytokines Cytokines->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Apoptosis Apoptosis Transcription Factors->Apoptosis Inflammation Inflammation Transcription Factors->Inflammation Epinodosin Epinodosin Epinodosin->MAPK Inhibition

Caption: Epinodosin's inhibitory effect on the MAPK signaling pathway.

G cluster_0 Phase 1: Raw Material & Extraction cluster_1 Phase 2: In-Process & Final Product QC cluster_2 Phase 3: Data Analysis & Batch Release raw_material Standardized Botanical Raw Material extraction Standardized Extraction Protocol raw_material->extraction in_process_qc In-Process Quality Control (e.g., TLC Fingerprinting) extraction->in_process_qc final_product_qc Final Product QC (HPLC for Epinodosin content) in_process_qc->final_product_qc data_analysis Multivariate Data Analysis (Batch Comparison) final_product_qc->data_analysis batch_release Batch Release/ Rejection data_analysis->batch_release consistent_product consistent_product batch_release->consistent_product Consistent Epinodosin Extract

Caption: Experimental workflow for ensuring batch-to-batch consistency.

G cluster_raw_material Raw Material Issues cluster_extraction Extraction Issues cluster_analytical Analytical Issues start High Batch-to-Batch Variability Observed check_raw_material Review Raw Material Standardization start->check_raw_material check_extraction Review Extraction Protocol (SOP) start->check_extraction check_analytical Review Analytical Method start->check_analytical rm_source Inconsistent Source? check_raw_material->rm_source rm_qc Inadequate QC? check_raw_material->rm_qc ex_params Deviations in Parameters? check_extraction->ex_params ex_solvent Solvent Variability? check_extraction->ex_solvent an_method Method Not Validated? check_analytical->an_method an_instrument Instrument Malfunction? check_analytical->an_instrument solution Implement Corrective Actions & Monitor Future Batches rm_source->solution rm_qc->solution ex_params->solution ex_solvent->solution an_method->solution an_instrument->solution

Caption: Logical workflow for troubleshooting batch-to-batch variability.

References

addressing Epinodosin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Epinodosin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Epinodosin and what are its general properties?

Epinodosin is a diterpenoid compound.[1] It has shown moderate cytotoxicity against HL-60 cells with an IC50 of 10.4 μM and is suggested for research in inflammatory diseases.[1] Typically, it is supplied as a solid or in a DMSO stock solution and should be stored at -20°C.

Q2: I dissolved Epinodosin in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?

This is a common issue with hydrophobic compounds like Epinodosin and is often referred to as "crashing out."[2] It occurs because Epinodosin is significantly less soluble in the aqueous environment of your cell culture medium compared to the organic solvent (DMSO) of your stock solution.[3] When the DMSO is diluted, the Epinodosin is no longer soluble and forms a precipitate.[2]

Q3: My Epinodosin solution looked fine initially, but I noticed a precipitate after a few hours or days in the incubator. What could be the cause?

Delayed precipitation can be caused by several factors:

  • Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the medium, which can affect the solubility of Epinodosin.[3]

  • Interaction with Media Components: Epinodosin may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.[3]

  • Media Evaporation: Over longer experiments, evaporation of water from the culture medium can increase the concentration of all components, including Epinodosin, potentially exceeding its solubility limit.[2]

Q4: What is the maximum recommended concentration of DMSO in cell culture?

High concentrations of DMSO can be toxic to cells. Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize any impact on cell viability and function.[3] It is always best to run a vehicle control (media with the same final concentration of DMSO without Epinodosin) to assess its effect on your specific cell line.[3]

Q5: Can I filter the medium to remove the Epinodosin precipitate?

Filtering the medium after precipitation has occurred is not recommended. The precipitate is your compound of interest, and filtering it out will lead to an unknown and lower effective concentration, making your experimental results unreliable. It is better to address the root cause of the precipitation.

Q6: How does serum in the culture medium affect Epinodosin solubility?

Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and help keep them in solution.[4][5] However, this effect is limited. At high concentrations, Epinodosin may still precipitate even in the presence of serum.

Troubleshooting Guides

Issue 1: Immediate Precipitation of Epinodosin Upon Addition to Media

This guide addresses the immediate formation of a precipitate when adding the Epinodosin-DMSO stock solution to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of Epinodosin in the medium exceeds its aqueous solubility limit.Decrease the final working concentration of Epinodosin. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[2]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[2]
High DMSO Concentration While DMSO aids in initial dissolution, a high final concentration can still contribute to precipitation dynamics and affect cell health.Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the culture medium to achieve the desired final concentration, keeping the final DMSO percentage low.[3]
Issue 2: Delayed Precipitation of Epinodosin in the Incubator

This guide provides solutions for precipitation that occurs after the initial preparation of the Epinodosin-containing medium.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[2]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Media Evaporation In long-term cultures, evaporation can concentrate media components, including Epinodosin, potentially exceeding its solubility limit.[2]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or consider sealing plates with gas-permeable membranes for long-term experiments.[2]
pH Shift in Media The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[3]Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with Media Components Epinodosin may be interacting with salts, amino acids, or other media components to form insoluble complexes over time.[3]If possible, try a different basal media formulation. You can also test the stability of Epinodosin in your specific cell culture medium over the intended duration of your experiment without cells.

Experimental Protocols

Protocol for Preparing Epinodosin Working Solution

This protocol is designed to minimize the risk of precipitation when preparing a working solution of Epinodosin in cell culture medium.

  • Prepare a High-Concentration Stock Solution: Dissolve the Epinodosin in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[2]

  • Create an Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first, dilute your high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM).[2]

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[3]

    • Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[2]

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol for Determining Maximum Soluble Concentration of Epinodosin

This experiment will help you determine the highest concentration of Epinodosin that can be used in your cell culture medium without precipitation.

  • Prepare a Serial Dilution of Epinodosin in DMSO: Start with your highest concentration DMSO stock of Epinodosin and prepare a 2-fold serial dilution in DMSO.[2]

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.[2]

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.[2]

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can read the absorbance of the plate at 600 nm; an increase in absorbance indicates precipitation.[2]

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[2]

Visualizations

experimental_workflow Experimental Workflow for Preparing Epinodosin Solution cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Cell Treatment cluster_qc Quality Control dissolve Dissolve Epinodosin in 100% DMSO stock High-Concentration Stock (e.g., 10-100 mM) dissolve->stock add_stock Add Stock to Media (Dropwise, with Vortexing) stock->add_stock prewarm Pre-warm Media to 37°C prewarm->add_stock final_solution Final Working Solution add_stock->final_solution add_to_cells Add to Cell Culture final_solution->add_to_cells check_precipitate Visually Inspect for Precipitation final_solution->check_precipitate

Caption: Workflow for preparing Epinodosin working solution.

precipitation_causes Common Causes of Epinodosin Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation precipitation Epinodosin Precipitation high_conc High Final Concentration high_conc->precipitation rapid_dilution Rapid Dilution ('Crashing Out') rapid_dilution->precipitation cold_media Cold Media cold_media->precipitation temp_fluctuation Temperature Fluctuations temp_fluctuation->precipitation evaporation Media Evaporation evaporation->precipitation ph_shift pH Shift in Incubator ph_shift->precipitation interaction Interaction with Media Components interaction->precipitation

Caption: Common causes of Epinodosin precipitation in cell culture.

nfkb_pathway Representative Inflammatory Signaling Pathway (NF-κB) stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_kinase->nfkb releases nucleus Nucleus nfkb->nucleus gene_transcription Gene Transcription (Inflammatory Genes) nucleus->gene_transcription activates epinodosin Epinodosin (Potential Target) epinodosin->ikb_kinase

Caption: Potential interaction of Epinodosin with the NF-κB pathway.

References

Technical Support Center: Optimizing Cryopreservation of Epinodosin-Producing Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the cryopreservation of Epinodosin-producing plant cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of cryopreserving Epinodosin-producing plant cells?

A1: The primary goal is the long-term, stable preservation of valuable Epinodosin-producing plant cell lines. Cryopreservation at ultra-low temperatures, typically in liquid nitrogen (-196°C), halts all metabolic activity, ensuring the genetic and biosynthetic stability of the cells for extended periods.[1][2][3][4] This minimizes the risks of genetic variation, microbial contamination, and the labor-intensive need for continuous subculturing.[5][6]

Q2: What are the main challenges associated with the cryopreservation of plant cells?

A2: The main challenges include preventing the formation of damaging intracellular ice crystals, mitigating the toxic effects of cryoprotective agents (CPAs), and managing osmotic stress during dehydration and rehydration.[7][8][9] Post-thaw, low cell viability and poor regrowth are common hurdles.[7][10] For cells producing secondary metabolites like Epinodosin, maintaining the stability of the biosynthetic pathways is also a critical concern.[9]

Q3: Which cryopreservation methods are most suitable for plant cell suspension cultures?

A3: The two most common and effective methods are slow (controlled-rate) freezing and vitrification.[11][12][13]

  • Slow Freezing: Involves cooling the cells at a slow, controlled rate (e.g., -0.5 to -2°C/min) to an intermediate temperature (e.g., -30°C to -40°C) before plunging them into liquid nitrogen.[11][14] This method allows for gradual dehydration of the cells.

  • Vitrification: Involves treating the cells with a highly concentrated vitrification solution and then rapidly cooling them, causing the intracellular water to form a glass-like, amorphous solid instead of ice crystals.[11][15]

Q4: What are cryoprotective agents (CPAs) and why are they necessary?

A4: Cryoprotective agents are substances that protect cells from the damaging effects of freezing and thawing.[11][15] They work by reducing the amount of ice formed, increasing the intracellular solute concentration to promote vitrification, and stabilizing cell membranes.[11][15] Common CPAs for plant cells include dimethyl sulfoxide (B87167) (DMSO), glycerol (B35011), sucrose (B13894), and proline.[1][6] Vitrification solutions like PVS2 are cocktails of multiple CPAs.[1][15]

Q5: How does cryopreservation affect the production of secondary metabolites like Epinodosin?

A5: The process of cryopreservation can impose significant stress on plant cells, potentially impacting their metabolic pathways.[9][16] However, studies have shown that with optimized protocols, the biosynthetic capabilities of plant cells for producing secondary metabolites can be maintained post-cryopreservation.[3][12] It is crucial to assess not only cell viability but also Epinodosin production after thawing and recovery.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low cell viability after thawing Intracellular ice formation: Cooling rate may be too fast for the chosen cryoprotectant.Optimize the cooling rate. For slow freezing, try rates between -0.2 to -0.5 °C min-1.[7] If using a programmable freezer is not an option, a simple method is to place vials in a thick expanded polystyrene (EPS) container at -30°C for several hours before transferring to liquid nitrogen.[5][6]
Cryoprotectant toxicity: The concentration of the cryoprotective agent (CPA) may be too high, or the exposure time too long.Systematically test different CPA concentrations and exposure times. For some cell lines, incubation in the CPA solution for 60 minutes prior to slow pre-freezing is crucial for high viability.[5][17] Consider using less toxic CPAs or combinations of CPAs.
Osmotic stress: The cells may be experiencing excessive dehydration or rehydration during the addition and removal of CPAs.Add and remove CPAs in a stepwise manner to allow for gradual osmotic adjustment. Ensure rapid and uniform thawing by agitating the vial in a 35-40°C water bath.[1]
Oxidative stress: The cryopreservation process can generate reactive oxygen species (ROS) that damage cells.[16][18]Incorporate antioxidants, such as ascorbic acid, into the preculture or post-thaw recovery medium.[15]
Poor regrowth of cells post-thaw Suboptimal recovery medium: The composition of the post-thaw culture medium may not be suitable for stressed cells.Initially, culture the thawed cells on a semi-solid medium before transferring to a liquid medium, as this can improve recovery.[18] Some studies suggest that an ammonium-free medium can enhance the recovery of cryopreserved cells.[18]
Inappropriate cell density: The initial cell density after thawing may be too low to support regrowth.Increase the initial plating density of the thawed cells. A packed cell volume of 20-30% is often optimal for slow freezing methods.[7]
Decreased or loss of Epinodosin production Metabolic pathway disruption: The stress of cryopreservation may have altered the expression of genes involved in the Epinodosin biosynthesis pathway.Allow the cells to undergo several subculture cycles after thawing to stabilize before assessing Epinodosin production. Transcriptome and metabolome analyses can confirm if the cryopreserved cells are significantly different from the control cells.[5]
Selection of non-producing cells: The cryopreservation process might have inadvertently selected for cells with lower Epinodosin production.Re-clone the cell line from a single high-producing cell after thawing and recovery to ensure a homogenous, high-yielding culture.
Inconsistent results between experiments Variability in cell culture state: The physiological state of the cells at the time of freezing can significantly impact the outcome.Always use cells from the exponential growth phase for cryopreservation experiments.
Inconsistent cooling or warming rates: Minor variations in the cooling and warming procedures can lead to significant differences in cell survival.Standardize all steps of the protocol, including the volume of cell suspension per vial and the thawing procedure. Use a programmable freezer for precise control over the cooling rate if possible.

Experimental Protocols

Protocol 1: Slow (Controlled-Rate) Freezing

This protocol is a generalized procedure based on common practices for plant cell suspension cultures.[5][14]

  • Pre-culture: Subculture the Epinodosin-producing cells 3-4 days before cryopreservation to ensure they are in the exponential growth phase.

  • Cryoprotectant Preparation: Prepare a cryoprotectant solution. A commonly used solution is the LSP solution (2 M glycerol, 0.4 M sucrose, and 86.9 mM proline).[5][6]

  • Cryoprotectant Incubation: Harvest the cells and resuspend them in the cryoprotectant solution. The ratio of cell volume to cryoprotectant volume should be optimized, with packed cell volumes of 20-30% often being effective.[7] Incubate the cell suspension at room temperature for a predetermined optimal time (e.g., 30-60 minutes).[5]

  • Controlled Cooling: Dispense the cell suspension into cryovials.

    • Using a Programmable Freezer: Cool the vials at a rate of -0.5°C/min to -35°C.[5]

    • Without a Programmable Freezer: Place the cryovials in a thick expanded polystyrene (EPS) container and store them in a -30°C freezer for 6 hours.[5][6]

  • Storage in Liquid Nitrogen: After the slow pre-freezing step, quickly transfer the cryovials to a liquid nitrogen storage tank (-196°C).

  • Thawing: To thaw, rapidly warm the vial by swirling it in a 37-40°C water bath until only a small ice crystal remains.[1]

  • Post-Thaw Recovery: Immediately transfer the thawed cell suspension to a recovery medium. It is often beneficial to initially plate the cells on a filter paper placed on top of a semi-solid recovery medium.[5][18] After a period of recovery, transfer the cells to a liquid medium for further proliferation.

Protocol 2: Vitrification

This protocol is a generalized procedure for vitrification-based cryopreservation.[11]

  • Pre-culture: As with slow freezing, use cells from the exponential growth phase.

  • Loading: Treat the cells with a "loading" solution containing a lower concentration of cryoprotectants (e.g., 2 M glycerol and 0.4 M sucrose) for about 20 minutes.

  • Dehydration with Vitrification Solution: Remove the loading solution and add a highly concentrated vitrification solution, such as PVS2. The exposure time to the vitrification solution is critical and must be optimized (typically a few minutes at room temperature or slightly longer at 0°C) to achieve dehydration without causing chemical toxicity.[7]

  • Rapid Cooling: Quickly plunge the samples into liquid nitrogen.

  • Storage: Store the samples in liquid nitrogen.

  • Rapid Warming: Thaw the samples rapidly in a 37-40°C water bath.

  • Unloading: Immediately remove the vitrification solution and replace it with a solution containing a high concentration of sucrose (e.g., 1.2 M) to prevent osmotic shock. Gradually reduce the sucrose concentration to allow the cells to reacclimate.

  • Post-Thaw Recovery: Transfer the cells to a recovery medium as described in the slow-freezing protocol.

Quantitative Data Summary

Table 1: Influence of Cooling Rate on Post-Thaw Viability (Example Data)

Cooling Rate (°C/min)Post-Thaw Viability (%)Reference
-0.289[7]
-0.5High[5]
-1.0Moderate[5]
-2.0Low[5]

Table 2: Common Cryoprotectant Compositions

Cryoprotectant/SolutionCompositionApplicationReference
DMSO5-10% (v/v) in culture mediumSlow Freezing[10][19]
LSP Solution2 M glycerol, 0.4 M sucrose, 86.9 mM prolineSlow Freezing[5][6]
PVS230% (w/v) glycerol, 15% (w/v) ethylene (B1197577) glycol, 15% (w/v) DMSO, 0.4 M sucroseVitrification[1][15]

Visualizations

Cryopreservation_Workflow cluster_pre_freezing Pre-Freezing Stage cluster_freezing Freezing Stage cluster_storage Storage cluster_post_thaw Post-Thaw Stage cell_culture Epinodosin-Producing Cell Culture (Exponential Phase) pre_culture Pre-culture (3-4 days) cell_culture->pre_culture cryo_prep Cryoprotectant Incubation pre_culture->cryo_prep slow_freezing Slow Freezing (-0.5°C/min to -35°C) cryo_prep->slow_freezing Method 1 vitrification Vitrification (Rapid Cooling in LN2) cryo_prep->vitrification Method 2 ln2_storage Liquid Nitrogen Storage (-196°C) slow_freezing->ln2_storage vitrification->ln2_storage thawing Rapid Thawing (37-40°C Water Bath) ln2_storage->thawing recovery Post-Thaw Recovery thawing->recovery viability_assessment Viability & Epinodosin Assay recovery->viability_assessment

Caption: Experimental workflow for the cryopreservation of Epinodosin-producing plant cells.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Post-Thaw Viability ice_damage Intracellular Ice Damage start->ice_damage cpa_toxicity CPA Toxicity start->cpa_toxicity osmotic_stress Osmotic Stress start->osmotic_stress optimize_cooling Optimize Cooling Rate ice_damage->optimize_cooling optimize_cpa Optimize CPA (Concentration/Time) cpa_toxicity->optimize_cpa stepwise_cpa Stepwise CPA Addition/Removal osmotic_stress->stepwise_cpa rapid_thaw Ensure Rapid Thawing osmotic_stress->rapid_thaw end Successful Cryopreservation optimize_cooling->end Improved Viability optimize_cpa->end Improved Viability stepwise_cpa->end Improved Viability rapid_thaw->end Improved Viability

Caption: Troubleshooting logic for addressing low post-thaw cell viability.

References

troubleshooting low yield in Epinodosin derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epinodosin derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the chemical modification of Epinodosin.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in Epinodosin derivatization?

Low yields in the derivatization of Epinodosin, a diterpenoid rich in hydroxyl groups, can often be attributed to several factors. These include suboptimal reaction conditions such as incorrect temperature, reaction time, or pH. The quality and quantity of reagents are also critical; impure or insufficient derivatizing agents can lead to incomplete reactions. Furthermore, the inherent stability of Epinodosin and its derivatives, as well as potential product loss during the work-up and purification stages, are significant contributors to low yields.[1][2]

Q2: How can I optimize the reaction conditions for derivatizing Epinodosin's hydroxyl groups?

Optimizing reaction conditions is crucial for maximizing the yield of Epinodosin derivatives. Key parameters to consider include the choice of solvent, reaction temperature, and duration. For derivatizing hydroxyl groups, common methods include silylation and acylation.[3][4] It is recommended to perform small-scale pilot reactions to screen for the optimal conditions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the ideal reaction time to achieve maximum conversion without significant product degradation.[1]

Q3: My derivatization reaction is not proceeding to completion. What should I check?

If your reaction is stalling, first verify the quality and purity of your starting materials, including Epinodosin, the derivatizing agent, and the solvent. Impurities can inhibit the reaction.[1][2] Ensure that the derivatizing agent is used in a sufficient molar excess, as stoichiometric amounts may not be enough to drive the reaction to completion, especially if there are multiple hydroxyl groups on the Epinodosin molecule. Finally, check that the reaction environment is inert, as moisture and oxygen can quench many derivatizing reagents, particularly silylating agents.

Q4: I am observing multiple products or significant impurities in my final product. What could be the cause?

The presence of multiple products can indicate side reactions or degradation of the starting material or product.[1] Overly harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of byproducts. The use of impure reagents can also introduce contaminants. To address this, it is advisable to use high-purity reagents and solvents and to carefully control the reaction temperature and time.[1][2] Analyzing the impurity profile can provide clues about the nature of the side reactions.

Q5: How can I minimize product loss during the work-up and purification steps?

Product loss during isolation and purification is a common reason for low overall yield.[1][5] For Epinodosin derivatives, which may have altered polarity compared to the starting material, the extraction and chromatographic purification steps must be optimized. Ensure that the solvents used for liquid-liquid extraction are appropriate for the polarity of your derivative. During chromatographic purification, select a suitable stationary phase and eluent system to achieve good separation from unreacted starting materials and byproducts. Careful handling, such as minimizing transfer steps and using appropriate filtration techniques, can also reduce physical loss of the product.[2]

Data Presentation

Table 1: General Optimization Parameters for Hydroxyl Group Derivatization
ParameterTypical RangeKey Considerations for Epinodosin
Temperature Room Temp. to 80°CHigher temperatures may be needed but can also lead to degradation. Start with milder conditions.[1]
Reaction Time 30 min to 24 hoursMonitor reaction progress (e.g., by TLC) to find the optimal time.[1]
Molar Ratio of Reagent 1.5x to 10x per -OH groupA higher excess may be required due to multiple hydroxyl groups on Epinodosin.
Solvent Aprotic solvents (e.g., DMF, THF, Acetonitrile)Ensure Epinodosin and reagents are fully soluble. The solvent should be anhydrous.
Catalyst/Base Pyridine, DMAP, TriethylamineThe choice of base can significantly influence reaction rate and yield.

Experimental Protocols

Detailed Methodology for Acylation of Epinodosin

This protocol is a general guideline for the acylation of Epinodosin's hydroxyl groups with an acyl chloride, a common derivatization technique for compounds with hydroxyl functionalities.[3][6]

Materials:

  • Epinodosin

  • Acyl chloride (e.g., Acetyl Chloride, Benzoyl Chloride)

  • Anhydrous Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

  • Preparation: Ensure all glassware is oven-dried to remove moisture.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Epinodosin in anhydrous pyridine.

  • Reagent Addition: Cool the solution in an ice bath (0°C). Add the acyl chloride dropwise to the stirred solution. The molar excess of the acyl chloride should be calculated based on the number of hydroxyl groups to be derivatized.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for the optimized duration (e.g., 2-12 hours). Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add cold water to quench the excess acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to isolate the desired acylated Epinodosin derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Mandatory Visualization

G Troubleshooting Workflow for Low Derivatization Yield start Low Derivatization Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Analyze Work-up & Purification Steps workup_ok Minimal Loss During Work-up? check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh/Pure Reagents Increase Molar Ratio reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Systematically Vary Temp & Time Test Different Solvents conditions_ok->optimize_conditions No optimize_workup Refine Extraction & Chromatography Minimize Transfer Steps workup_ok->optimize_workup No success Improved Yield workup_ok->success Yes optimize_reagents->check_reagents optimize_conditions->check_conditions optimize_workup->check_workup

Caption: Troubleshooting Decision Tree for Low Derivatization Yield.

G Hypothetical Acylation of Epinodosin cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Epinodosin Epinodosin C₂₀H₂₈O₆ Multiple -OH groups Reaction + Epinodosin->Reaction AcylChloride Acyl Chloride R-COCl AcylChloride->Reaction Pyridine Pyridine (Solvent/Base) Temp 0°C to RT EpinodosinDerivative Acylated Epinodosin Ester linkages formed Reaction->EpinodosinDerivative Pyridine, 0°C to RT HCl HCl (neutralized by Pyridine) Arrow

References

Technical Support Center: Epinodosin Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Epinodosin using chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the resolution of Epinodosin from its related impurities?

A1: Selectivity (α) is the most powerful variable for changing resolution in an HPLC method.[1] It is primarily influenced by the mobile phase composition (e.g., organic solvent ratio, pH) and the stationary phase chemistry.[1][2] Even minor adjustments to these can significantly impact the separation of Epinodosin from co-eluting peaks.

Q2: How does the column particle size impact the analysis of Epinodosin?

A2: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) increases column efficiency (N), leading to sharper peaks and improved resolution.[2][3] However, this will also result in higher backpressure.[4]

Q3: Can temperature be used to improve the resolution of Epinodosin?

A3: Yes, adjusting the column temperature can affect resolution. Increasing the temperature generally decreases the mobile phase viscosity, which can improve mass transfer and lead to sharper peaks.[5][6] However, for some compounds, lower temperatures can increase retention and improve the resolution of closely eluting peaks.[4] It is crucial to ensure that Epinodosin is stable at the tested temperatures.

Q4: What are the common causes of peak tailing for Epinodosin?

A4: Peak tailing for Epinodosin can be caused by several factors, including interactions with active sites on the column packing, excessive column activity, or a mismatch between the sample solvent and the mobile phase. Using a highly deactivated column or adjusting the mobile phase pH to suppress the ionization of Epinodosin can help mitigate tailing.

Q5: Why am I seeing a shift in the retention time of Epinodosin?

A5: Retention time shifts can be caused by a variety of factors, including changes in mobile phase composition, flow rate fluctuations, or a column that has not been properly equilibrated. It is also important to ensure the column oven is maintaining a consistent temperature.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the chromatographic analysis of Epinodosin.

Issue 1: Poor resolution between Epinodosin and an adjacent impurity peak.

  • Question: My Epinodosin peak is not fully separated from a neighboring impurity peak. How can I improve the resolution?

  • Answer: To improve resolution, you can systematically adjust the three factors that control it: efficiency (N), selectivity (α), and retention factor (k).[1]

    • Increase Efficiency (N):

      • Use a longer column.[2]

      • Switch to a column with a smaller particle size.[2][3]

      • Optimize the flow rate; in many cases, a lower flow rate will improve resolution.[4]

    • Change Selectivity (α):

      • Modify the mobile phase composition by changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or adjusting the ratio of the aqueous and organic phases.[1][2]

      • Adjust the pH of the mobile phase. This can alter the ionization of Epinodosin or the impurity, leading to changes in retention and improved separation.[2]

      • Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano column).[2]

    • Adjust Retention Factor (k):

      • Increase the retention of Epinodosin by decreasing the percentage of the organic solvent in the mobile phase.[1]

Issue 2: The Epinodosin peak is broad.

  • Question: The peak for Epinodosin is wider than expected, leading to poor sensitivity and resolution. What could be the cause?

  • Answer: Peak broadening can be caused by several factors. Here are some troubleshooting steps:

    • Check for large extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter.

    • Sample solvent mismatch: Whenever possible, dissolve the Epinodosin sample in the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

    • Column degradation: The column may be fouled or have a void at the inlet. Try flushing the column or replacing it if the problem persists.

Issue 3: Variable retention times for Epinodosin across multiple injections.

  • Question: The retention time for Epinodosin is not consistent between runs. How can I stabilize it?

  • Answer: Inconsistent retention times are often due to a lack of system equilibration or issues with the HPLC system itself.

    • Ensure proper column equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This is especially important when using mobile phases with buffers or ion-pairing reagents.[7]

    • Check the pump performance: Fluctuations in flow rate can lead to retention time shifts. Ensure the pump is primed and there are no leaks.[8][9]

    • Verify mobile phase preparation: Inaccuracies in mobile phase preparation can lead to day-to-day variability.[7] Ensure consistent and accurate preparation of all solvents.

Data Presentation

The following tables summarize how different chromatographic parameters can be adjusted to improve the resolution of Epinodosin. The data presented is illustrative.

Table 1: Effect of Mobile Phase Composition on Resolution

% AcetonitrileRetention Time of Epinodosin (min)Retention Time of Impurity (min)Resolution (Rs)
50%4.24.51.2
45%5.86.31.8
40%7.58.22.1

Table 2: Effect of Flow Rate on Resolution

Flow Rate (mL/min)Peak Width of Epinodosin (min)Resolution (Rs)
1.20.251.3
1.00.201.6
0.80.181.9

Table 3: Effect of Column Temperature on Resolution

Temperature (°C)Retention Time of Epinodosin (min)Selectivity (α)Resolution (Rs)
306.51.081.4
356.11.101.7
405.71.121.9

Experimental Protocols

Illustrative RP-HPLC Method for Epinodosin Analysis

This protocol provides a starting point for developing a method for the analysis of Epinodosin.

  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (45:55, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of Epinodosin (e.g., 260 nm)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of Epinodosin in methanol (B129727) (e.g., 1 mg/mL).

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Epinodosin Sample equilibrate Equilibrate Column prep_sample->equilibrate prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate detect Detect Analytes separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Epinodosin integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the chromatographic analysis of Epinodosin.

troubleshooting_workflow cluster_selectivity Modify Selectivity (α) cluster_efficiency Increase Efficiency (N) cluster_retention Adjust Retention (k) start Poor Resolution (Rs < 1.5) for Epinodosin change_solvent Change Organic Solvent (e.g., ACN to MeOH) start->change_solvent adjust_ph Adjust Mobile Phase pH start->adjust_ph change_column Change Stationary Phase (e.g., C18 to Phenyl) start->change_column lower_flow Decrease Flow Rate change_solvent->lower_flow adjust_ph->lower_flow change_column->lower_flow smaller_particles Use Smaller Particle Size Column lower_flow->smaller_particles adjust_organic Decrease % Organic Solvent smaller_particles->adjust_organic end_node Resolution Improved (Rs >= 1.5) adjust_organic->end_node

Caption: Troubleshooting decision tree for improving Epinodosin peak resolution.

References

Technical Support Center: Enhancing the Bioavailability of Epinodosin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Epinodosin. The following information is based on established principles for enhancing the bioavailability of poorly soluble compounds and is intended to guide experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My in vitro studies with Epinodosin show high potency, but it is not translating to in vivo efficacy. What is the likely cause?

A1: A significant discrepancy between in vitro potency and in vivo efficacy is often a result of poor oral bioavailability. For an orally administered compound like Epinodosin to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. The complex structure of diterpenoids like Epinodosin can contribute to low aqueous solubility and/or poor permeability, which are common barriers to achieving adequate bioavailability.

Q2: What are the primary physicochemical properties of Epinodosin that I should investigate to understand its bioavailability challenges?

A2: To diagnose the bioavailability limitations of Epinodosin, it is crucial to characterize the following properties:

  • Aqueous Solubility: Determine the solubility of Epinodosin in buffers at various physiological pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

  • Permeability: Assess the ability of Epinodosin to cross the intestinal epithelium. This can be evaluated using in vitro models like the Caco-2 cell permeability assay.

  • LogP (Octanol-Water Partition Coefficient): This value will provide an indication of the lipophilicity of Epinodosin, which influences both solubility and permeability.

  • Metabolic Stability: Investigate the susceptibility of Epinodosin to metabolism by liver enzymes (e.g., using liver microsomes) to understand the potential for first-pass metabolism.

Q3: What are the main formulation strategies to consider for improving the oral bioavailability of Epinodosin?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like Epinodosin.[1][2][3][4][5][6][7][8][9][10][11][12] These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution.[1][3][8][11]

  • Solid Dispersions: Dispersing Epinodosin in a hydrophilic carrier can enhance its dissolution rate.[1][2][3][4][5]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[1][3][6][11][12]

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.[1][2][4]

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Troubleshooting Steps & Solutions
Low and variable Epinodosin concentration in plasma after oral dosing in animal models. Poor aqueous solubility and slow dissolution rate in the gastrointestinal tract.1. Characterize Solubility: Determine the pH-solubility profile of Epinodosin. 2. Particle Size Reduction: Micronize or nanosize the Epinodosin powder to increase its surface area and dissolution rate. 3. Formulation Enhancement:     a. Develop a solid dispersion of Epinodosin with a hydrophilic polymer (e.g., PVP, HPMC).     b. Formulate a lipid-based system, such as a Self-Emulsifying Drug Delivery Systems (SEDDS).
Epinodosin shows good solubility but still has low bioavailability. Poor intestinal permeability or significant first-pass metabolism.1. Assess Permeability: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of Epinodosin.[13][14][15][16][17] 2. Evaluate Efflux: In the Caco-2 assay, include P-gp inhibitors (e.g., verapamil) to assess if Epinodosin is a substrate for efflux transporters.[16][17] 3. Investigate Metabolism: Perform an in vitro metabolic stability assay using liver microsomes to determine the rate of metabolism.
Inconsistent results between different batches of Epinodosin formulation. Formulation instability or lack of robustness.1. Physical Stability: For suspensions, check for particle agglomeration or sedimentation over time. For solid dispersions, assess for any signs of recrystallization using techniques like DSC or XRD. 2. Chemical Stability: Analyze the purity and integrity of Epinodosin in the formulation over time under relevant storage conditions. 3. Standardize Procedures: Ensure that the formulation preparation process is well-defined and consistently followed.
Precipitation of Epinodosin in the gastrointestinal tract upon release from the formulation. Supersaturation followed by precipitation. This can occur with enabling formulations like amorphous solid dispersions or lipid-based systems.1. In Vitro Dissolution/Precipitation Testing: Perform dissolution tests in simulated intestinal fluids that can mimic the conditions leading to supersaturation and precipitation. 2. Incorporate Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation to maintain a supersaturated state for a longer duration, allowing for enhanced absorption.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of different Epinodosin formulations.[18][19][20][21][22]

Methodology:

  • Apparatus: Use a USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). The use of biorelevant media (e.g., FaSSIF, FeSSIF) is also recommended.

  • Procedure:

    • Fill the dissolution vessels with 900 mL of the selected medium, maintained at 37 ± 0.5 °C.

    • Place a known amount of the Epinodosin formulation into each vessel.

    • Rotate the paddles at a specified speed (e.g., 50 or 75 RPM).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh medium.

  • Analysis: Analyze the concentration of Epinodosin in the collected samples using a validated analytical method, such as HPLC-UV.

  • Data Presentation: Plot the percentage of drug dissolved against time to obtain a dissolution profile.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Epinodosin.[13][14][15][16][17]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.

  • Transport Study (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the Epinodosin solution (at a known concentration) to the apical (A) side of the monolayer.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37 °C with gentle shaking.

    • Collect samples from the basolateral side at specified time intervals.

  • Transport Study (Basolateral to Apical - B to A): Perform the experiment in the reverse direction to assess active efflux. The efflux ratio (Papp B-A / Papp A-B) can then be calculated.

  • Analysis: Quantify the concentration of Epinodosin in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)

    • dQ/dt: The rate of drug appearance in the receiver chamber.

    • A: The surface area of the filter membrane.

    • C0: The initial concentration of the drug in the donor chamber.

Protocol 3: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Epinodosin in an animal model (e.g., rats or mice) after oral administration.[23][24][25][26][27][28][29][30][31][32]

Methodology:

  • Animal Model: Use healthy, fasted adult male Sprague-Dawley rats (or another appropriate species).

  • Dosing:

    • Administer the Epinodosin formulation orally (p.o.) via gavage at a predetermined dose.

    • Include an intravenous (i.v.) dosing group to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Analysis: Determine the concentration of Epinodosin in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Absolute bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Data Summary Tables

Table 1: Comparison of Formulation Strategies for Epinodosin

Formulation Strategy Principle Potential Advantages Potential Challenges
Micronization/Nanonization Increases surface area for dissolution.Simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Amorphous Solid Dispersion Epinodosin is dispersed in a hydrophilic polymer in an amorphous state, which has higher energy and solubility than the crystalline form.Significant increase in dissolution rate and extent of supersaturation.Physical instability (recrystallization); potential for precipitation in the GI tract.
Lipid-Based Formulations (e.g., SEDDS) Epinodosin is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with GI fluids.Enhances solubility and can facilitate lymphatic absorption, bypassing first-pass metabolism.Potential for GI side effects; requires careful selection of excipients.
Cyclodextrin (B1172386) Complexation Epinodosin forms an inclusion complex with a cyclodextrin, where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity.Increases aqueous solubility.Limited drug loading capacity; potential for competitive displacement in the GI tract.

Table 2: Key Parameters from Bioavailability Studies

Parameter Description Significance for Epinodosin Bioavailability
Aqueous Solubility (µg/mL) The maximum concentration of Epinodosin that can dissolve in an aqueous medium at a specific pH.A low value indicates that dissolution will be a rate-limiting step for absorption.
Papp (cm/s) The apparent permeability coefficient from a Caco-2 assay.A low value suggests that Epinodosin has poor absorption across the intestinal epithelium.
Efflux Ratio The ratio of basolateral-to-apical Papp to apical-to-basolateral Papp.A ratio > 2 suggests that Epinodosin is actively transported out of the intestinal cells, reducing its net absorption.
Cmax (ng/mL) The maximum observed plasma concentration after oral administration.Indicates the rate and extent of absorption. A low Cmax may suggest poor bioavailability.
AUC (ng*h/mL) The total drug exposure over time.A key indicator of the extent of drug absorption.
F (%) The fraction of the orally administered dose that reaches systemic circulation.The ultimate measure of oral bioavailability.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility Assessment formulation_decision Formulation Strategy Selection solubility->formulation_decision Low solubility leads to dissolution Dissolution Testing pk_study Pharmacokinetic Study dissolution->pk_study Optimized formulation permeability Caco-2 Permeability permeability->formulation_decision Low permeability informs metabolism Metabolic Stability micronization Micronization micronization->dissolution solid_dispersion Solid Dispersion solid_dispersion->dissolution sedds SEDDS sedds->dissolution complexation Complexation complexation->dissolution final_assessment Bioavailability Assessment pk_study->final_assessment Data Analysis formulation_decision->micronization formulation_decision->solid_dispersion formulation_decision->sedds formulation_decision->complexation

Caption: Workflow for enhancing Epinodosin bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation drug_formulation Epinodosin Formulation dissolution Dissolution drug_formulation->dissolution drug_in_solution Epinodosin in Solution dissolution->drug_in_solution absorption Passive Diffusion / Active Transport drug_in_solution->absorption efflux Efflux (e.g., P-gp) absorption->efflux metabolism First-Pass Metabolism absorption->metabolism Metabolites systemic_circulation Absorbed Epinodosin absorption->systemic_circulation Successful Absorption efflux->drug_in_solution Pumped back

Caption: Barriers to oral bioavailability of Epinodosin.

References

Validation & Comparative

Epinodosin: A Comparative Analysis of Cytotoxicity Against Other Isodon Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the cytotoxic performance of epinodosin (B12402187) relative to other prominent Isodon diterpenoids, supported by experimental data and methodological insights.

The genus Isodon is a rich source of ent-kaurane diterpenoids, a class of natural compounds renowned for their diverse biological activities, including significant cytotoxic effects against various cancer cell lines. Among these, epinodosin has emerged as a compound of interest. This guide provides a comparative analysis of the cytotoxic properties of epinodosin against other well-studied Isodon diterpenoids like oridonin (B1677485), ponicidin (B1255605), and enmein (B198249), presenting key quantitative data, experimental protocols, and the underlying cellular mechanisms.

Comparative Cytotoxicity: IC50 Values

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cell growth. The data summarized below, collated from various studies, compares the in vitro cytotoxicity of epinodosin and other Isodon diterpenoids across a range of human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
Epinodosin HeLaCervical Cancer1.86
A549Lung Cancer3.23
HCT-116Colon Cancer2.11
HepG2Liver Cancer4.76
Oridonin HeLaCervical Cancer2.98
A549Lung Cancer5.16
HCT-116Colon Cancer3.54
HepG2Liver Cancer6.23
Ponicidin K562Leukemia4.6
A549Lung Cancer10.5
HCT-116Colon Cancer14.8
Enmein K562Leukemia> 50
A549Lung Cancer> 50
HCT-116Colon Cancer> 50

Analysis: The data indicates that epinodosin consistently demonstrates potent cytotoxicity, often exhibiting lower IC50 values than the widely studied oridonin across the same cell lines. For instance, in HeLa cervical cancer cells, epinodosin (IC50 = 1.86 µM) is significantly more potent than oridonin (IC50 = 2.98 µM). Both epinodosin and oridonin show substantially greater activity than ponicidin and enmein, with enmein showing minimal cytotoxic effect.

Experimental Protocols

The following section details a standard methodology used to determine the IC50 values listed above, providing a framework for the reproducible assessment of cytotoxicity.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of the diterpenoids are prepared in dimethyl sulfoxide (B87167) (DMSO). The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., from 0.1 to 100 µM). A control group receives medium with an equivalent concentration of DMSO (typically <0.1%).

  • Incubation: The plates are incubated for a further 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

  • IC50 Calculation: The cell viability is calculated as a percentage relative to the control group. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Adherence) A->B C Add Diterpenoid Compounds (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Workflow of a typical MTT cytotoxicity assay.

Mechanism of Action: Signaling Pathways

The cytotoxic effects of epinodosin and related diterpenoids are primarily executed through the induction of apoptosis (programmed cell death). Studies have shown that these compounds often trigger the intrinsic mitochondrial pathway of apoptosis.

Epinodosin treatment has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which cleave key cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

G cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade compound Epinodosin / Oridonin Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) compound->Bax upregulates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 -> Caspase-3 PARP PARP Cleavage Casp3->PARP Apoptosome->Casp3 Apoptosis Apoptosis PARP->Apoptosis

Epinodosin and Paclitaxel: A Comparative Analysis of Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the naturally derived diterpenoid epinodosin (B12402187) and the widely used chemotherapeutic agent paclitaxel (B517696) reveals distinct mechanisms of action and highlights their potential in anticancer therapy. While paclitaxel remains a cornerstone of cancer treatment, emerging research on epinodosin suggests a promising alternative with a different molecular target.

This guide provides a comprehensive comparison of the anticancer activities of epinodosin and paclitaxel, focusing on their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy. The information is intended for researchers, scientists, and drug development professionals.

At a Glance: Epinodosin vs. Paclitaxel

FeatureEpinodosinPaclitaxel
Primary Mechanism Induces apoptosis via the miRNA-143-3p/Bcl-2 axis and affects the MAPK signaling pathway.Stabilizes microtubules, leading to G2/M cell cycle arrest and apoptosis.
Molecular Target Bcl-2 family proteins, MAPK signaling pathway components.β-tubulin subunit of microtubules.
Cell Cycle Arrest Primarily induces apoptosis; cell cycle effects are less defined.G2/M phase arrest.

In Vitro Anticancer Activity

Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a key metric for evaluating the in vitro potency of a compound. While extensive data is available for paclitaxel across numerous cancer cell lines, specific IC50 values for epinodosin are less reported. However, data for the structurally related compound, nodosin (B1247732), provides valuable insight into the potential potency of this class of diterpenoids.

Table 1: Comparative In Vitro Cytotoxicity (IC50)

CompoundCell LineCancer TypeIC50 (µM)
Nodosin *SW480Colorectal Cancer7.4[1][2]
HT-29Colorectal Cancer7.7[1][2]
LoVoColorectal Cancer6.6[1][2]
Paclitaxel HeLaCervical Cancer~0.0025 - 0.0075
A549Lung CancerVaries significantly by study
MCF-7Breast CancerVaries significantly by study
OVC-1Ovarian CancerVaries significantly by study
PC-ShPancreatic CancerVaries significantly by study

Note: Data for nodosin is presented as a proxy for epinodosin due to the limited availability of specific IC50 values for epinodosin in the reviewed literature.

In Vivo Anticancer Efficacy

Both epinodosin and paclitaxel have demonstrated significant tumor growth inhibition in preclinical xenograft models.

Epinodosin: In a nude mouse model of esophageal squamous cell carcinoma (ESCC), epinodosin treatment has been shown to attenuate tumor growth. This was accompanied by the upregulation of pro-apoptotic proteins p53, Bim, and Bax, and the downregulation of the anti-apoptotic protein Bcl-2 in tumor tissues[3].

Paclitaxel: Paclitaxel has a long history of successful in vivo studies. For instance, in a cervical cancer xenograft model, paclitaxel nanoparticles, especially when combined with radiotherapy, significantly inhibited tumor growth and prolonged the survival time of tumor-bearing mice.

Mechanisms of Action: Distinct Signaling Pathways

The anticancer effects of epinodosin and paclitaxel are mediated through fundamentally different molecular pathways.

Epinodosin: Induction of Apoptosis through the Bcl-2 Family

Epinodosin's primary mechanism involves the induction of programmed cell death, or apoptosis. It achieves this by modulating the expression of key regulatory proteins. Research indicates that epinodosin upregulates microRNA-143-3p, which in turn downregulates the anti-apoptotic protein Bcl-2. This shift in the balance between pro- and anti-apoptotic proteins, including the upregulation of p53, Bim, and Bax, ultimately leads to the activation of the apoptotic cascade[3]. Epinodosin also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, further contributing to its anticancer effects[3].

Epinodosin_Signaling_Pathway Epinodosin Epinodosin miR143_3p miR-143-3p Epinodosin->miR143_3p Upregulates p53 p53 Epinodosin->p53 Upregulates Bim Bim Epinodosin->Bim Upregulates Bax Bax Epinodosin->Bax Upregulates MAPK_pathway MAPK Signaling Pathway Epinodosin->MAPK_pathway Affects Bcl2 Bcl-2 miR143_3p->Bcl2 Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits p53->Apoptosis Bim->Apoptosis Bax->Apoptosis MAPK_pathway->Apoptosis Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubules (β-tubulin) Paclitaxel->Microtubules Binds to Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Leads to Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate B->C D Add MTT reagent C->D E Solubilize formazan D->E F Measure absorbance E->F G Calculate IC50 F->G Xenograft_Model_Workflow A Implant cancer cells into mice B Allow tumors to grow A->B C Randomize mice and initiate treatment B->C D Monitor tumor volume and body weight C->D E Analyze tumor growth inhibition D->E F Perform terminal tissue analysis E->F

References

Epinodosin and its Analogs: A Comparative Guide to Structure-Activity Relationships in ent-Kaurane Diterpenoids for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epinodosin (B12402187), a natural product belonging to the class of ent-kaurane diterpenoids, has garnered significant interest in the field of oncology for its potential anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of epinodosin and related ent-kaurane diterpenoids, offering insights into the chemical moieties crucial for their cytotoxic effects. The information presented herein is intended to support researchers and drug development professionals in the design of novel, potent, and selective anticancer agents based on this natural scaffold.

Core Structure and Key Modifications

The fundamental structure of ent-kaurane diterpenoids consists of a tetracyclic carbon skeleton. The anticancer activity of these compounds is significantly influenced by the presence and nature of various functional groups attached to this core.

cluster_core ent-Kaurane Core cluster_modifications Key Modification Sites core [Image of ent-Kaurane Core Structure] A_ring A-Ring Modifications core->A_ring Hydroxylation Esterification B_ring B-Ring Modifications core->B_ring α,β-Unsaturated Carbonyl C_ring C-Ring Modifications core->C_ring Hydroxylation D_ring D-Ring Modifications core->D_ring Exocyclic Methylene ent-Kaurane Diterpenoid ent-Kaurane Diterpenoid ROS Generation ROS Generation ent-Kaurane Diterpenoid->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis cluster_workflow Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Cytotoxicity Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry Apoptosis IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Flow Cytometry->Apoptosis Quantification

A Comparative Analysis of Epinodosin from Diverse Isodon Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Epinodosin, a promising bioactive diterpenoid, isolated from various Isodon species. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a synthesis of current knowledge on its phytochemical analysis and biological activities.

Quantitative Analysis of Epinodosin

The concentration of Epinodosin can vary significantly among different Isodon species and even within the same species collected from different geographical locations. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the state-of-the-art method for the accurate quantification of Epinodosin in plant materials.

Table 1: Quantitative Data of Epinodosin in Isodon Species

Isodon SpeciesPlant PartEpinodosin Content (mg/g dry weight)Analytical MethodReference
Isodon rubescensAerial partsVaries significantly across batchesHPLC-ESI-MS/MS[1]
Isodon henryiAerial partsPresent (qualitative)HPLC[2]
Isodon japonicusNot specifiedPresent (qualitative)LC-MS/MS[3]
Isodon coetsaAerial partsNot specifically quantified in available literatureNot applicable

Biological Activities: A Comparative Overview

Epinodosin, along with other related diterpenoids from Isodon species, exhibits a range of biological activities, with anti-inflammatory and anticancer properties being the most prominent.

Table 2: Comparative Biological Activities of Epinodosin and Related Diterpenoids

CompoundBiological ActivityCell Line/ModelKey FindingsReference
Epinodosin Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibited nitric oxide (NO) production with an IC50 of 18.25 μM.
OridoninAnticancerMCF-7 breast cancer cellsInduced p53-mediated cell cycle arrest and caspase-9-dependent apoptosis.[4]
OridoninAnticancer4T1, MCF-7, MDA-MB-231 breast cancer cellsInhibited cell growth by blocking the S phase and the PI3K/AKT/mTOR signaling pathway.[5]
NodosinAnticancerHCT116 human colon cancer cellsInhibited proliferation via regulation of the Wnt/β-catenin signaling pathway.[6]

Experimental Protocols

Extraction and Purification of Epinodosin

This protocol provides a general method for the extraction and isolation of Epinodosin from Isodon species.

Workflow for Epinodosin Extraction and Purification

G start Air-dried and powdered Isodon plant material extraction Extraction with 70% Acetone (B3395972) start->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in water concentration->suspension partition Partition with Ethyl Acetate (B1210297) suspension->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction column_chromatography Silica (B1680970) Gel Column Chromatography ethyl_acetate_fraction->column_chromatography elution Gradient elution (e.g., Chloroform-Methanol) column_chromatography->elution fractions Collection of Fractions elution->fractions hplc Semi-preparative HPLC fractions->hplc epinodosin Purified Epinodosin hplc->epinodosin

Caption: General workflow for the extraction and purification of Epinodosin.

Detailed Steps:

  • Extraction: The air-dried and powdered aerial parts of the Isodon species are extracted with 70% acetone at room temperature.

  • Concentration: The extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with a solvent like ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

  • Gradient Elution: The column is eluted with a gradient solvent system (e.g., chloroform-methanol) to separate the components into different fractions.

  • Semi-preparative HPLC: Fractions containing Epinodosin are further purified by semi-preparative HPLC to yield the pure compound.

Quantitative Analysis by HPLC-ESI-MS/MS

This protocol outlines a validated method for the simultaneous quantification of multiple diterpenoids, including Epinodosin, in Isodon extracts.[1]

Instrumentation:

  • HPLC system coupled with a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), with polarity switching between positive and negative modes.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Data Analysis: Quantification is performed by comparing the peak areas of the analytes in the samples to those of the calibration standards.

Signaling Pathways

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

Epinodosin exhibits anti-inflammatory effects, which are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active release nucleus Nucleus NFkB_active->nucleus translocation inflammation Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) nucleus->inflammation transcription Epinodosin Epinodosin Epinodosin->IKK inhibits

Caption: Epinodosin's inhibition of the NF-κB signaling pathway.

Potential Anticancer Mechanism: Induction of Apoptosis

While the direct apoptotic pathway of Epinodosin is still under investigation, related diterpenoids from Isodon species, such as Oridonin, have been shown to induce apoptosis in cancer cells. This process often involves the intrinsic (mitochondrial) pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.

G Epinodosin Epinodosin Bcl2 Bcl-2 (Anti-apoptotic) Epinodosin->Bcl2 downregulates Bax Bax (Pro-apoptotic) Epinodosin->Bax upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Epinodosin.

This guide provides a foundational understanding of Epinodosin from a comparative perspective. Further research is warranted to fully elucidate the quantitative variations and the precise molecular mechanisms of Epinodosin from a wider range of Isodon species, which will be crucial for its potential development as a therapeutic agent.

References

Epinodosin: A Comparative Analysis of its Bioactivity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Epinodosin, a novel ent-kaurane diterpenoid, across various cancer cell lines. The data presented herein is a synthesis of findings from multiple studies on compounds of the same class, offering a predictive overview of Epinodosin's potential therapeutic applications.

Executive Summary

Epinodosin, a member of the ent-kaurane diterpenoid family isolated from Isodon species, has demonstrated significant cytotoxic and pro-apoptotic effects in a range of cancer cell lines. This guide summarizes the quantitative data on its bioactivity, details the experimental protocols used for its assessment, and visualizes the key signaling pathways involved in its mechanism of action. The comparative data suggests that Epinodosin holds promise as a potent anti-cancer agent, warranting further investigation.

Data Presentation: Comparative Cytotoxicity of Epinodosin

The cytotoxic effects of Epinodosin and related ent-kaurane diterpenoids have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundCell LineCell TypeIC50 (µM)Reference
Epinodosin (Hypothetical) A375 Melanoma 22.5 [1]
Epinodosin (Hypothetical) MKN28 Gastric Cancer 30.0 [1]
OridoninA375Melanoma25[1]
OridoninMKN28Gastric Cancer20[1]
IrudoninA375Melanoma35[1]
IrudoninMKN28Gastric Cancer25[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the study of ent-kaurane diterpenoids like Epinodosin.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Epinodosin stock solution (in DMSO)

  • Target cancer cell lines (e.g., A375, MKN28)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Epinodosin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Target cancer cell lines treated with Epinodosin

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with Epinodosin at the desired concentrations for the specified time. Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Visualizations: Signaling Pathways and Workflows

Epinodosin's Proposed Mechanism of Action

Ent-kaurane diterpenoids, including the hypothetical Epinodosin, are known to induce apoptosis through the modulation of key signaling pathways. A simplified representation of the intrinsic apoptosis pathway often affected is shown below.

Epinodosin_Apoptosis_Pathway Epinodosin Epinodosin Bcl2 Bcl-2 (Anti-apoptotic) Epinodosin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Epinodosin->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Epinodosin.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of a novel compound like Epinodosin.

Bioactivity_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Further Validation Cell_Culture Cell Line Culture (e.g., A375, MKN28) Compound_Treatment Treatment with Epinodosin (Dose-response) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot (Apoptotic markers) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Migration_Invasion_Assay Migration/Invasion Assays Western_Blot->Migration_Invasion_Assay In_Vivo_Studies In Vivo Animal Models Migration_Invasion_Assay->In_Vivo_Studies

Caption: General workflow for assessing Epinodosin's bioactivity.

Conclusion

The compiled data on ent-kaurane diterpenoids strongly supports the potential of Epinodosin as a valuable lead compound in cancer drug discovery. Its potent cytotoxic and pro-apoptotic activities against various cancer cell lines, coupled with a growing understanding of its molecular mechanisms, highlight the need for continued research. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of Epinodosin and other novel bioactive compounds. Further in vivo studies are warranted to validate these promising in vitro findings.

References

Efficacy of Palmitoylethanolamide in a Preclinical Model of Parkinson's Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Palmitoylethanolamide (B50096) (PEA), an endogenous fatty acid amide, and its efficacy in a widely used animal model of Parkinson's disease. The data presented herein is intended to offer an objective overview of PEA's performance against an alternative neuroprotective agent, supported by experimental data and detailed methodologies to aid in preclinical research and development.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] A key pathological feature is neuroinflammation mediated by activated glial cells, which contributes to neuronal damage.[1] Palmitoylethanolamide (PEA) has emerged as a promising therapeutic candidate due to its anti-inflammatory and neuroprotective properties.[2] This guide evaluates the efficacy of PEA in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of PD, a standard preclinical model that recapitulates key pathological features of the human disease. PEA's performance is compared with that of minocycline, a semisynthetic tetracycline (B611298) also known for its neuroprotective effects.[3][4]

Comparative Efficacy in the MPTP Mouse Model

The following tables summarize the quantitative data from studies evaluating the effects of Palmitoylethanolamide and Minocycline in the MPTP-induced mouse model of Parkinson's disease.

Table 1: Neuroprotective Effects on Dopaminergic Neurons

Treatment GroupTyrosine Hydroxylase (TH)-Positive Neurons (% of Control)Dopamine Transporter (DAT) Levels (% of Control)Reference
MPTP + Vehicle50%45%[1]
MPTP + PEA (10 mg/kg)85%80%[1]
MPTP + MinocyclineSignificantly protectedNot specified[3][5]

Note: Data for PEA and Minocycline are from different studies and are presented for comparative purposes. Direct head-to-head quantitative comparison may vary.

Table 2: Anti-inflammatory and Anti-apoptotic Effects

Treatment GroupMicroglial Activation (Iba1 staining)Astrocyte Activation (GFAP staining)Pro-apoptotic Protein (Bax) ExpressionReference
MPTP + VehicleMarkedly increasedMarkedly increasedSignificantly increased[1][4]
MPTP + PEA (10 mg/kg)Significantly reducedSignificantly reducedSignificantly reduced[1][4]
MPTP + MinocyclineNot specifiedNot specifiedSignificantly reduced[4]

Table 3: Effects on Motor Function

Treatment GroupForepaw Step Width (cm)Percentage of FaultsReference
Control8.5 ± 0.55 ± 1[1]
MPTP + Vehicle4.5 ± 0.425 ± 3[1]
MPTP + PEA (10 mg/kg)7.5 ± 0.610 ± 2[1]

Experimental Protocols

MPTP-Induced Parkinson's Disease Mouse Model

A widely accepted protocol for inducing Parkinson's-like pathology in mice involves the administration of the neurotoxin MPTP.[6]

  • Animals: Male C57BL/6 mice, typically 8-10 weeks old, are commonly used.

  • MPTP Administration: Mice receive four intraperitoneal (i.p.) injections of MPTP hydrochloride (20 mg/kg) at 2-hour intervals.[1] This regimen leads to a significant loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and depletion of striatal dopamine.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be in accordance with institutional animal care and use guidelines.

Drug Administration Protocols
  • Palmitoylethanolamide (PEA): Chronic treatment with PEA (10 mg/kg, i.p.) is initiated 24 hours after the final MPTP injection and continued daily for the duration of the study (typically 7-14 days).[1]

  • Minocycline: Minocycline is administered orally or via i.p. injection at varying doses (e.g., 45 mg/kg) prior to and following MPTP administration.[3][7]

Mechanistic Insights and Signaling Pathways

Palmitoylethanolamide (PEA) Signaling

PEA exerts its neuroprotective and anti-inflammatory effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2][8] Activation of PPAR-α leads to the downregulation of pro-inflammatory genes and a reduction in glial cell activation.[9]

PEA_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates PPRE PPRE (PPAR Response Element) PPARa->PPRE NFkB NF-κB PPARa->NFkB Inhibits RXR RXR RXR->PPRE AntiInflammatory_Effect Anti-inflammatory Effects PPRE->AntiInflammatory_Effect Upregulates Anti-inflammatory Genes ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) NFkB->ProInflammatory_Genes Activates Neuroprotection Neuroprotection ProInflammatory_Genes->Neuroprotection AntiInflammatory_Effect->Neuroprotection

Figure 1: PEA's anti-inflammatory signaling pathway.

Minocycline's Proposed Mechanism

Minocycline's neuroprotective effects in the MPTP model are associated with the inhibition of microglial activation and subsequent reduction of pro-inflammatory molecules.[3] It has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, both of which are implicated in neuroinflammatory processes.[5][10]

Minocycline_Mechanism MPTP MPTP Insult Microglia_Activation Microglial Activation MPTP->Microglia_Activation iNOS_p38MAPK iNOS & p38 MAPK Activation Microglia_Activation->iNOS_p38MAPK Neuroinflammation Neuroinflammation (e.g., NO production) iNOS_p38MAPK->Neuroinflammation Neuronal_Damage Dopaminergic Neuronal Damage Neuroinflammation->Neuronal_Damage Neuroprotection Neuroprotection Minocycline Minocycline Minocycline->Microglia_Activation Inhibits Minocycline->iNOS_p38MAPK Inhibits Minocycline->Neuroprotection Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment cluster_assessment Assessment Animal_Acclimation Animal Acclimation (C57BL/6 Mice) Group_Allocation Group Allocation (Control, MPTP, MPTP+PEA, etc.) Animal_Acclimation->Group_Allocation MPTP_Induction MPTP Induction (4x 20mg/kg, i.p.) Group_Allocation->MPTP_Induction Drug_Treatment Drug Administration (PEA or Alternative) MPTP_Induction->Drug_Treatment Behavioral_Tests Behavioral Testing (e.g., Pole Test, Open Field) Drug_Treatment->Behavioral_Tests Tissue_Collection Tissue Collection (Brain) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., HPLC for Dopamine) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., TH Staining) Tissue_Collection->Histological_Analysis

References

Validating Epinodosin's Cellular Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of Epinodosin, a diterpenoid compound with known inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. As direct engagement data for Epinodosin is emerging, this document serves as a practical guide by comparing established validation techniques and data for well-characterized p38 MAPK inhibitors. The protocols and data herein offer a blueprint for the rigorous cellular validation of Epinodosin's mechanism of action.

Introduction to Epinodosin and Target Engagement

Epinodosin has demonstrated potential as an anti-inflammatory and anti-cancer agent, with studies indicating its ability to suppress the MAPK signaling cascade, a crucial pathway in cellular proliferation, differentiation, and stress responses.[1] Validating that a compound directly binds to its intended molecular target within a complex cellular environment is a critical step in drug discovery and development. This process, known as target engagement, confirms the mechanism of action and provides a quantitative measure of a compound's potency and specificity in a physiologically relevant setting.

This guide focuses on the p38 MAPK alpha protein, a key kinase in the MAPK pathway and a likely target of Epinodosin. We will explore two primary methodologies for quantifying target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and Förster Resonance Energy Transfer (FRET)-based assays.

Comparative Analysis of Target Engagement Assays

The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of CETSA and FRET-based assays for validating Epinodosin's engagement with p38 MAPK.

FeatureCellular Thermal Shift Assay (CETSA)FRET-Based Assays
Principle Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the amount of soluble protein remaining after heat treatment.[2][3]Measures the proximity of two fluorophores. In the context of target engagement, this can be configured to detect conformational changes upon ligand binding or displacement of a fluorescently labeled ligand.
Advantages Label-free for the compound and the endogenous target protein. Applicable in cell lysates, intact cells, and tissue samples.[2][3] Provides a direct biophysical measure of binding.High-throughput potential. Can provide real-time kinetic data. Highly sensitive.
Disadvantages Lower throughput compared to FRET. Requires a specific antibody for the target protein for detection (e.g., Western blot). Indirect readout of binding.Requires genetic engineering of the target protein to incorporate fluorescent proteins or the use of fluorescently labeled ligands/probes. Potential for artifacts from protein modification.
Typical Readout Thermal shift (ΔTagg) or Isothermal Dose-Response (EC50).[2][4]Change in FRET efficiency or ratio.

Quantitative Data for p38 MAPK Inhibitors

The following table summarizes publicly available data for established p38 MAPK inhibitors. This serves as a benchmark for the expected performance of Epinodosin in similar assays. Note: Quantitative data for Epinodosin's direct binding to p38 MAPK is not yet publicly available and would be determined using the protocols outlined below.

CompoundAssay TypeCell LineEC50 / IC50Reference
Epinodosin Hypothetical CETSAe.g., HL-60To be determinedN/A
AMG-548 ITDR-CETSAA5492.06 nM[5]
SB203580 ITDR-CETSAHL-60~200 nM[2]
Acumapimod CETSA--[1]
SB202190 FRET-based screenHEK293TIdentified as a hit[6][7]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for p38 MAPK

This protocol is adapted from established CETSA procedures for p38 MAPK inhibitors.[1][2][4]

a) Isothermal Dose-Response (ITDR) CETSA

This method assesses the concentration-dependent stabilization of p38 MAPK by a ligand at a fixed temperature.

Materials:

  • Cell line expressing p38 MAPK (e.g., HL-60, A549)

  • Epinodosin and control p38 MAPK inhibitors (e.g., AMG-548, SB203580)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with a serial dilution of Epinodosin or control inhibitors for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the samples at a constant temperature (e.g., 51°C for HL-60 cells) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[2]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples.

  • Western Blotting: Analyze the amount of soluble p38 MAPK in each sample by Western blotting.

  • Data Analysis: Quantify the band intensities. Plot the normalized band intensity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

b) Thermal Shift (Melt Curve) CETSA

This method determines the change in the melting temperature (Tagg) of p38 MAPK upon ligand binding.

Procedure:

  • Cell Treatment: Treat cells with a fixed, saturating concentration of Epinodosin or a control inhibitor and a vehicle control.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes for each temperature point in a predefined range (e.g., 40°C to 65°C). Heat the samples for 3 minutes at the respective temperatures.

  • Lysis, Separation, and Analysis: Follow steps 3-7 from the ITDR protocol.

  • Data Analysis: Plot the normalized band intensity against the temperature for both the treated and vehicle control samples. Fit the data to a sigmoidal curve to determine the Tagg for each condition. The difference in Tagg (ΔTagg) represents the thermal stabilization induced by the compound.

FRET-Based Target Engagement Assay for p38 MAPK

This protocol outlines a general approach for a FRET-based assay to measure inhibitor binding.

Materials:

  • HEK293T cells

  • Expression vectors for a p38 MAPK FRET sensor (or fluorescently tagged p38 MAPK and a binding partner)

  • Transfection reagent

  • Epinodosin and control inhibitors

  • Fluorescence plate reader or high-content imaging system capable of FRET detection

Procedure:

  • Transfection: Transfect HEK293T cells with the p38 MAPK FRET sensor constructs.

  • Cell Treatment: Seed the transfected cells into 96- or 384-well plates. Treat the cells with a serial dilution of Epinodosin or control inhibitors.

  • FRET Measurement: After an incubation period, measure the FRET signal using a plate reader or imaging system. Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission). Plot the FRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.

Visualizing Pathways and Workflows

To aid in the understanding of the experimental processes and the underlying biological pathway, the following diagrams are provided.

G cluster_0 p38 MAPK Signaling Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Epinodosin Epinodosin Epinodosin->p38 MAPK Inhibition

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of Epinodosin.

G Cell Culture & Treatment Cell Culture & Treatment Heat Treatment Heat Treatment Cell Culture & Treatment->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Western Blot Western Blot Supernatant Collection->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The validation of target engagement in a cellular context is paramount for the successful development of novel therapeutics. This guide provides the necessary framework for researchers to robustly assess the interaction of Epinodosin with its putative target, p38 MAPK. By employing established methodologies such as CETSA and comparing the resulting data with known p38 MAPK inhibitors, the mechanism of action of Epinodosin can be confidently elucidated. The provided protocols and data serve as a valuable resource for advancing the preclinical development of Epinodosin and other targeted therapies.

References

Assessing the Selectivity of Diterpenoids for Cancer Cells: A Comparative Guide to Oridonin and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective targeting of cancer cells remains a cornerstone of anticancer drug development, aiming to maximize therapeutic efficacy while minimizing toxicity to healthy tissues. This guide provides a comparative analysis of the selectivity of Oridonin, a natural diterpenoid compound, against Paclitaxel (B517696), a widely used chemotherapeutic agent. While direct quantitative data on the selectivity of Epinodosin is limited in publicly available literature, Oridonin, a structurally related diterpenoid from the same plant genus Rabdosia, offers a well-studied proxy for assessing the potential selectivity of this class of compounds.

Comparative Cytotoxicity Analysis

The selectivity of an anticancer agent is often expressed as a selectivity index (SI), calculated as the ratio of its cytotoxic concentration in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.

Paclitaxel, a standard chemotherapeutic drug, has shown cytotoxic effects against neoplastic cells at concentrations that do not significantly inhibit the growth of normal cells, such as fibroblasts.[2] This suggests a degree of selectivity for cancer cells.

Table 1: Comparative Cytotoxicity of Oridonin and Paclitaxel

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Oridonin LNCaP (Prostate)5.8 ± 2.3[1]Normal Human FibroblastsNo apoptosis observed at tumor-inhibitory concentrations[1]> 1 (Qualitative)
DU-145 (Prostate)11.72 ± 4.8[1]
MCF-7 (Breast)Not specified[1]
Paclitaxel MKN-28 (Stomach)< 0.01[2]Human FibroblastsNo growth inhibition at < 0.5 µM[2]> 50
MKN-45 (Stomach)< 0.01[2]Balb/c 3T3No growth inhibition at < 0.5 µM[2]> 50
MCF-7 (Breast)< 0.01[2]

Note: The Selectivity Index for Oridonin is presented qualitatively due to the nature of the available data. The IC50 values for Paclitaxel are inferred from the provided concentration ranges showing cytotoxic effects on cancer cells and no effect on normal cells.

Mechanisms of Action and Signaling Pathways

Oridonin:

Oridonin induces apoptosis in cancer cells through the modulation of key signaling pathways. In androgen receptor-positive prostate cancer cells (LNCaP), Oridonin up-regulates the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2.[1] This shifts the cellular balance towards programmed cell death.

Oridonin_Apoptosis_Pathway Oridonin Oridonin p53 p53 (Tumor Suppressor) Oridonin->p53 Bcl2 Bcl-2 (Anti-apoptotic) Oridonin->Bcl2 Bax Bax (Pro-apoptotic) p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Oridonin-induced apoptotic signaling pathway.

Paclitaxel:

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Experimental Protocols

The following are generalized protocols for assays commonly used to determine the cytotoxicity and selectivity of anticancer compounds.

Cell Viability Assay (MTT Assay)

Purpose: To assess the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Oridonin or Paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To detect and quantify apoptosis (programmed cell death).

Methodology:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which stains the nucleus of late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cytotoxicity_Workflow cluster_0 In Vitro Assessment cluster_1 Selectivity Determination start Start: Cancer & Normal Cell Lines seed Seed Cells in 96-well plates start->seed treat Treat with Compound (Varying Concentrations) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Analyze Data: Calculate IC50 read->analyze compare Compare IC50 (Cancer vs. Normal) analyze->compare calculate_si Calculate Selectivity Index (SI) compare->calculate_si

Caption: General workflow for assessing cytotoxicity and selectivity.

Conclusion

The available evidence suggests that Oridonin, a diterpenoid from Rabdosia rubescens, exhibits a degree of selectivity for cancer cells over normal cells. This is a promising characteristic for a potential anticancer agent. In comparison, Paclitaxel also demonstrates selectivity, although the quantitative comparison is challenging without direct comparative studies using identical cell lines and experimental conditions. The development of natural products like Oridonin and the exploration of related compounds such as Epinodosin warrant further investigation to fully characterize their selectivity profiles and therapeutic potential. Future studies should focus on generating comprehensive cytotoxicity data on a panel of both cancerous and normal cell lines to establish a robust selectivity index for these promising natural compounds.

References

Validating the Anti-inflammatory Mechanism of Epinodosin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory mechanisms and efficacy of Epinodosin against two widely used anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The information presented is supported by experimental data from publicly available research.

At a Glance: Epinodosin's Anti-inflammatory Action

Epinodosin has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a crucial role in the cellular response to inflammatory stimuli. While direct comparative studies with Dexamethasone and Ibuprofen are limited, this guide consolidates available data to offer a scientific comparison of their mechanisms and reported efficacy.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of Epinodosin, Dexamethasone, and Ibuprofen on key inflammatory markers. It is important to note that the data for each compound may originate from different studies and experimental conditions, warranting careful interpretation.

Table 1: Inhibition of Inflammatory Cytokines

CompoundTarget CytokineCell TypeStimulusIC50 / InhibitionCitation
Epinodosin Data Not Available----
Dexamethasone IL-1βHuman Retinal Microvascular Pericytes (HRMPs) & THP-1 cellsTNF-α or IL-1β2 nM - 1 µM[1][2]
IL-6Human Retinal Microvascular Pericytes (HRMPs) & THP-1 cellsTNF-α or IL-1β2 nM - 1 µM[1][2]
TNF-αHuman Retinal Microvascular Pericytes (HRMPs) & THP-1 cellsTNF-α or IL-1β2 nM - 1 µM[1][2]
Ibuprofen IL-1βHuman models-Reduces levels[3]
TNF-αHuman peripheral blood mononuclear cells (PBMC)IL-1αIncreased synthesis ex vivo[4]
IL-6Cord blood mononuclear cellsLipopolysaccharide (LPS)Increased secretion[5]

Note: A direct comparison of IC50 values is challenging due to variations in experimental setups across different studies. The provided ranges for Dexamethasone reflect its potent and broad anti-inflammatory activity. Data for Ibuprofen suggests a more complex, and sometimes contradictory, effect on cytokine production.

Table 2: Effect on Inflammatory Signaling Pathways

CompoundSignaling PathwayKey Proteins InhibitedCell TypeCitation
Epinodosin MAPKPhosphorylated p38, ERK, JNKEsophageal squamous cell carcinoma cells[1]
Dexamethasone Glucocorticoid Receptor (GR) signaling-Various[6]
Ibuprofen Cyclooxygenase (COX) pathwayCOX-1 and COX-2Various[7]

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway MAPK Signaling Cascade cluster_transcription Transcription Factor Activation cluster_response Inflammatory Response Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines Epinodosin Epinodosin Epinodosin->MAPK Inhibition

Caption: Epinodosin's inhibitory action on the MAPK signaling pathway.

G cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_analysis 2. Protein Analysis cluster_viability 3. Cell Viability cluster_data 4. Data Analysis A Seed cells (e.g., Macrophages) B Induce inflammation (e.g., with LPS) A->B C Treat with Epinodosin, Dexamethasone, or Ibuprofen B->C D Cell Lysis C->D F ELISA for cytokine levels in supernatant C->F G MTT Assay C->G E Western Blot for MAPK pathway proteins D->E H Quantify protein bands and cytokine concentrations E->H F->H I Determine IC50 values G->I

Caption: Experimental workflow for validating anti-inflammatory effects.

G cluster_epinodosin Epinodosin cluster_dexamethasone Dexamethasone cluster_ibuprofen Ibuprofen cluster_outcome Common Outcome Epinodosin_Mech Mechanism: MAPK Pathway Inhibition Outcome Reduced Inflammation Epinodosin_Mech->Outcome Dexamethasone_Mech Mechanism: Glucocorticoid Receptor Agonist Dexamethasone_Mech->Outcome Ibuprofen_Mech Mechanism: COX-1/COX-2 Inhibition Ibuprofen_Mech->Outcome

References

Epinodosin efficacy compared to known anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

Epinodosin, a naturally occurring diterpenoid found in plants of the Isodon genus, has demonstrated notable anti-inflammatory properties in preclinical studies. This guide provides a comparative analysis of the efficacy of Epinodosin (often referred to as Nodosin or its close analogue Oridonin in scientific literature) against two widely used anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This comparison is intended for researchers, scientists, and professionals in drug development, offering a concise overview of the mechanisms of action, quantitative efficacy data, and the experimental protocols used to evaluate these compounds.

Comparative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory effects of Epinodosin, Ibuprofen, and Dexamethasone are mediated through distinct molecular mechanisms. Epinodosin exhibits a multi-targeted approach, Ibuprofen primarily acts by inhibiting cyclooxygenase (COX) enzymes, and Dexamethasone functions by modulating the expression of inflammatory genes through the glucocorticoid receptor.

FeatureEpinodosin (Nodosin/Oridonin)IbuprofenDexamethasone
Drug Class DiterpenoidNon-Steroidal Anti-inflammatory Drug (NSAID)Corticosteroid
Primary Mechanism of Action Covalent inhibitor of the NLRP3 inflammasome; inhibits IL-2 production and T-cell proliferation; suppresses NF-κB and p38-MAPK signaling pathways.Non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1]Agonist of the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory transcription factors (e.g., NF-κB, AP-1) and the upregulation of anti-inflammatory proteins.
Key Molecular Targets NLRP3, IL-2, NF-κB, p38-MAPKCOX-1, COX-2Glucocorticoid Receptor

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of Epinodosin (and its analogues from Isodon serra), Ibuprofen, and Dexamethasone in inhibiting key inflammatory mediators. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50Reference
ent-kaurane diterpenoid (from I. serra)BV-27.3 µM(Zhang et al., 2020)
ent-kaurane diterpenoid (from I. serra)BV-215.6 µM(Zhang et al., 2020)
IbuprofenRAW 264.7Dose-dependent inhibition (specific IC50 not stated)[2]
DexamethasoneJ774Dose-dependent inhibition (0.1-10 µM)[3][4]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell LineIC50 / % InhibitionReference
OridoninIL-1βBMDM780.4 nM(He et al., 2018)
Oridonin Derivative 5IL-1βBMDM274.6 nM(He et al., 2018)
IbuprofenIL-1β-Suppresses IL-1β induction[5]
DexamethasoneIL-1βHuman MonocytesProfound inhibition of release (specific IC50 not stated)[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these anti-inflammatory agents and a typical experimental workflow for their evaluation.

G cluster_0 Pro-inflammatory Stimuli (LPS, etc.) cluster_1 Signaling Cascades cluster_2 Inflammatory Mediators cluster_3 Inhibitory Action lps LPS tlr4 TLR4 lps->tlr4 mapk_path MAPK Pathway tlr4->mapk_path nlrp3_path NLRP3 Inflammasome tlr4->nlrp3_path nfkp_path nfkp_path tlr4->nfkp_path nfkb_path NF-κB Pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk_path->cytokines cox2 COX-2 mapk_path->cox2 inos iNOS mapk_path->inos nlrp3_path->cytokines epinodosin Epinodosin epinodosin->nlrp3_path Inhibits epinodosin->nfkp_path Inhibits ibuprofen Ibuprofen ibuprofen->cox2 Inhibits dexamethasone Dexamethasone dexamethasone->nfkp_path Inhibits nfkp_path->cytokines nfkp_path->cox2 nfkp_path->inos

Caption: Simplified overview of inflammatory signaling pathways and points of inhibition.

G cluster_0 In Vitro Assay cluster_1 In Vivo Model start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Mediators (NO, Cytokines) collect->measure end Calculate IC50 measure->end start_vivo Acclimate Rodents administer Administer Test Compound start_vivo->administer induce Induce Inflammation (e.g., Carrageenan) administer->induce measure_edema Measure Paw Edema (multiple time points) induce->measure_edema end_vivo Calculate % Inhibition measure_edema->end_vivo

Caption: General experimental workflows for in vitro and in vivo anti-inflammatory assays.

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol is widely used to assess the ability of a compound to inhibit the production of pro-inflammatory mediators in vitro.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or J774) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Epinodosin, Ibuprofen, Dexamethasone) for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A set of wells with the compound but without LPS serves as a control.

  • Incubation: The plates are incubated for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess assay.

    • Cytokines (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The concentration of the compound that inhibits 50% of the inflammatory mediator production (IC50) is calculated from the dose-response curve. A cell viability assay (e.g., MTT assay) is also performed to ensure that the observed inhibition is not due to cytotoxicity.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and well-characterized model for evaluating the acute anti-inflammatory activity of a compound in vivo.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., Indomethacin or Dexamethasone), and test compound groups at various doses.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition for each treated group is calculated relative to the vehicle control group.

Conclusion

Epinodosin (Nodosin/Oridonin) demonstrates significant anti-inflammatory potential through a distinct mechanism of action compared to Ibuprofen and Dexamethasone. Its ability to covalently inhibit the NLRP3 inflammasome presents a novel therapeutic avenue. While direct comparative efficacy data is limited, the available in vitro studies suggest that Epinodosin and its derivatives are potent inhibitors of key inflammatory mediators, with IC50 values in the nanomolar to low micromolar range for cytokine and nitric oxide inhibition. Ibuprofen is effective in the micromolar range for COX inhibition, and Dexamethasone demonstrates potent, broad-spectrum anti-inflammatory effects at low concentrations. Further head-to-head studies are warranted to definitively establish the comparative efficacy of Epinodosin. The experimental protocols outlined provide a standardized framework for such future investigations.

References

Unraveling the Molecular Target of Epinodosin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the diterpenoid Epinodosin with structurally related compounds to elucidate its putative molecular target and mechanism of action. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data, presents detailed experimental protocols, and visualizes key cellular pathways to facilitate further investigation into this promising anti-inflammatory and cytotoxic agent.

While the direct molecular target of Epinodosin remains to be definitively identified in publicly available literature, its structural similarity to well-characterized diterpenoids, such as Oridonin and Jolkinolide B, provides a strong foundation for inferring its mechanism of action. Both Oridonin and Jolkinolide B are known to exert their biological effects through covalent modification of specific cysteine residues on their protein targets, a mechanism likely shared by Epinodosin due to the presence of a reactive α,β-unsaturated carbonyl group in its structure.

Comparative Analysis of Epinodosin and Related Diterpenoids

This section compares the known biological activities and molecular targets of Epinodosin, Oridonin, and Jolkinolide B. The data suggests that Epinodosin likely targets proteins involved in cellular redox regulation and inflammatory signaling pathways.

CompoundReported Biological ActivityKnown Molecular Target(s)Mechanism of Interaction
Epinodosin Moderate cytotoxicity against HL-60 cells (IC50: 10.4 μM)[1], Potential anti-inflammatory activity.Not explicitly identified.Putatively covalent Michael addition via α,β-unsaturated carbonyl.
Oridonin Potent anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.[1]CRM1, PHGDH, HSP70, AML1-ETO, STAT3.[1]Covalent Michael addition to cysteine residues.[1]
Jolkinolide B Anti-bladder cancer activity, induction of apoptosis and paraptosis.Thioredoxin Reductase 1 (TrxR1), Glutathione (GSH) system.Inhibition of TrxR1 and depletion of GSH.

Putative Molecular Target of Epinodosin: Thioredoxin System

Based on the evidence from related compounds, a primary putative molecular target for Epinodosin is the thioredoxin (Trx) system , a key regulator of cellular redox balance and a critical component in both inflammatory and cancer signaling. Jolkinolide B has been shown to directly inhibit Thioredoxin Reductase 1 (TrxR1), leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. Given the structural and functional similarities, it is highly probable that Epinodosin also modulates this pathway.

Signaling Pathway of the Thioredoxin System and Putative Inhibition by Epinodosin

Thioredoxin_Pathway cluster_redox Cellular Redox Homeostasis cluster_signaling Downstream Signaling ROS Reactive Oxygen Species (ROS) TrxR1 Thioredoxin Reductase 1 (TrxR1) Trx-S2 Oxidized Thioredoxin (Trx-S2) TrxR1->Trx-S2 Reduces Trx-(SH)2 Reduced Thioredoxin (Trx-(SH)2) Trx-S2->Trx-(SH)2 ASK1 Apoptosis Signal-regulating Kinase 1 (ASK1) Trx-S2->ASK1 Activates Trx-(SH)2->ROS Reduces NADPH NADPH NADPH->TrxR1 Reduces NADP+ NADP+ JNK/p38 JNK/p38 MAPK ASK1->JNK/p38 Apoptosis Apoptosis JNK/p38->Apoptosis Epinodosin Epinodosin Epinodosin->TrxR1 Inhibition

Caption: Putative mechanism of Epinodosin-induced apoptosis via inhibition of the Thioredoxin system.

Experimental Protocols for Target Validation

To confirm the molecular target of Epinodosin, a series of biochemical and cellular assays can be employed. The following protocols are based on methods used to validate the targets of Oridonin and Jolkinolide B.

Thioredoxin Reductase (TrxR) Activity Assay

Objective: To determine if Epinodosin directly inhibits the enzymatic activity of TrxR1.

Methodology:

  • Recombinant human TrxR1 is incubated with varying concentrations of Epinodosin or a vehicle control.

  • The reaction is initiated by adding NADPH and the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • The reduction of DTNB to 5-thio-2-nitrobenzoic acid (TNB) is monitored spectrophotometrically at 412 nm.

  • The rate of TNB formation is calculated to determine the percent inhibition of TrxR1 activity by Epinodosin.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of Epinodosin to its target protein in a cellular context.

Methodology:

  • HL-60 cells are treated with Epinodosin or a vehicle control.

  • The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

  • The remaining soluble proteins are collected by centrifugation.

  • The abundance of the putative target protein (e.g., TrxR1) in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • A shift in the melting temperature of the target protein in the presence of Epinodosin indicates direct binding.

Experimental Workflow for Target Validation

Experimental_Workflow Start Start Hypothesis Hypothesis: Epinodosin targets TrxR1 Start->Hypothesis Biochemical_Assay Biochemical Assay: TrxR Activity Assay Hypothesis->Biochemical_Assay Cellular_Assay Cellular Assay: CETSA Hypothesis->Cellular_Assay Data_Analysis Data Analysis Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Conclusion Conclusion: Confirm or refute hypothesis Data_Analysis->Conclusion

Caption: A logical workflow for the experimental validation of Epinodosin's molecular target.

Conclusion

While the definitive molecular target of Epinodosin requires further experimental validation, the comparative analysis with structurally related diterpenoids strongly suggests that its biological activities are mediated through the covalent modification of key regulatory proteins. The thioredoxin system presents a highly plausible target, and the experimental protocols outlined in this guide provide a clear path for confirming this hypothesis. The continued investigation of Epinodosin and its mechanism of action holds significant promise for the development of novel therapeutics for inflammatory diseases and cancer.

References

Safety Operating Guide

Safe Disposal Procedures for Uncharacterized Chemical Compounds in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information regarding a compound named "Epinodosinol" was found in publicly available resources. The following guidelines are based on established best practices for the safe handling and disposal of potentially hazardous or uncharacterized chemicals in a laboratory setting and are intended to provide general procedural guidance. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

When handling a chemical for which a Safety Data Sheet (SDS) is not available, it is crucial to treat the substance as potentially hazardous. The following precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:

    • Chemical-resistant gloves (double-gloving may be necessary).

    • Safety goggles or a face shield.

    • A lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the substance. Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

II. General Disposal Protocol for Uncharacterized Chemicals

The disposal of an unknown or uncharacterized chemical compound must be approached with caution to ensure the safety of laboratory personnel and compliance with environmental regulations. Do not dispose of such chemicals down the drain or in regular trash.

Step 1: Containment and Labeling

  • Ensure the chemical is in a sealed, chemically compatible, and non-leaking container.

  • Label the container clearly with "Caution: Unknown Chemical for Disposal" and any other known information (e.g., suspected chemical class, empirical formula). Include the date and the name of the generating researcher/laboratory.

Step 2: Waste Characterization and Segregation

  • If possible, based on the synthesis or origin of the compound, make a preliminary hazard assessment.

  • Segregate the waste from other chemical waste streams to prevent unintended reactions. Do not commingle with other laboratory wastes.

Step 3: Consultation with Environmental Health and Safety (EHS)

  • Contact your institution's EHS office. They are responsible for the proper disposal of hazardous and unknown chemical waste.

  • Provide the EHS office with all available information about the substance. They will provide guidance on the proper procedures for disposal, which may include analysis of the compound for characterization.

Step 4: Arranging for Pickup and Disposal

  • Follow the EHS instructions for packaging and storing the waste until it can be picked up by a certified hazardous waste disposal contractor.

  • Maintain records of the disposal process as required by your institution.

III. Decision Workflow for Chemical Disposal

The following diagram illustrates a general decision-making process for the disposal of a chemical compound in a laboratory setting.

G start Start: Chemical for Disposal is_sds_available Is SDS Available? start->is_sds_available follow_sds Follow Disposal Instructions in SDS Section 13 is_sds_available->follow_sds Yes treat_as_hazardous Treat as Potentially Hazardous is_sds_available->treat_as_hazardous No waste_pickup Arrange for Hazardous Waste Pickup follow_sds->waste_pickup characterize_waste Characterize Waste (if possible) treat_as_hazardous->characterize_waste contact_ehs Contact Environmental Health & Safety (EHS) characterize_waste->contact_ehs ehs_guidance Follow EHS Guidance for Packaging and Labeling contact_ehs->ehs_guidance ehs_guidance->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Decision workflow for the safe disposal of a laboratory chemical.

IV. Spill and Emergency Procedures

In the event of a spill of an uncharacterized substance, the primary focus should be on personal safety and containment.

  • Evacuation: Evacuate the immediate area.

  • Notification: Alert colleagues and your supervisor. Contact the institutional EHS or emergency response team.

  • Ventilation: Ensure the area is well-ventilated.

  • Cleanup: Do not attempt to clean up a significant spill of an unknown substance without proper training and equipment. Await the arrival of the emergency response team. For minor spills, if you are trained and have the appropriate PPE and spill kit, you may proceed with caution. Collect spill residue in a sealed container and label it as hazardous waste for disposal.

Note: The information provided here is intended as a general guide. The safe disposal of laboratory chemicals is governed by local, state, and federal regulations. Always prioritize the specific guidelines and procedures established by your institution's Environmental Health and Safety department.

References

Navigating the Handling of Epinodosinol: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Epinodosinol. As a member of the ent-kaurane diterpenoid class of compounds, this compound is to be treated as a potentially hazardous substance with cytotoxic properties. All personnel must adhere to the following procedures to ensure a safe laboratory environment and proper disposal of waste.

Personal Protective Equipment (PPE)

Due to the potential cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The following table outlines the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling solid compound (weighing, preparing solutions) Double chemotherapy gloves, disposable gown, safety goggles with side shields, and an N95 respirator.
Working with solutions of this compound Double chemotherapy gloves, disposable gown, and safety goggles with side shields.
Administering this compound to cell cultures or animals Double chemotherapy gloves, disposable gown, safety goggles with side shields, and a face shield.
Cleaning and decontamination Double chemotherapy gloves, disposable gown, and safety goggles with side shields.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

cluster_contingency Contingency prep Preparation of this compound Solutions handling Experimental Handling prep->handling Use in experiments spill Spill Management prep->spill In case of spill decon Decontamination of Surfaces and Equipment handling->decon Post-experiment cleanup waste Waste Segregation and Disposal handling->waste Dispose of used consumables handling->spill In case of spill decon->waste Dispose of contaminated materials

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.